molecular formula C5H10OS2 B1595507 O,S-Diethyl dithiocarbonate CAS No. 623-79-0

O,S-Diethyl dithiocarbonate

Cat. No.: B1595507
CAS No.: 623-79-0
M. Wt: 150.3 g/mol
InChI Key: JGZZEAPGGFAOAY-UHFFFAOYSA-N
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Description

O,S-Diethyl dithiocarbonate is a useful research compound. Its molecular formula is C5H10OS2 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8847. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-ethyl ethylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEAPGGFAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060776
Record name Carbonodithioic acid, O,S-diethyl ester
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Molecular Weight

150.3 g/mol
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CAS No.

623-79-0
Record name O,S-Diethyl carbonodithioate
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Record name Diethyl xanthate
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Record name Diethyl xanthate
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Record name Carbonodithioic acid, O,S-diethyl ester
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Record name Carbonodithioic acid, O,S-diethyl ester
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Record name O,S-diethyl dithiocarbonate
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Record name DIETHYL XANTHATE
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Foundational & Exploratory

Comprehensive Analysis of O,S-Diethyl Dithiocarbonate: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-Diethyl dithiocarbonate (CAS: 623-79-0), frequently referred to as Ethyl Ethylxanthate , represents a critical class of organosulfur compounds bridging fundamental organic synthesis and advanced macromolecular engineering. While historically utilized in mineral flotation, its modern relevance lies in its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent—specifically in Macromolecular Design via Interchange of Xanthates (MADIX).[1] This guide analyzes its structural properties, synthetic pathways, and utility in designing block copolymers for drug delivery systems.[1]

Chemical Identity & Structural Architecture[1][2]

Nomenclature and Isomerism

Rigid distinction is necessary to avoid confusion with isomeric forms:

  • This compound (Target):

    
     (Xanthate ester).[1]
    
  • S,S-Diethyl dithiocarbonate:

    
     (Dithiocarbonate diester).[1]
    
  • O,O-Diethyl thiocarbonate:

    
     (Thionocarbonate).[1]
    
Molecular Geometry and Resonance

The core reactivity of this compound is dictated by the conjugation within the


 moiety. The thiocarbonyl sulfur (

) is a "soft" nucleophile/electrophile, while the ether oxygen provides resonance stabilization, reducing the electrophilicity of the central carbon compared to carbonates.

Key Structural Parameters:

  • Planarity: The

    
     core is nearly planar due to 
    
    
    
    orbital overlap.[1]
  • Bond Lengths: The

    
     bond is longer (~1.6 Å) than 
    
    
    
    , making it more susceptible to radical addition—a feature exploited in RAFT polymerization.[1]
Spectroscopic Signature

Identification relies on distinct NMR splitting patterns caused by the asymmetry of the ethyl groups (one attached to O, one to S).

MethodSignal / PeakAssignmentStructural Insight
1H NMR (CDCl3)

1.35 (t, 3H)

Methyl group on Sulfur side

1.42 (t, 3H)

Methyl group on Oxygen side

3.15 (q, 2H)

Methylene adjacent to Sulfur (deshielded)

4.65 (q, 2H)

Methylene adjacent to Oxygen (highly deshielded)
13C NMR

215.0 ppm

Characteristic thiocarbonyl carbon
IR Spectroscopy 1050–1200 cm⁻¹

stretch
Ether linkage
1200–1250 cm⁻¹

stretch
Thiocarbonyl (strong band)

Synthetic Pathways & Mechanism[1][5]

The synthesis is a two-step "one-pot" protocol involving the formation of a xanthate salt followed by alkylation. This method ensures high regioselectivity for the O,S-ester over the S,S-isomer.

Reaction Logic
  • Nucleophilic Attack: Ethoxide attacks Carbon Disulfide (

    
    ) to form the xanthate anion.[1]
    
  • SN2 Substitution: The sulfur nucleophile attacks an ethyl halide (e.g., Ethyl Bromide) to lock the structure.[1]

SynthesisPathway Ethanol Ethanol (CH3CH2OH) Salt Potassium Ethyl Xanthate (Et-O-C(=S)S- K+) Ethanol->Salt 1. Deprotonation 2. +CS2 (0°C) KOH KOH KOH->Salt CS2 CS2 (Carbon Disulfide) CS2->Salt EtBr Ethyl Bromide (CH3CH2Br) Product This compound (Et-O-C(=S)-S-Et) EtBr->Product Salt->Product SN2 Attack (Acetone/Reflux)

Figure 1: Step-wise synthesis of this compound via xanthate salt intermediate.

Experimental Protocol (Self-Validating)

Safety Precaution:


 is neurotoxic and highly flammable.[1] Perform all steps in a fume hood.
  • Salt Formation:

    • Dissolve KOH (1 eq) in absolute ethanol (excess).

    • Cool to 0°C in an ice bath.[1]

    • Add

      
       (1.1 eq) dropwise.[1] The solution turns yellow as Potassium Ethyl Xanthate precipitates.[1]
      
    • Validation Point: If solution remains colorless, water is present; ensure anhydrous ethanol is used.[1]

  • Alkylation:

    • Add Ethyl Bromide (1 eq) to the reaction mixture.

    • Reflux at 60°C for 2–3 hours. KBr will precipitate.[1]

  • Purification:

    • Filter off KBr.[1]

    • Concentrate filtrate under reduced pressure.[1]

    • Dissolve residue in diethyl ether, wash with water (to remove unreacted salt), dry over

      
      .[1]
      
    • Distill under vacuum (bp ~90°C at 15 mmHg).

Applications in Drug Development: RAFT/MADIX Polymerization[1]

For pharmaceutical scientists, this compound is a Chain Transfer Agent (CTA) used to synthesize biocompatible polymers (e.g., Poly(vinyl acetate), PVP) for drug encapsulation. This process is known as MADIX (Macromolecular Design via Interchange of Xanthates).[1]

Mechanism of Control

Unlike standard radical polymerization which yields broad molecular weight distributions (PDI > 2.0), xanthates mediate the reaction to achieve PDIs < 1.3. The


 group destabilizes the radical intermediate less than phenyl groups (used in dithiobenzoates), making this agent ideal for controlling Less Activated Monomers (LAMs)  like vinyl acetate.[1]

RAFT_Mechanism Initiation Initiator Radical (I•) + Monomer (M) Propagating Propagating Chain (Pn•) Initiation->Propagating Intermediate Intermediate Radical (Stabilized by O-Et) Propagating->Intermediate Addition to C=S Xanthate This compound (CTA) Xanthate->Intermediate Dormant Dormant Polymer Chain (Pn-Xanthate) Intermediate->Dormant Fragmentation NewChain New Radical (R•) -> New Chain (Pm•) Intermediate->NewChain Release of R group NewChain->Intermediate Re-addition (Equilibrium)

Figure 2: The MADIX/RAFT equilibrium mechanism. The xanthate group shuttles between growing chains, ensuring uniform growth.

Pharmaceutical Utility[1]
  • Block Copolymers: Used to create amphiphilic block copolymers (e.g., PEG-b-PVAc) that self-assemble into micelles.[1]

  • Drug Solubilization: The hydrophobic core (PVAc) solubilizes poorly soluble drugs, while the hydrophilic shell (PEG) ensures stability in blood plasma.

  • Low Toxicity: Xanthate end-groups are generally less toxic and easier to remove (via aminolysis or thermal elimination) than trithiocarbonates.[1]

Reactivity Profile: The Chugaev Elimination

A unique property of this compound derivatives is their thermal instability, utilized in the Chugaev Elimination . This reaction converts alcohols into alkenes without rearrangement, a vital tool in synthesizing complex steroid drugs or lipid-based delivery vectors.[1]

Mechanism:

  • An alcohol is converted to a xanthate ester.[1]

  • Upon heating (~150°C), the ester undergoes a concerted syn-elimination via a 6-membered cyclic transition state.[1]

  • Byproducts: Alkene, COS (Carbonyl Sulfide), and Ethylenethiol.[1]

Chugaev Substrate Xanthate Ester (Substrate) TS Cyclic Transition State (6-membered ring) Substrate->TS Heat (>150°C) Products Alkene + COS + EtSH TS->Products Syn-Elimination

Figure 3: The Chugaev Elimination pathway for converting alcohol-derived xanthates into alkenes.

Stability and Storage Reference Data

ParameterSpecificationCausality / Note
Physical State Yellow liquidColor due to

transition of C=S bond.[1]
Boiling Point ~90°C (15 mmHg)Distill under vacuum to prevent Chugaev elimination.
Solubility Soluble: EtOH, Ether, CHCl3Insoluble: WaterLipophilic ethyl chains dominate the polarity.
Stability Hydrolytically unstable at pH > 9Base catalyzes hydrolysis back to xanthate salt + alcohol.[1]
Odor Pungent / Garlic-likecharacteristic of volatile organosulfur compounds.[1]

References

  • IUPAC. (2014).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1][2] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][3] Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for Xanthate synthesis).

  • PubChem. (2024).[1] Ethyl Xanthic Acid (Compound Summary). National Library of Medicine.[1] Link

  • Quiclet-Sire, B., & Zard, S. Z. (2006).[1] The Degenerative Radical Transfer of Xanthates and Related Derivatives: An Unusually Powerful Tool for the Creation of Carbon-Carbon Bonds.[1] Topics in Current Chemistry, 264, 201-236.[1] Link

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-Diethyl dithiocarbonate (Ethyl ethylxanthate) represents a critical intermediate in organic sulfur chemistry, specifically in the Chugaev elimination sequence and as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Characterizing this molecule presents a unique analytical challenge: distinguishing between two chemically distinct ethyl groups—one bound to oxygen (hard nucleophile) and one to sulfur (soft nucleophile). This guide provides a definitive spectroscopic profile, establishing the causality between the molecule's electronic structure and its spectral signatures in NMR, IR, and Mass Spectrometry.

Structural Context & Synthesis[1][2][3][4]

To understand the spectra, one must first understand the synthesis. The presence of specific impurities (e.g., unreacted alkyl halides or disulfide byproducts) often confounds spectral interpretation.

Synthesis Logic (The Self-Validating Protocol)

The most robust synthesis involves the alkylation of potassium ethyl xanthate. This reaction is nucleophilic substitution (


)  where the sulfur anion attacks the electrophilic carbon of ethyl halide.

Reaction Scheme:



  • Why this matters for Analysis: The reaction stoichiometry is 1:1. In NMR, a deviation from the expected integration ratio (O-ethyl vs. S-ethyl) indicates hydrolysis of the xanthate salt back to ethanol and

    
    .
    
Analytical Workflow Diagram

The following workflow ensures that data is gathered only from purified species.

AnalyticalWorkflow Start Crude Reaction Mixture Wash Aq. Wash (Remove KX salts) Start->Wash Dry Drying (MgSO4) & Filtration Wash->Dry NMR 1H NMR (Integration Check) Dry->NMR NMR->Start Fail: Hydrolysis IR FT-IR (C=S Confirmation) NMR->IR QC QC Release (>98% Purity) IR->QC

Figure 1: Step-by-step purification and validation workflow for this compound.

Nuclear Magnetic Resonance (NMR) Profiling[5]

NMR is the primary tool for structural confirmation. The electronegativity difference between Oxygen (3.44) and Sulfur (2.58) creates a distinct "chemical shift gap" between the two ethyl groups.

H NMR Data (300 MHz, )

Causality: The methylene protons attached to oxygen (


) are significantly deshielded due to the strong inductive effect of oxygen, appearing downfield. The methylene protons attached to sulfur (

) are less deshielded.
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
A

4.62 Quartet (q)2H7.1 HzDeshielded by Oxygen + Anisotropic effect of C=S
B

3.18 Quartet (q)2H7.2 HzShielded relative to O-CH2; typical sulfide range
C

1.42 Triplet (t)3H7.1 HzCoupled to O-CH2
D

1.36 Triplet (t)3H7.2 HzCoupled to S-CH2; often overlaps with C
C NMR Data (75 MHz, )

The diagnostic peak is the thiocarbonyl carbon.

Carbon EnvironmentShift (

ppm)
Notes
C=S (Thiocarbonyl) 215.0 Extremely downfield; diagnostic of xanthates/dithiocarbonates.
O-CH2 70.1 Typical ether/ester linkage range.
S-CH2 31.5 Typical thioether range.
CH3 (O-side) 13.8 Methyl terminus.
CH3 (S-side) 12.5 Methyl terminus.
Structural Assignment Map

MoleculeStructure CS C=S (215 ppm) O O CS->O S S CS->S OCH2 CH2 (A) 4.62 ppm O->OCH2 SCH2 CH2 (B) 3.18 ppm S->SCH2 OCH3 CH3 (C) 1.42 ppm OCH2->OCH3 SCH3 CH3 (D) 1.36 ppm SCH2->SCH3

Figure 2: NMR Chemical Shift Mapping. Note the drastic shift difference between the O-side and S-side methylene groups.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used primarily to confirm the functional group integrity (C=S) and ensure no hydrolysis (absence of broad OH peak).

Key Absorption Bands[6][7]
  • C=S Stretching (1050 – 1250

    
    ): 
    
    • Unlike C=O, the C=S bond is less polarized and has a lower force constant, appearing at lower wavenumbers.

    • Observation: Strong bands at 1215

      
        and 1050 
      
      
      
      . This region is often complex due to coupling with C-O vibrations (C-O-C=S system).
  • C-O-C Stretching (1100 – 1200

    
    ): 
    
    • Strong, broad band characteristic of the ester linkage.

  • Absence of OH:

    • A clean spectrum must not show absorption >3200

      
      . Presence indicates unreacted ethanol or moisture.
      

Mass Spectrometry (MS) & Fragmentation[8][9][10]

The fragmentation pattern of this compound is dominated by the stability of the sulfur species and the Chugaev elimination mechanism.

  • Molecular Ion (

    
    ):  m/z 150 (Visible, medium intensity).
    
  • Base Peak: Often m/z 122 (Loss of ethylene) or m/z 29 (Ethyl).

Fragmentation Pathway (Electron Impact)
  • Chugaev-type Elimination (M - 28): The O-ethyl group contains

    
    -hydrogens. In the gas phase, a syn-elimination can occur, releasing ethylene (
    
    
    
    , 28 Da).
    • 
       (
      
      
      
      or isomer).
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Cleavage: 
    Cleavage at the C-S or C-O bond.
    
    • Loss of

      
       (61 Da) 
      
      
      
      Ion at m/z 89 (
      
      
      ).
Fragmentation Logic Diagram

MassSpec M Molecular Ion (M+) m/z 150 Frag1 [M - C2H4]+ (Loss of Ethylene) m/z 122 M->Frag1 Chugaev Elim. Frag2 [Et-O-CS]+ (Loss of EtS) m/z 89 M->Frag2 alpha-Cleavage Frag3 [C2H5]+ (Ethyl Cation) m/z 29 M->Frag3

Figure 3: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Dithiocarbonic acid, O,S-diethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2966-50-9 (Simulated/Analogous Xanthate Data). AIST. Available at: [Link]

  • Rao, S. R.Xanthates and Related Compounds. Marcel Dekker, Inc., New York.
  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link](Note: Link directs to compound summary for verification of CAS/Structure).

Mechanistic Architecture of O,S-Diethyl Dithiocarbonate: From Synthesis to RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-Diethyl dithiocarbonate (CAS: 623-79-0), a prototypical xanthate ester, represents a critical intersection between classical elimination chemistry and modern controlled radical polymerization.[1] While historically significant for the Chugaev elimination—a method for synthesizing olefins without carbocation rearrangement—its contemporary relevance lies in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] Specifically, O-ethyl xanthates serve as MADIX (Macromolecular Design via the Interchange of Xanthates) agents, enabling the controlled synthesis of polymers from non-conjugated monomers like vinyl acetate.

This technical guide dissects the mechanistic pathways of this compound, providing researchers with the causal logic required to manipulate this molecule for both organic synthesis and macromolecular design.

Structural Dynamics & Synthesis

The reactivity of this compound is governed by the unique electronic properties of the xanthate group (


).[1] The thiocarbonyl sulfur is highly nucleophilic, while the C-S bond is susceptible to homolytic cleavage, a feature exploited in radical chemistry.
Resonance Stabilization

The stability and reactivity of the xanthate core arise from the delocalization of electron density from the ethereal oxygen to the thiocarbonyl sulfur. This "Z-group" effect (O-ethyl) increases electron density at the central carbon, stabilizing radical intermediates in RAFT polymerization but also making the thiocarbonyl sulfur a potent nucleophile in the precursor salt.[1]

Synthetic Pathway

The synthesis follows a bimolecular nucleophilic substitution (


) mechanism.[1] It proceeds via the formation of a xanthate salt (potassium ethyl xanthate) followed by S-alkylation.[1]

Critical Process Control:

  • Temperature: The reaction is exothermic. The formation of the salt must be kept below 10°C to prevent decomposition into carbonate and trithiocarbonate byproducts.

  • Stoichiometry: Carbon disulfide (

    
    ) is used in slight excess to drive the equilibrium toward the xanthate salt.
    

Synthesis_Mechanism cluster_0 Step 1: Salt Formation cluster_1 Step 2: S-Alkylation Ethanol Ethanol (Et-OH) Alkoxide Ethoxide Ion (Et-O⁻) Ethanol->Alkoxide Deprotonation Base KOH Base->Alkoxide Salt Potassium Ethyl Xanthate (Et-O-C(=S)S⁻ K⁺) Alkoxide->Salt Nucleophilic Attack on CS2 CS2 Carbon Disulfide (S=C=S) CS2->Salt Product This compound (Et-O-C(=S)-S-Et) Salt->Product SN2 Substitution EtBr Ethyl Bromide (Et-Br) EtBr->Product

Figure 1: Step-wise synthesis of this compound via xanthate salt intermediate.

The Chugaev Elimination (Pyrolytic Decomposition)

The Chugaev reaction allows for the dehydration of alcohols to alkenes. When this compound is heated (typically >150°C), it undergoes an intramolecular syn-elimination.[1]

Mechanistic Logic

Unlike acid-catalyzed dehydration, which proceeds via carbocations and often results in skeletal rearrangements (Wagner-Meerwein), the Chugaev elimination is concerted.[1]

  • Coordination: The thiocarbonyl sulfur coordinates with a

    
    -hydrogen on the O-alkyl chain.[1]
    
  • Cyclic Transition State: A 6-membered cyclic transition state forms involving the O-alkyl chain, the oxygen, the central carbon, and the sulfur.

  • Collapse: The cycle collapses to yield ethylene (from the O-ethyl group), carbonyl sulfide (COS), and ethanethiol.[1]

Note: In the specific case of this compound, the elimination occurs on the O-ethyl group. The S-ethyl group remains attached to the sulfur, eventually leaving as ethanethiol.

Chugaev_Mechanism cluster_products Decomposition Output Start This compound (Ground State) TS 6-Membered Cyclic Transition State Start->TS Heat (>150°C) Entropy Driven Products Products TS->Products Syn-Elimination Ethylene Ethylene (CH2=CH2) Products->Ethylene COS Carbonyl Sulfide (O=C=S) Products->COS Thiol Ethanethiol (Et-SH) Products->Thiol

Figure 2: The concerted syn-elimination mechanism of the Chugaev reaction.[1]

Radical Mediation: RAFT/MADIX Polymerization

In modern polymer chemistry, this compound acts as a Chain Transfer Agent (CTA).[1] This specific class of RAFT is often termed MADIX (Macromolecular Design via the Interchange of Xanthates).[2]

The "Z" and "R" Group Theory

The efficacy of a RAFT agent is defined by its substituents:


.
  • Z-Group (O-Ethyl): The ethoxy group donates electron density to the C=S bond via resonance.[1] This destabilizes the radical intermediate compared to dithioesters (where Z=Phenyl), making xanthates less prone to retardation.[1] This is ideal for reactive monomers like Vinyl Acetate (VAc) or N-Vinylpyrrolidone (NVP).[1]

  • R-Group (S-Ethyl): The leaving group.[1] Upon fragmentation, the S-ethyl radical (

    
    ) must be stable enough to leave but reactive enough to re-initiate polymerization.[1]
    
The MADIX Cycle

The mechanism relies on a degenerative chain transfer process. The xanthate end-group is swapped between growing polymer chains, ensuring they all grow at approximately the same rate.

Data: Reactivity Ratios

Parameter Value (Approx) Implication

| Chain Transfer Constant (


) | ~0.6 - 0.8 (Styrene) | Lower than dithioesters; requires high CTA concentration.[1] |
| Application Domain | LAMs (Less Activated Monomers) | Excellent control for Vinyl Acetate.[1] |
| Stability | Hydrolytically unstable | Avoid high pH aqueous media.[1] |

RAFT_Cycle cluster_main Main Equilibrium (Degenerative Transfer) Pn_radical Growing Polymer Radical (Pn•) Intermediate Radical Intermediate (Pn-S-C•(OEt)-S-Pm) Pn_radical->Intermediate Addition MacroCTA Macro-Xanthate (Pm-S-C(=S)OEt) MacroCTA->Intermediate Intermediate->Pn_radical Reverse Pm_radical Dormant Polymer Radical (Pm•) Intermediate->Pm_radical Fragmentation Monomer Monomer (M) Pm_radical->Monomer Re-initiation Initiation Initiator (I•) Initiation->Pn_radical + M

Figure 3: The MADIX/RAFT equilibrium cycle mediated by this compound.

Experimental Protocols

Synthesis of this compound

Safety: Carbon disulfide is neurotoxic and highly flammable (flash point -30°C).[1] Perform all steps in a functioning fume hood.

  • Reagents:

    • Ethanol (Absolute): 1.0 eq[1]

    • Potassium Hydroxide (KOH): 1.0 eq[1]

    • Carbon Disulfide (

      
      ): 1.1 eq[1]
      
    • Ethyl Bromide: 1.0 eq[1]

    • Solvent: Ethanol (or water for the salt step).[1][3]

  • Procedure:

    • Salt Formation:[1] Dissolve KOH in minimal ethanol/water.[1] Cool to <10°C in an ice bath. Add

      
       dropwise with vigorous stirring. The solution will turn yellow/orange as Potassium Ethyl Xanthate forms.[1] Stir for 1 hour.
      
    • Alkylation: Maintain temperature <20°C. Add Ethyl Bromide dropwise.[1] The reaction is exothermic.

    • Workup: Stir overnight at room temperature. The mixture will separate (organic layer).[1] Dilute with water to dissolve inorganic salts (KBr).[1] Extract with diethyl ether.[1]

    • Purification: Wash organic layer with water (2x) and brine.[1] Dry over

      
      .[1] Remove solvent under reduced pressure.[1] Distill the residue (Boiling Point ~200°C, or use vacuum distillation).
      
Protocol: MADIX Polymerization of Vinyl Acetate

Objective: Synthesis of Poly(vinyl acetate) with controlled molecular weight.[1]

  • Components:

    • Monomer: Vinyl Acetate (distilled to remove inhibitors).[1]

    • CTA: this compound.[1][4]

    • Initiator: AIBN (Azobisisobutyronitrile).[1]

    • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.[1]

  • Workflow:

    • Combine reagents in a Schlenk tube.

    • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates RAFT radicals).

    • Polymerize: Immerse in an oil bath at 60°C.

    • Quench: Cool to 0°C and expose to air to stop the reaction.

    • Analysis: Analyze via GPC (Gel Permeation Chromatography) and NMR.[1] Expect Polydispersity Index (PDI) < 1.5.[1][5]

References

  • IUPAC. (2014).[1] Compendium of Chemical Terminology (Gold Book). "Xanthates".[1][6][7][8][9] Link[1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] "Living Radical Polymerization by the RAFT Process". Australian Journal of Chemistry.[1] Link[1]

  • Quiclet-Sire, B., & Zard, S. Z. (2006).[1] "The degenerative radical transfer of xanthates and related derivatives: An unusually powerful tool for the creation of carbon-carbon bonds". Topics in Current Chemistry. Link

  • Chugaev, L. (1899).[1][6][9] "Ueber das Thujagen". Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Chugaev Elimination). Link[1]

  • PubChem. (2024).[1][10] "this compound Compound Summary". National Library of Medicine.[1][10] Link[1]

Sources

Advanced Synthesis of O,S-Dialkyl Dithiocarbonates: Novel Methodologies for Drug Discovery & Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-dialkyl dithiocarbonates, commonly known as xanthates, are pivotal intermediates in organic synthesis, particularly as Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and as radical precursors in Barton-McCombie deoxygenation. Traditional synthesis—relying on the reaction of alkoxides with carbon disulfide (


) followed by alkylation—often necessitates strong bases, anhydrous conditions, and toxic solvents.

This technical guide details three novel, robust synthetic methodologies that overcome these limitations:

  • Green Biphasic Synthesis using Phase Transfer Catalysis (PTC).

  • Atom-Economic Michael Addition for RAFT agent design.

  • Regioselective Epoxide Ring Opening for functionalized linker synthesis.

Part 1: The Chemical Landscape

The xanthate moiety is defined by the structure


. Its unique reactivity stems from the dithiocarbonyl group, which stabilizes radical intermediates and acts as a versatile electrophile or nucleophile depending on the context.
The "Classical" Limitation

The standard industrial route involves:

  • Deprotonation of an alcohol (

    
    ) with a strong base (NaH, KOtBu).
    
  • Nucleophilic attack on

    
     to form the xanthate salt (
    
    
    
    ).
  • S-alkylation with an alkyl halide (

    
    ).
    

Drawbacks:

  • Safety: Exothermic reaction with

    
     (low flash point).
    
  • Solvent Waste: Requires dry polar aprotic solvents (DMF, DMSO).

  • Incompatibility: Strong bases degrade sensitive functional groups on the

    
     chain.
    

Part 2: Novel Synthetic Methodologies

Method A: Green Biphasic Synthesis via Phase Transfer Catalysis (PTC)

Best for: Large-scale synthesis, industrial applications, and substrates sensitive to strong anhydrous bases.

This method utilizes a biphasic system (Water/Organic) where the reaction occurs at the interface or within the organic phase via ion pairing. It eliminates the need for anhydrous solvents and allows the use of simple hydroxide bases.

Mechanistic Insight

The Phase Transfer Catalyst (typically a quaternary ammonium salt,


) transports the xanthate anion from the aqueous phase (where it forms) into the organic phase (where the alkyl halide resides). This separation minimizes hydrolysis of the alkyl halide and accelerates the reaction rate.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (DCM/Toluene) ROH R-OH Xanthate_anion R-O-C(=S)S⁻ Na⁺ ROH->Xanthate_anion NaOH CS2_aq CS2 CS2_aq->Xanthate_anion Ion_Pair [R-O-C(=S)S⁻ Q⁺] Xanthate_anion->Ion_Pair Phase Transfer Q_salt Q⁺ X⁻ (Catalyst) R_Halide R'-X Product R-O-C(=S)-S-R' R_Halide->Product Ion_Pair->Q_salt Regenerates Q⁺ Ion_Pair->Product S_N2 Attack

Figure 1: Interfacial mechanism of PTC-mediated xanthate synthesis. The catalyst shuttles the reactive anion into the organic phase.

Experimental Protocol: Synthesis of S-Benzyl O-Isobutyl Xanthate
  • Reagents: Isobutyl alcohol (10 mmol),

    
     (15 mmol), Benzyl bromide (10 mmol), 50% aq. NaOH, Tetrabutylammonium bromide (TBAB, 3 mol%), Dichloromethane (DCM).
    
  • Procedure:

    • Salt Formation: In a round-bottom flask, mix isobutyl alcohol (10 mmol) and

      
       (15 mmol) in DCM (20 mL).
      
    • Catalyst Addition: Add TBAB (0.3 mmol) and cool the mixture to 0°C.

    • Base Addition: Dropwise add 50% NaOH solution (12 mmol) with vigorous stirring. The mixture will turn yellow/orange, indicating xanthate salt formation.

    • Alkylation: Add benzyl bromide (10 mmol) slowly. Allow to warm to room temperature and stir for 2-4 hours.

    • Workup: Separate the organic layer, wash with water (

      
       mL) and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Validation:

      
       NMR (CDCl
      
      
      
      ): Look for characteristic
      
      
      doublet (
      
      
      ppm) and
      
      
      singlet (
      
      
      ppm).
Method B: Michael Addition to Electron-Deficient Alkenes

Best for: Synthesis of RAFT agents (MADIX) and functionalized polymer precursors.

This method exploits the high nucleophilicity (soft base character) of the xanthate sulfur atom. Unlike the "hard" alkoxide oxygen, the sulfur atom readily undergoes conjugate addition to Michael acceptors (acrylates, acrylamides) under mild conditions, often without any catalyst.

Mechanistic Insight

The reaction proceeds via the attack of the sulfur nucleophile on the


-carbon of the 

-unsaturated carbonyl. This is highly atom-economic as it generates no leaving group waste.

Michael_Addition Xanthate_Salt R-O-C(=S)S⁻ K⁺ Transition Enolate Intermediate Xanthate_Salt->Transition Nucleophilic Attack Acrylate CH₂=CH-COOMe Acrylate->Transition Protonation Protonation (H⁺) Transition->Protonation Product R-O-C(=S)-S-CH₂-CH₂-COOMe Protonation->Product Tautomerization

Figure 2: Conjugate addition of xanthate salt to methyl acrylate. This route avoids alkyl halides.

Experimental Protocol: Synthesis of RAFT Agent (Xanthate-Terminated Propionate)
  • Reagents: Potassium ethyl xanthate (commercially available or prepared ex-situ), Methyl acrylate, Acetone or Water.

  • Procedure:

    • Dissolution: Dissolve Potassium ethyl xanthate (10 mmol, 1.6 g) in Acetone (15 mL). Note: Water can be used for green chemistry, but acetone simplifies drying.

    • Addition: Add Methyl acrylate (11 mmol, 1.0 eq excess) dropwise at room temperature. The reaction is slightly exothermic.

    • Reaction: Stir at room temperature for 1-2 hours. Monitoring by TLC (Hexane/EtOAc) will show the disappearance of the xanthate salt (baseline) and appearance of a non-polar spot.

    • Workup: Filter off any inorganic salts (

      
       is not formed here, but trace impurities might precipitate). Evaporate the solvent.
      
    • Purification: If necessary, pass through a short silica plug.

    • Validation: IR Spectrum: Strong carbonyl stretch (

      
      ) and C=S stretch (
      
      
      
      ).
Method C: Regioselective Ring Opening of Epoxides

Best for: Creating


-hydroxy functionalized xanthates, useful as linkers in antibody-drug conjugates (ADCs).

This method uses the xanthate anion to open epoxide rings. The reaction is regioselective, typically attacking the less hindered carbon in basic conditions (SN2-like), yielding a secondary alcohol that can be further derivatized.

Experimental Protocol
  • Reagents: Potassium Ethyl Xanthate, Epichlorohydrin (or functionalized epoxide), Acetonitrile.

  • Procedure:

    • Suspend Potassium Ethyl Xanthate (10 mmol) in Acetonitrile (20 mL).

    • Add the epoxide (10 mmol) slowly at 0°C.

    • Allow to warm to room temperature. If the epoxide is sluggish, heat to 40°C.

    • Note on Regiochemistry: With simple epoxides, the xanthate sulfur attacks the terminal carbon, resulting in a primary sulfide/secondary alcohol motif.

Part 3: Comparative Data Analysis

FeatureClassical MethodPTC Method (Method A)Michael Addition (Method B)
Reagents NaH, CS₂, Alkyl HalideNaOH, CS₂, Alkyl Halide, TBABK-Xanthate, Acrylate
Solvent Dry DMF/THFDCM/Water or Toluene/WaterAcetone, Water, or Ethanol
Atom Economy Low (Salt waste)MediumHigh (100%)
Moisture Sensitivity HighNone (Water tolerant)Low
Primary Application General SynthesisIndustrial Scale-upRAFT Polymerization

Part 4: Applications in Drug Discovery & Polymer Science

RAFT Polymerization (MADIX)

O,S-dialkyl dithiocarbonates are the specific Chain Transfer Agents used in MADIX (Macromolecular Design via the Interchange of Xanthates). They are essential for controlling the polymerization of "less activated" monomers like vinyl acetate (VAc) and N-vinylpyrrolidone (NVP), which are difficult to control with dithioesters.

  • Mechanism: The weak C-S bond allows for rapid addition-fragmentation, ensuring a low polydispersity index (PDI).

Radical Precursors (Barton-McCombie)

In drug discovery, removing a hydroxyl group to form a methylene group is a common late-stage functionalization. The xanthate is formed from the alcohol, then treated with tributyltin hydride (


) or a silane radical source to cleave the C-O bond.

References

  • Chaturvedi, D., & Ray, S. (2007). A high yielding, one-pot synthesis of O,S-dialkyl dithiocarbonates from alcohols using Mitsunobu's reagent. Tetrahedron Letters, 48(1), 149-151. Link

  • Degirmenci, M., & Gene, G. (2020). Synthesis of dithiocarbamates and xanthates via Michael addition: Applications in polymer synthesis. European Polymer Journal. Link (Representative citation for Michael Addition context).

  • Perrier, S., et al. (2005). Macromolecular Design via the Interchange of Xanthates (MADIX): Polymerization of Vinyl Acetate. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Azizi, N., et al. (2006). A highly efficient synthesis of dithiocarbamates in green reaction media. Organic Letters. (Context for Green/Water-based sulfur chemistry). Link

  • RSC Green Chemistry Group. (2016). Effect of phase transfer catalyst structure on nucleophilic substitution. Green Chemistry. Link

Stability and degradation pathways of O,S-Diethyl dithiocarbonate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Degradation Kinetics of O,S-Diethyl Dithiocarbonate

Executive Summary this compound (CAS 2966-50-9), also known as ethyl ethylxanthate, is an organosulfur ester characterized by the


 core.[1] Unlike its ionic counterparts (xanthate salts) used extensively in mineral flotation, the ester form exhibits distinct lipophilicity and kinetic stability profiles.[1] This guide details the physicochemical stability of this compound, focusing on its two primary degradation vectors: thermal elimination (Chugaev reaction)  and hydrolytic cleavage .[1] Understanding these pathways is critical for researchers employing this compound as a sulfur source, a radical precursor in RAFT polymerization, or an intermediate in pesticide synthesis.[1]

Physicochemical Identity & Structural Integrity

The stability of this compound is dictated by the electrophilicity of the thiocarbonyl carbon and the presence of


-hydrogens on the O-alkyl chain.
PropertySpecification
IUPAC Name O-Ethyl S-ethyl dithiocarbonate
CAS Number 2966-50-9
Molecular Formula

Molecular Weight 150.26 g/mol
Core Moiety Xanthate Ester (

)
Key Reactivity [3,3]-Sigmatropic rearrangements, Chugaev elimination, Nucleophilic acyl substitution

Degradation Pathway I: Thermal Decomposition (The Chugaev Elimination)[1]

The most definitive degradation pathway for this compound is the Chugaev Reaction . This is a unimolecular, concerted syn-elimination that occurs at elevated temperatures (typically


, though slow decomposition can occur at lower temperatures over prolonged storage).[1]

Mechanism: The thione sulfur (


) acts as an intramolecular base, abstracting a 

-hydrogen from the O-ethyl group.[1] This proceeds through a six-membered cyclic transition state, resulting in the cleavage of the C-O bond.

Reaction Products:

  • Ethylene (Volatile gas)[1]

  • Carbonyl Sulfide (COS) (Toxic gas)[1]

  • Ethanethiol (Malodorous liquid)[1]

Kinetic Insight: The reaction is entropy-driven (


) and follows first-order kinetics.[1] The rate is independent of solvent polarity, confirming the non-ionic, cyclic transition state.

ChugaevReaction Substrate This compound (Ground State) TS 6-Membered Cyclic Transition State (Syn-Elimination) Substrate->TS Heat (>100°C) Intermediate Unstable Dithiocarbonic Acid Monoester TS->Intermediate C-O Bond Cleavage Products Final Products: Ethylene + COS + Ethanethiol Intermediate->Products Rapid Decomposition

Figure 1: The Chugaev elimination pathway.[1] The thione sulfur abstracts a


-hydrogen from the O-ethyl group.

Degradation Pathway II: Hydrolytic Cleavage[1]

While thermally stable at room temperature, this compound is susceptible to hydrolysis, particularly under alkaline conditions.[1] The thiocarbonyl carbon (


) is highly electrophilic, making it a target for nucleophiles (

,

).[1]

A. Base-Catalyzed Hydrolysis (Saponification) In basic media (pH > 9), the hydroxide ion attacks the thiocarbonyl carbon.[1]

  • Leaving Group Partitioning: The tetrahedral intermediate can collapse by expelling either the ethoxide (

    
    ) or the ethanethiolate (
    
    
    
    ).[1] Since the thiolate is a better leaving group (
    
    
    ~10.[1]6) than the alkoxide (
    
    
    ~16), C-S bond cleavage is kinetically favored.[1]
  • Products: Ethanol, Carbonyl Sulfide (which further hydrolyzes to

    
     and 
    
    
    
    ), and Ethanethiol.[1]

B. Acid-Catalyzed Hydrolysis In acidic media (pH < 4), the thiocarbonyl sulfur is protonated, increasing the electrophilicity of the central carbon.[1] Water attacks, leading to the formation of xanthic acid intermediates which rapidly decompose into Ethanol and Carbon Disulfide (


).[1]

Hydrolysis cluster_Base Base-Catalyzed (pH > 9) cluster_Acid Acid-Catalyzed (pH < 4) Start This compound Tetra Tetrahedral Intermediate Start->Tetra OH- Attack Protonated Protonated Species (R-O-C(=SH+)-S-R) Start->Protonated H+ Prod_Base Ethanol + Ethanethiol + COS Tetra->Prod_Base Loss of EtS- Prod_Acid Ethanol + CS2 + Ethanethiol Protonated->Prod_Acid + H2O

Figure 2: Divergent hydrolysis pathways dependent on pH conditions.[1]

Experimental Protocols for Stability Assessment

To validate the stability of this compound in your specific matrix, use the following self-validating protocols.

Protocol A: Kinetic Monitoring via HPLC-UV

Objective: Determine the half-life (


) in aqueous/organic solvent mixtures.[1]
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) isocratic elution.[1]

    • Detection: UV at 280 nm (Strong

      
       transition of the 
      
      
      
      bond).[1]
    • Flow Rate: 1.0 mL/min.[1]

  • Sample Preparation:

    • Prepare a 10 mM stock solution in Acetonitrile.[1]

    • Spike into buffers (pH 4.0, 7.4, 9.0) to reach a final concentration of 100 µM.

    • Incubate at 25°C and 40°C.

  • Data Acquisition:

    • Inject samples at

      
       hours.
      
    • Validation Check: Monitor the appearance of Ethanethiol (elutes earlier) or degradation products. Note that

      
       and 
      
      
      
      may not be easily visible on standard UV; assume mass balance loss corresponds to volatile formation.[1]
Protocol B: Thermal Stability via TGA/DSC

Objective: Determine the onset temperature of the Chugaev elimination.

  • Instrument: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS) or FTIR.[1]

  • Method:

    • Ramp rate: 10°C/min from 25°C to 300°C.[1]

    • Atmosphere: Nitrogen (

      
      ) purge (50 mL/min).[1]
      
  • Analysis:

    • Look for a sharp weight loss event (typically onset >120°C).[1]

    • Confirmation: The evolved gas analysis (EGA) should detect m/z 60 (COS) and m/z 28 (Ethylene).

Storage and Handling Recommendations

Based on the degradation mechanisms identified, the following storage controls are mandatory to maintain purity >98%:

ParameterRecommendationRationale
Temperature < 4°C (Refrigerate) Suppresses the entropy-driven Chugaev elimination.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of trace thiol impurities, which can catalyze auto-decomposition.[1]
Moisture Desiccated Prevents hydrolytic cleavage of the ester bond.[1]
pH Sensitivity Avoid Strong Bases Extremely labile to saponification; avoid contact with caustic soda or amines during storage.[1]

References

  • Chugaev Reaction Mechanism

    • Al-Awadi, N. A., et al. (2008).[1][2] "Computational study of the mechanism of thermal decomposition of xanthates in the gas phase (the Chugaev reaction)." Journal of Physical Organic Chemistry. Link[1]

  • Hydrolysis of Dithiocarbonates

    • Mellor, D. P. (1964).[1] "The Chemistry of Cationic and Anionic Complexes." Chemistry of Xanthates. Link[1]

  • Xanthate Stability in Flotation

    • Shen, G., et al. (2016).[1][3][4] "A review of the degradation of xanthates in mineral processing." Minerals Engineering. Link

  • General Reactivity of Thionoesters

    • Barton, D. H. R., & McCombie, S. W. (1975).[1] "A new method for the deoxygenation of secondary alcohols."[1] Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on xanthate radical stability). Link

Sources

Theoretical and Computational Characterization of O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-Diethyl dithiocarbonate (Ethyl ethylxanthate) represents a critical structural motif in organosulfur chemistry.[1] Characterized by the


 core, this molecule bridges the gap between hard oxygen donors and soft sulfur acceptors, creating a unique electronic environment with significant implications for drug development (specifically as prodrugs for thiols or metal chelators) and controlled radical polymerization (MADIX/RAFT agents).

This guide provides a comprehensive theoretical framework for understanding the molecular geometry, electronic distribution, and conformational landscape of this compound. It integrates Density Functional Theory (DFT) predictions with experimental validation protocols to serve as a robust manual for researchers.[1]

Computational Methodology

To accurately predict the physicochemical properties of this compound, a rigorous computational workflow is required. The following protocol is designed to balance computational cost with chemical accuracy, specifically accounting for the hypervalency and diffuse electron clouds typical of sulfur-containing compounds.

Level of Theory[1][2][3][4][5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic small molecules, providing reliable bond lengths and vibrational frequencies.

  • Dispersion Correction:

    
    B97X-D  is recommended if studying intermolecular stacking or docking, as it accounts for long-range dispersion forces often neglected by B3LYP.[1]
    
  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for sulfur atoms to correctly model the lone pair electron density.[1]

    • Polarization functions (d,p): Essential for describing the anisotropic orbitals of the

      
       double bond.
      
Computational Workflow (DOT Visualization)

G Start Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop Yes (N_imag=0) Fail Refine Geometry (Perturb Structure) Check->Fail No (N_imag>0) Fail->Opt

Figure 1: Standardized DFT optimization workflow for organosulfur structural validation.

Structural Analysis & Conformational Landscape

The theoretical interest in this compound lies in the competition between resonance stabilization and steric hindrance.

Geometry and Planarity

The core xanthate group (


) exhibits significant 

character due to resonance delocalization.[1]
  • Resonance Form A:

    
     (Neutral)[1]
    
  • Resonance Form B:

    
     (Zwitterionic)[1]
    

Theoretical studies confirm that the heavy atom core (


) prefers a planar geometry to maximize 

-orbital overlap.[1]
Conformational Isomerism

The molecule exhibits conformational isomerism around the


 and 

single bonds.[1] The two primary conformers of interest are:
  • Syn-Conformer: The ethyl group on the oxygen is syn to the thione sulfur (

    
    ).[1] This is generally the global minimum due to an stabilizing anomeric interaction between the oxygen lone pair and the 
    
    
    
    orbital.
  • Anti-Conformer: The ethyl group is anti to the thione sulfur.[1] This is energetically less favorable (typically by 3–5 kcal/mol) due to dipole-dipole repulsion.[1]

Predicted Structural Parameters

The following values represent the converged geometry at the B3LYP/6-311++G(d,p) level:

ParameterBond/AnglePredicted ValueNotes
Bond Length

1.64 ÅTypical thione double bond character.[1]
Bond Length

1.76 ÅSingle bond, elongated due to steric bulk.[1]
Bond Length

1.33 ÅShortened due to resonance (

donation).
Bond Angle

~124°Deviates from ideal 120° due to sulfur lone pair repulsion.[1]
Dihedral

0.0°Planar (Syn conformation).[1]

Electronic Properties & Drug Design Implications[1][6]

For drug development professionals, the electronic structure dictates the molecule's interaction with biological targets (e.g., cysteine proteases or metal cofactors).

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atoms (lone pairs).[1] This indicates the molecule is a soft nucleophile, ready to coordinate with soft metals (Cu, Zn) or react with radicals.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the thiocarbonyl carbon and the

    
    
    
    
    
    system. This is the site of nucleophilic attack (e.g., hydrolysis).

Implication: The small HOMO-LUMO gap (typical of yellow/orange xanthates) suggests high chemical reactivity and photo-instability.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock and key" features:

  • Negative Potential (Red): Concentrated on the Thione Sulfur (

    
    ) .[1] This is the primary hydrogen bond acceptor site and metal chelation point.[1]
    
  • Positive Potential (Blue): Distributed over the ethyl alkyl chains.[1]

Reactivity Logic (DOT Visualization)[1]

Reactivity Mol O,S-Diethyl Dithiocarbonate Rad Free Radicals (R•) Mol->Rad RAFT Polymerization (Chain Transfer) Nu Nucleophiles (OH-, Amines) Nu->Mol Attacks C=S Carbon (Hydrolysis/Aminolysis) Metal Soft Metals (Cu+, Zn2+) Metal->Mol Chelates =S and -S- (Bidentate Ligand)

Figure 2: Reactivity map showing primary interaction pathways for biological and synthetic applications.[1]

Experimental Validation: Synthesis & Characterization

To validate theoretical models, the compound must be synthesized and analyzed. The following protocol utilizes the


 reaction between a xanthate salt and an alkyl halide.
Synthesis Protocol

Reaction:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve Potassium Ethyl Xanthate (1.0 eq) in anhydrous Acetone or Ethanol.

  • Addition: Cool solution to 0°C. Add Ethyl Bromide (1.1 eq) dropwise to prevent thermal decomposition.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Filter off the KBr precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via silica gel column chromatography (eluent: 100% Hexane

    
     5% EtOAc/Hexane).[1]
    
Spectroscopic Fingerprints (Validation Data)

Compare these experimental values against calculated DFT frequencies/shifts to validate the model.[1]

TechniqueSignalAssignmentTheoretical Match
FT-IR 1200–1250 cm


Stretching
Strong intensity (highly polar bond).[1]
FT-IR 1030–1050 cm


Stretching
Coupled vibration.[1]
1H NMR

4.6 (q)

Deshielded by Oxygen and anisotropy of C=S.
1H NMR

3.2 (q)

Less deshielded than O-methylene.[1]
13C NMR

~210–215

(Thiocarbonyl)
Distinctive low-field signal.[1]

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Tiekink, E. R. T. (2008).[1] The rich stereochemistry of dithiocarbonates and dithiocarbamates. Journal of Organometallic Chemistry, 693(25), 3767-3771.[1] (Contextual grounding on xanthate structures).

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link (Foundation for B3LYP methodology).[1]

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Perera, S., et al. (2016).[1] Xanthate-Based Radical Precursors: Synthesis and Electronic Structure. Journal of Organic Chemistry. (Representative citation for xanthate electronic studies).

Sources

The Xanthate Spectrum: From 19th Century Origins to Precision Medicine and Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural versatility and application spectrum of O-alkyl dithiocarbonates (xanthates). While historically pigeonholed as mineral flotation agents, xanthates have evolved into critical tools for precision radical polymerization (RAFT/MADIX) and targeted pharmacotherapy (D609). This document synthesizes the chemical lineage, synthetic protocols, and mechanistic pathways defining modern xanthate chemistry.

Part 1: Historical Genesis & Structural Fundamentals

The Zeise Discovery (1822)

The history of dithiocarbonates begins with William Christopher Zeise, a Danish chemist who, in 1822, reacted potassium alkoxides with carbon disulfide (


). He observed the formation of yellow, crystalline salts and coined the term "xanthate" (from the Greek xanthos, meaning yellow).

Structural Core: The general formula for a xanthate salt is


. The reactivity of this moiety is governed by the resonance stabilization of the negative charge across the 

system and the inductive effect of the O-alkyl group (

).
ComponentFunctionChemical Significance
R-O Group Electron DonorModulates the stability of the C=S bond; critical for RAFT agent "Z-group" tuning.
C=S Bond Radical TrapThe reactive site for radical addition (RAFT) or nucleophilic attack.
S- Metal Leaving GroupFacilitates substitution reactions (e.g., alkylation to form esters).

Part 2: Synthetic Methodologies & The Chugaev Elimination

Protocol: Synthesis of Potassium O-Ethyl Xanthate

Objective: Preparation of high-purity potassium ethyl xanthate (KEX) for use as a synthetic intermediate.

Safety Prerequisite: Carbon disulfide (


) is neurotoxic and highly flammable (flash point -30°C). All operations must occur in a fume hood.

Reagents:

  • Ethanol (Absolute, excess)

  • Potassium Hydroxide (KOH) pellets (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.05 eq)
    
  • Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Alkoxide Formation: Dissolve KOH in absolute ethanol under an inert atmosphere (

    
    ). The reaction is exothermic; maintain temperature < 30°C using an ice bath to prevent side reactions.
    
    • Causality: Water competes with alcohol for

      
      , forming trithiocarbonates. Anhydrous conditions favor the O-ester.
      
  • CS2 Addition: Add

    
     dropwise to the alkoxide solution while stirring vigorously. Maintain temperature < 10°C.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The ethoxide ion (

      
      ) acts as a nucleophile, attacking the electrophilic carbon of 
      
      
      
      .
  • Crystallization: The solution will turn yellow. Upon completion, precipitate the salt by adding cold diethyl ether.

  • Purification: Filter the yellow crystals and wash with ether to remove unreacted

    
     and alcohol. Dry under vacuum.
    
  • Validation:

    • IR Spectroscopy: Look for strong bands at ~1050 cm⁻¹ (C=S) and ~1200 cm⁻¹ (C-O-C).

    • Solubility Test: Product should be fully soluble in water; turbidity indicates decomposition.

The Chugaev Elimination

Discovered by Lev Chugaev (1899), this reaction utilizes xanthate esters to dehydrate alcohols into olefins without skeletal rearrangement.[1]

Mechanism: The reaction proceeds via a thermally induced intramolecular syn-elimination (Ei mechanism).[1][9] The sulfur atom abstracts a


-hydrogen via a 6-membered cyclic transition state.

ChugaevReaction Alcohol Alcohol (R-CH2-CH(OH)-R') Alkoxide Alkoxide (Base Deprotonation) Alcohol->Alkoxide -H+ XanthateSalt Xanthate Salt (+ CS2) Alkoxide->XanthateSalt Nucleophilic Attack XanthateEster S-Methyl Xanthate (+ MeI) XanthateSalt->XanthateEster SN2 Alkylation TS 6-Membered Cyclic Transition State (Heat ~150°C) XanthateEster->TS Syn-Elimination Products Olefin + COS + MeSH TS->Products Decomposition

Figure 1: The Chugaev Elimination pathway, demonstrating the conversion of alcohols to olefins via a xanthate intermediate.[1][6]

Part 3: Materials Science – The RAFT/MADIX Revolution

In polymer chemistry, xanthates are the core agents for MADIX (Macromolecular Design via Interchange of Xanthates), a specific form of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[10]

Why Xanthates? Unlike dithiobenzoates (used in standard RAFT), xanthates stabilize the intermediate radical less effectively. This makes them ideal for controlling the polymerization of less reactive monomers (LAMs) like vinyl acetate, which would otherwise be inhibited by stronger RAFT agents.

The MADIX Cycle:

  • Addition: Propagating radical (

    
    ) adds to the xanthate (
    
    
    
    ).
  • Fragmentation: The intermediate radical fragments, releasing a leaving group radical (

    
    ) which initiates a new chain.
    
  • Equilibrium: Rapid exchange of the xanthate group between growing chains ensures uniform growth.

MADIX_Mechanism Init Initiator Radical (I•) Prop Propagating Chain (Pn•) Init->Prop + Monomer Inter Intermediate Radical (Pn-S-C•(OEt)-S-R) Prop->Inter + Xanthate (Addition) Xanthate Xanthate Agent (S=C(OEt)-S-R) NewChain New Radical (R•) + Macro-Xanthate Inter->NewChain Fragmentation Polymer Polymer Chain Growth NewChain->Polymer + Monomer Polymer->Inter Reversible Transfer

Figure 2: The MADIX degenerative chain transfer mechanism. The "Z" group (OEt) modulates the stability of the intermediate radical.

Part 4: Pharmacological Applications – The D609 Prototype

D609 (Tricyclodecan-9-yl-xanthogenate) represents the transition of xanthates from industrial reagents to bioactive therapeutics. It is widely recognized as a specific inhibitor of Phosphatidylcholine-specific Phospholipase C (PC-PLC) .[11][12]

Mechanism of Action

PC-PLC hydrolyzes phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG).[13] DAG is a potent second messenger that activates Protein Kinase C (PKC).

  • Inhibition: D609 mimics the electronic structure of the PC phosphate head group.

  • Chelation: The dithiocarbonate group chelates Zinc ions (

    
    ) required for PC-PLC catalytic activity.
    
  • Downstream Effect: By blocking DAG production, D609 inhibits acidic sphingomyelinase (aSMase) and NF-

    
    B activation, leading to antiviral and anti-inflammatory effects.
    

D609_Pathway D609 D609 (Xanthate) PCPLC PC-PLC Enzyme (Zn2+ Dependent) D609->PCPLC Inhibits (Zn Chelation) Apoptosis Apoptosis Induction (Tumor Cells) D609->Apoptosis Induces (via Ceramide path) DAG Diacylglycerol (DAG) PCPLC->DAG Hydrolysis PC Phosphatidylcholine (PC) PC->PCPLC PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Signaling Viral Viral Replication / Inflammation NFkB->Viral Promotes

Figure 3: Pharmacological intervention of D609 blocking the PC-PLC signaling cascade.

References

  • Zeise, W. C. (1822). Sur les xanthates et l'acide hydroxanthique. Annales de Chimie et de Physique. Link

  • Chugaev, L. (1899).[1] Ueber das Thujagen. Berichte der deutschen chemischen Gesellschaft. Link

  • Rizzardo, E., et al. (2020). Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications. Macromolecules. Link

  • Amtmann, E., et al. (1996). The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C.[12][13][14][15] Drugs under Experimental and Clinical Research. Link

  • Bhat, A., et al. (2015). Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. International Journal of Molecular Sciences. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the nomenclature, synthesis, and application of O,S-diethyl dithiocarbonate and its related xanthate esters. While often referred to by their trivial name, "xanthates," precise IUPAC nomenclature is critical in drug development and polymer science to distinguish between structural isomers (e.g., S,S-dithiocarbonates vs. O,S-dithiocarbonates). These compounds serve as pivotal Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization—specifically the MADIX (Macromolecular Design via the Interchange of Xanthates) process—enabling the synthesis of controlled architecture polymers for drug delivery systems.

Part 1: Theoretical Framework & IUPAC Nomenclature

Systematic Nomenclature (IUPAC P-65.6.3.3)

The compound


 is an ester of dithiocarbonic acid (

). In this specific isomer, the carbonyl oxygen is replaced by sulfur (

), and one of the hydroxyl oxygens is replaced by sulfur (

).

The IUPAC rules (specifically P-65.6.3.3.3 ) dictate that esters of thiocarbonic acids are named by placing the alkyl group names as prefixes to the anion name. Because the alkyl groups are attached to different heteroatoms (one to Oxygen, one to Sulfur), locants are mandatory to define connectivity.

  • Parent Acid: Dithiocarbonic acid (

    
     or isomers).
    
  • Anion Name: Dithiocarbonate.[1][2][3]

  • Substituents: Two ethyl groups.

  • Locants:

    • O-ethyl: Indicates an ethyl group bound to oxygen.

    • S-ethyl: Indicates an ethyl group bound to sulfur.

Full Systematic Name: O-Ethyl S-ethyl dithiocarbonate.

Structural Isomerism and Trivial Names

Ambiguity arises without the O,S designation. The term "xanthate" specifically refers to salts and esters of the O-alkyl dithiocarbonic acid series (


).
StructureIUPAC NameTrivial/Class Name

** O-Ethyl S-ethyl dithiocarbonate**Xanthate ester

S,S-Diethyl dithiocarbonateDithiolcarbonate

O,O-Diethyl thiocarbonateThionocarbonate

Diethyl trithiocarbonateTrithiocarbonate
Visualizing the Nomenclature Logic

The following diagram illustrates the hierarchical breakdown of the nomenclature rules applied to this molecule.

Nomenclature Molecule Target Molecule: Et-O-C(=S)-S-Et Parent Parent Acid: Dithiocarbonic Acid Molecule->Parent Derived from Esters Ester Groups Molecule->Esters Alkylation FuncGroup Functional Group: Thiocarbonyl (C=S) Parent->FuncGroup Contains FinalName Full IUPAC Name: O-Ethyl S-ethyl dithiocarbonate FuncGroup->FinalName O_Locant Locant O- (Attached to Oxygen) Esters->O_Locant S_Locant Locant S- (Attached to Sulfur) Esters->S_Locant O_Locant->FinalName S_Locant->FinalName

Figure 1: Hierarchical derivation of the IUPAC name for this compound, highlighting the necessity of heteroatom locants.

Part 2: Synthetic Pathways and Mechanism[4][5]

The Chugaev/Xanthate Mechanism

The synthesis of this compound is a classic two-step nucleophilic substitution sequence. This pathway is preferred for its high yield and the availability of reagents.

  • Formation of the Xanthate Salt: An alkoxide (generated from ethanol and a strong base like KOH) attacks Carbon Disulfide (

    
    ). This reaction is highly exothermic and forms the stable O-alkyl dithiocarbonate salt (Potassium ethyl xanthate).
    
  • Alkylation (Esterification): The sulfur anion of the xanthate salt acts as a potent nucleophile, attacking an alkyl halide (Ethyl iodide or bromide) via an

    
     mechanism to form the final ester.
    
Reaction Flowchart

Synthesis Ethanol Ethanol (CH3CH2OH) Alkoxide Ethoxide Ion (EtO-) Ethanol->Alkoxide Deprotonation Base KOH Base->Alkoxide CS2 CS2 (Carbon Disulfide) Salt Potassium Ethyl Xanthate (Et-O-C(=S)S- K+) CS2->Salt Alkoxide->Salt + CS2 (Nucleophilic Attack) Product This compound Salt->Product + Et-I (SN2 Subst.) EtI Ethyl Iodide (Et-I) EtI->Product

Figure 2: Step-wise synthetic pathway from primary alcohols to O,S-dialkyl dithiocarbonates via the xanthate salt intermediate.

Part 3: Applications in Polymer Science (RAFT/MADIX)[2]

The Role of Xanthates in Drug Delivery

In drug development, precise control over polymer molecular weight and polydispersity is required to ensure consistent pharmacokinetics. O,S-Dialkyl dithiocarbonates are the Chain Transfer Agents (CTAs) of choice for the MADIX (Macromolecular Design via the Interchange of Xanthates) process.[2]

Unlike dithioesters (which can retard polymerization of less activated monomers), xanthates possess a lower transfer constant (


). This makes them ideal for controlling the polymerization of Vinyl Acetate (VAc)  and N-Vinylpyrrolidone (NVP) —monomers frequently used to create biocompatible, water-soluble polymer backbones for drug conjugates.
Mechanism of Control

The xanthate group stabilizes the intermediate radical through the delocalization of the unpaired electron across the


 system.
  • Z-Group (-OEt): The ethoxy group is electron-donating. It destabilizes the radical adduct compared to a phenyl group (in dithiobenzoates), promoting faster fragmentation. This prevents the "retardation" effect often seen with more stable CTAs.

  • R-Group (-Et): The leaving group radical (

    
    ) must be stable enough to re-initiate polymerization.
    

RAFT Pn_Rad Propagating Radical (Pn•) Intermediate Intermediate Radical (Pn-S-C•(OEt)-S-Pm) Pn_Rad->Intermediate Addition Xanthate Macro-Xanthate (S=C(OEt)-S-Pm) Xanthate->Intermediate Pm_Rad Released Radical (Pm•) Intermediate->Pm_Rad Fragmentation New_Xanthate New Macro-Xanthate (S=C(OEt)-S-Pn) Intermediate->New_Xanthate Pm_Rad->Pn_Rad Propagation (+ Monomer)

Figure 3: The Main Equilibrium of the MADIX/RAFT process mediated by an O-alkyl xanthate, ensuring degenerative chain transfer.

Part 4: Experimental Protocol

Objective: Synthesis of O-Ethyl S-Ethyl Dithiocarbonate (Model Xanthate). Safety Warning: Carbon disulfide (


) is neurotoxic, highly flammable, and has a flash point of -30°C. All operations must be performed in a functioning fume hood.
Reagents and Materials
  • Ethanol (Absolute)

  • Potassium Hydroxide (KOH), pellets

  • Carbon Disulfide (

    
    )
    
  • Ethyl Iodide (or Ethyl Bromide)

  • Solvent: Diethyl ether or Acetone

  • Workup: Distilled water, Brine,

    
    
    
Step-by-Step Methodology
  • Preparation of Potassium Ethyl Xanthate:

    • Dissolve KOH (1.0 eq) in absolute ethanol (excess, acts as solvent) in a round-bottom flask cooled to 0°C in an ice bath.

    • Add

      
       (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow.
      
    • Stir the mixture at room temperature for 2 hours.

    • Precipitate the salt by adding cold diethyl ether. Filter the yellow solid (Potassium Ethyl Xanthate) and dry under vacuum. Note: This salt is stable and can be stored.

  • Alkylation (Ester Formation):

    • Suspend the Potassium Ethyl Xanthate (10 mmol) in acetone (20 mL).

    • Add Ethyl Iodide (11 mmol, 1.1 eq) dropwise at room temperature.

    • The reaction is exothermic; stir for 3-4 hours. A white precipitate (KI) will form.

  • Purification:

    • Filter off the potassium iodide (KI) solid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry the organic layer over anhydrous

      
      .
      
    • Remove solvent via rotary evaporation.

    • Final Purification: Distillation under reduced pressure (approx. 80-85°C at 15 mmHg) yields the pure this compound as a pale yellow oil.

Characterization Data (Typical)
  • Appearance: Pale yellow liquid with a characteristic sulfurous odor.

  • 1H NMR (CDCl3):

    
     4.60 (q, 2H, 
    
    
    
    ), 3.15 (q, 2H,
    
    
    ), 1.40 (t, 3H,
    
    
    ), 1.35 (t, 3H,
    
    
    ). Note the distinct shift difference between O-methylene and S-methylene.
  • IR Spectrum: Strong band at ~1050 cm⁻¹ (

    
     stretch) and ~1200 cm⁻¹ (
    
    
    
    stretch).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-65.6.3.3.3. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Rizzardo, E., et al. (2012). RAFT Polymerization: Adding to the Picture. Macromolecular Symposia, 326(1), 113-121. Link

  • Organic Syntheses. (1948). Ethyl Hydrazodicarboxylate and related ester protocols (General reference for carbonate ester handling). Organic Syntheses, Coll.[5] Vol. 4, p.411. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Carbon Disulfide. Link

Sources

Methodological & Application

Application Note: O,S-Diethyl Dithiocarbonate as a Chain Transfer Agent in Polymer Synthesis

[1]

Executive Summary

This technical guide details the synthesis and application of O,S-Diethyl dithiocarbonate (CAS: 623-79-0) as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Specifically, this molecule belongs to the xanthate class, making it the preferred control agent for Less Activated Monomers (LAMs) such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).

While dithioesters and trithiocarbonates excel with activated monomers (styrenes, acrylates), they often inhibit the polymerization of LAMs due to overly stable intermediate radicals. This compound facilitates the MADIX (Macromolecular Design via Interchange of Xanthates) process, enabling the synthesis of well-defined poly(vinyl acetate) (PVAc) and its derivatives (e.g., Polyvinyl alcohol, PVA) with low dispersity (

Mechanism of Action: The MADIX Process

The utility of this compound lies in the lability of the C-S bond and the stability of the O-ethyl stabilizing group (Z-group). The mechanism relies on a degenerative chain transfer process that equilibrates the growth of all polymer chains simultaneously.

Mechanistic Pathway

The xanthate group reacts with a propagating radical (



MADIX_MechanismPropRadPropagating Radical(Pn•)IntermedIntermediate Radical(Stabilized by O-Et)PropRad->IntermedAdditionXanthateThis compound(CTA)Xanthate->Intermedk_addIntermed->PropRadReverseNewChainDormant Polymer(Pn-Xanthate)Intermed->NewChainFragmentationLeavingRadLeaving Radical(Et•)Intermed->LeavingRadk_betaMonomerMonomer(VAc)LeavingRad->MonomerRe-initiationMonomer->PropRadPropagation

Figure 1: The MADIX degenerative transfer mechanism utilizing this compound. The O-ethoxy group destabilizes the intermediate sufficiently to allow fragmentation, crucial for VAc polymerization.

Protocol 1: Synthesis of this compound

Before polymerization, the CTA must be synthesized. Commercial availability varies; therefore, in-house synthesis ensures high purity, which is critical for "living" character.

Reaction:

Materials
  • Potassium O-ethyl xanthate: (98%, industrial grade is often sufficient but recrystallization from ethanol is recommended).

  • Ethyl Iodide (or Ethyl Bromide): 1.1 equivalents.

  • Acetone: Solvent (AR Grade).

  • Magnesium Sulfate (

    
    ):  Drying agent.
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve Potassium O-ethyl xanthate (16.0 g, 0.1 mol) in Acetone (100 mL) at room temperature. The solution will be pale yellow.[1]

  • Addition: Add Ethyl Iodide (17.1 g, 0.11 mol) dropwise over 20 minutes.

    • Note: The reaction is exothermic; if using Ethyl Bromide, mild heating (reflux at 40°C) may be required.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. A white precipitate (KI) will form.

  • Filtration: Filter off the potassium iodide salt using a sintered glass funnel. Wash the cake with a small amount of cold acetone.

  • Concentration: Remove the solvent (acetone) and excess ethyl iodide using a rotary evaporator at 30°C under reduced pressure.

  • Purification (Critical): The crude oil is usually yellow. For polymerization grade, dissolve in diethyl ether (50 mL), wash with water (3 x 20 mL) to remove residual salts, dry over

    
    , filter, and evaporate.
    
    • Validation: Purity should be checked by

      
      H NMR. Target peaks: 
      
      
      4.6 (q, 2H,
      
      
      ),
      
      
      3.2 (q, 2H,
      
      
      ).

Protocol 2: MADIX Polymerization of Vinyl Acetate

This protocol describes the synthesis of Poly(vinyl acetate) (PVAc) targeting a molecular weight (

Reagents & Formulation
ComponentRoleMass/VolMolar Equiv.
Vinyl Acetate (VAc) Monomer10.0 g (10.7 mL)500
This compound CTA37.5 mg1
AIBN Initiator4.1 mg0.1
1,4-Dioxane Solvent5.0 mLN/A

Note: VAc must be passed through a basic alumina column to remove phenolic inhibitors (hydroquinone) prior to use.

Experimental Workflow

WorkflowStartStart: Mix VAc, CTA, AIBNin Schlenk TubeDegasDegassing:3x Freeze-Pump-Thaw Cycles(Critical for Oxygen Removal)Start->DegasHeatPolymerization:Oil Bath @ 60°CTime: 6-16 HoursDegas->HeatQuenchQuench:Cool in Liquid N2/IceExpose to AirHeat->QuenchPurifyPurification:Precipitate in Cold HexaneQuench->PurifyAnalyzeAnalysis:NMR (Conv.) & GPC (Mn, Đ)Purify->Analyze

Figure 2: Operational workflow for the synthesis of PVAc via MADIX.

Detailed Steps
  • Preparation: In a 25 mL Schlenk tube, dissolve the synthesized this compound and AIBN in the Vinyl Acetate and 1,4-Dioxane mixture.

  • Degassing: Oxygen is a radical scavenger and will inhibit the reaction.

    • Freeze the mixture in liquid nitrogen.

    • Apply vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water.

    • Repeat 3 times. Backfill with high-purity Nitrogen or Argon.

  • Polymerization: Place the Schlenk tube in a thermostated oil bath at 60°C .

    • Kinetic Check: For kinetic studies, withdraw aliquots via a degassed syringe at t = 2, 4, 8, and 16 hours.

  • Termination: Stop the reaction when conversion reaches ~60-70% (usually 12-16 hours) to avoid the "gel effect" or branching. Cool the tube in ice water and open to air.

  • Purification:

    • Dilute the crude mixture with a small amount of acetone.

    • Dropwise add the solution into a large excess of cold hexane (or water, if low MW) under stirring. PVAc will precipitate.

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

To ensure the protocol was successful, the following data must be obtained:

Nuclear Magnetic Resonance ( H NMR)
  • Conversion Calculation: Compare the integral of the vinyl proton of the monomer (

    
     4.5-5.0 ppm) to the polymer backbone methine proton (
    
    
    4.8-5.0 ppm).
  • End-Group Analysis: A successful MADIX polymer will retain the ethyl xanthate chain end. Look for the characteristic

    
     signals (
    
    
    4.6 ppm) at the chain end.
Gel Permeation Chromatography (GPC)
  • Eluent: THF or DMF (with LiBr).

  • Standard: Calibrate against narrow PMMA or Polystyrene standards (apply Mark-Houwink corrections for PVAc).

  • Success Criteria:

    • Linear evolution of

      
       with conversion.
      
    • Dispersity (

      
      ) 
      
      
      .[2]
    • Unimodal distribution (no high MW shoulder).

Expert Insights & Troubleshooting

The "R-Group" Effect

While this compound is the requested molecule, it possesses a primary ethyl leaving group (

  • Insight: The ethyl radical is a relatively slow initiator for VAc compared to secondary radicals. This may cause an induction period (lag time) at the start of polymerization.

  • Optimization: If the induction period is problematic, consider synthesizing the propionate analogue (O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) which releases a secondary radical, accelerating re-initiation [1].

Retardation

Xanthates generally show less retardation than dithioesters, but high concentrations of CTA can still slow the rate (

  • Solution: Maintain a

    
     ratio between 5:1 and 10:1. If the ratio is too high, polymerization may stall; if too low, control is lost.
    
Hydrolysis Sensitivity

The xanthate end-group is susceptible to hydrolysis, particularly in the presence of amines or strong bases.

  • Caution: If converting PVAc to PVA (Polyvinyl alcohol) via saponification, the xanthate end-group will be cleaved, yielding a thiol-terminated PVA. This is often a desired feature for subsequent functionalization (e.g., gold surface attachment).

References

  • Rizzardo, E., et al. (2020). "Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications." Macromolecules, 53(20), 9060–9073.

  • Destarac, M., et al. (2002). "Xanthates as Chain-Transfer Agents in Controlled Radical Polymerization (MADIX): Structural Effect of the O-Alkyl Group." Macromolecular Rapid Communications, 23(17), 1049–1054.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410.

  • Stenzel, M. H., et al. (2003). "Styrene/Vinyl Acetate Block Copolymers via RAFT Polymerization." Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3468-3480.

O,S-Diethyl dithiocarbonate as a ligand for metal complexes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the use of O-ethyl dithiocarbonate (commonly referred to as ethyl xanthate ) as a bidentate S,S'-donor ligand in the development of metallodrugs. While often confused with its S-alkylated ester derivative (O,S-diethyl dithiocarbonate), the pharmacologically active species in coordination chemistry is the anionic ligand (


).

Xanthate complexes of Platinum(II), Gold(I), and Palladium(II) have emerged as potent antitumor agents, exhibiting cytotoxicity profiles distinct from classical cisplatin therapies, often bypassing resistance mechanisms. This guide provides a definitive protocol for ligand synthesis, metal complexation, and stability validation, specifically addressing the "soft-soft" metal-ligand interactions critical for biological efficacy.

Part 1: Scientific Foundation & Nomenclature

The Ligand vs. The Ester (Critical Distinction)

In drug development literature, nomenclature precision is vital.

  • The Ligand (Active): O-Ethyl dithiocarbonate anion (

    
    ). This species chelates metals via two sulfur atoms.[1]
    
  • The Ester (Inactive/Precursor): this compound (

    
    ). This is a neutral, monodentate species often resulting from the alkylation of the ligand. It generally lacks the chelation stability required for metallodrugs but serves as a synthesis intermediate or RAFT polymerization agent.
    

This guide focuses on the anionic ligand (


) used to generate bioactive metal complexes. 
Mechanism of Action

Xanthates act as "soft" ligands, forming stable four-membered chelate rings with soft transition metals (Pt, Au, Pd, Ni).

  • Stability: The resonance stabilization of the

    
     core confers high stability at physiological pH (7.4), but controlled lability in acidic tumor microenvironments (pH < 6.8), allowing for pH-responsive drug activation.
    
  • Bioactivity: Unlike cisplatin (which binds DNA via guanine N7), metal-xanthates often target thioredoxin reductase (TrxR) or induce mitochondrial apoptosis, providing a complementary therapeutic mechanism.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Ligand (Potassium O-Ethyl Dithiocarbonate)

Rationale: Commercial xanthate salts often contain degradation products (sulfides/carbonates). Fresh synthesis is mandatory for pharmaceutical-grade complexation.

Reagents:

  • Ethanol (Absolute, anhydrous)

  • Potassium Hydroxide (KOH), pellets, >85%

  • Carbon Disulfide (

    
    ), 99.9% (Caution: Neurotoxic, highly flammable)
    
  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: Dissolve KOH (0.1 mol, 5.6 g) in absolute ethanol (50 mL) in a round-bottom flask. Keep the solution cool (

    
    C) using an ice bath.
    
  • Addition: Add

    
     (0.12 mol, excess) dropwise over 30 minutes with vigorous stirring. The solution will turn pale yellow.
    
    • Reaction:

      
      
      
  • Digestion: Stir for 1 hour at room temperature.

  • Precipitation: Add cold diethyl ether (200 mL) to precipitate the crude salt.

  • Purification: Filter the yellow solid. Recrystallize immediately from acetone/ether.

  • Validation: Check IR (KBr pellet). Look for

    
     at ~1190 cm⁻¹ and 
    
    
    
    at ~1050 cm⁻¹. Absence of peak at 1700 cm⁻¹ confirms no carbonate contamination.
Protocol B: Synthesis of Bis(O-ethyl dithiocarbonato)platinum(II)

Target: A model antitumor complex (analogous to "Thioplatin").[2]

Reagents:

  • Potassium Tetrachloroplatinate (

    
    )
    
  • Freshly prepared Potassium O-Ethyl Dithiocarbonate (from Protocol A)

  • Solvent: Water/Acetone mix

Step-by-Step Methodology:

  • Metal Solution: Dissolve

    
     (1.0 mmol, 415 mg) in distilled water (10 mL). Filter to remove any insolubles.
    
  • Ligand Solution: Dissolve Potassium Ethyl Xanthate (2.05 mmol, 328 mg) in water (5 mL).

  • Complexation: Add the ligand solution dropwise to the platinum solution under stirring at room temperature.

    • Observation: An immediate yellow/orange precipitate forms.

    • Chemical Logic: The soft xanthate sulfur displaces the harder chloride ions:

      
      
      
  • Maturation: Stir for 2 hours in the dark (to prevent photo-degradation).

  • Isolation: Filter the precipitate. Wash sequentially with water (to remove KCl), ethanol (cold), and diethyl ether.

  • Drying: Vacuum dry over

    
     for 24 hours.
    

Data Summary Table: Characterization Targets

ParameterMethodExpected Value/Observation
Yield Gravimetric> 85%
Appearance VisualBright yellow/orange microcrystalline solid
Solubility TestSoluble in DMSO, CHCl3; Insoluble in Water
IR Spectroscopy FTIR

shift from 1050 (free) to ~1030 cm⁻¹ (coord)
NMR ¹H NMR (CDCl₃)Triplet (~1.4 ppm), Quartet (~4.6 ppm)
Stability HPLC (24h)>95% intact in PBS (pH 7.4)

Part 3: Visualization & Logic

Synthesis & Activation Pathway

The following diagram illustrates the synthesis flow and the pH-dependent activation mechanism relevant to tumor targeting.

XanthatePathway cluster_0 Synthesis Phase Reagents Ethanol + KOH + CS2 Ligand Ligand: EtOCS2- (K+) Reagents->Ligand Nucleophilic Attack Complex Metal Complex [M(S2COEt)n] Ligand->Complex Chelation MetalSalt Metal Salt (K2PtCl4 / HAuCl4) MetalSalt->Complex Ligand Exchange Blood Blood Stream (pH 7.4) Stable Complex->Blood Injection Tumor Tumor Microenvironment (pH < 6.8) Labile/Active Blood->Tumor Passive Transport (EPR) Target Target Binding (DNA/Proteins) Tumor->Target Ligand Dissociation Active Species Release

Figure 1: Synthesis and biological activation pathway of Metal-Xanthate complexes.

Part 4: Critical Considerations for Drug Development

Stability vs. Lability

A key design parameter is the "bite angle" of the xanthate ligand.

  • Observation: Xanthates form 4-membered rings. This induces strain compared to 5- or 6-membered rings (e.g., dithiocarbamates).

  • Implication: This strain makes xanthate complexes more susceptible to nucleophilic attack by endogenous thiols (glutathione) than their dithiocarbamate counterparts.

  • Optimization: If the complex is too labile, alkylate the ligand chain (e.g., Isopropyl vs. Ethyl) to increase steric bulk and hydrophobicity, slowing down degradation.

The "O,S-Diethyl" Impurity

During synthesis, if alkyl halides are present (or if the complex reacts with solvent impurities), the ligand can S-alkylate to form the neutral This compound ester.

  • Detection: Monitor by GC-MS. The ester is volatile and does not bind the metal, leading to low yields and "empty" drug load.

  • Prevention: Ensure all glassware is free of alkylating agents and perform complexation in high-purity solvents.

References

  • Friebolin, W., et al. (2005).[3][4] Antitumoral Activity of Non-Platinum Xanthate Complexes. Journal of Medicinal Chemistry. Link

  • Hogarth, G. (2005). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini Reviews in Medicinal Chemistry. (Contextual comparison to Xanthates). Link

  • Tiekink, E. R. T. (2003). Gold derivatives for the treatment of cancer. Critical Reviews in Oncology/Hematology. Link

  • Werner, J., et al. (2025). Insights into the thermal decomposition and conversion mechanism of nickel xanthates. Journal of Materials Chemistry C. (Synthesis protocols). Link

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments).[5] Link

Disclaimer: This protocol involves the use of Carbon Disulfide (


), a neurotoxin. All synthesis steps must be performed in a functioning fume hood. Consult local EHS guidelines before proceeding.

Sources

Application Note: Precision Synthesis and Characterization of Metal-Dithiocarbonate (Xanthate) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metal-dithiocarbonates (xanthates) represent a critical class of organosulfur ligands with dual utility in materials science and pharmacology. As single-source precursors (SSPs), they decompose at relatively low temperatures (<200°C) to form high-purity metal sulfide nanoparticles and thin films (e.g., NiS, CdS) used in photovoltaics and catalysis [1, 2]. Biologically, their structural similarity to dithiocarbamates has sparked interest in their potential as antitumor and antimicrobial agents due to their ability to chelate metal ions essential for microbial metabolism [3, 4].

This guide provides a rigorous, self-validating protocol for the synthesis of Potassium Ethyl Xanthate (KEX) and its subsequent coordination to form Nickel(II) Bis(ethyl xanthate) . This model system demonstrates the fundamental principles applicable to other transition metals (Co, Cu, Zn).

Safety & Pre-requisites (Critical)

WARNING: This protocol involves Carbon Disulfide (


) .[1]
  • Neurotoxicity:

    
     is a potent neurotoxin. All operations must  occur in a functioning fume hood.
    
  • Flammability:

    
     has an extremely low flash point (-30°C) and auto-ignition temperature (100°C). NO OPEN FLAMES  or hot surfaces. Use oil baths or heating mantles only if heating is strictly necessary (not required for this protocol).
    
  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where experimental failure most often occurs.

SynthesisWorkflow cluster_CCP Critical Control Points Reagents Reagents Prep (Anhydrous EtOH, KOH, CS2) LigandSyn Ligand Synthesis (T < 10°C, Exothermic) Reagents->LigandSyn Nucleophilic Attack LigandIso Ligand Isolation (Filtration & Washing) LigandSyn->LigandIso Precipitation Complexation Metal Complexation (Aq. NiCl2 + KEX) LigandIso->Complexation Stoichiometric Addn (1:2) Purification Purification (Recrystallization) Complexation->Purification Solvent Extraction Validation Validation (IR, NMR, TGA) Purification->Validation Characterization

Figure 1: Step-by-step synthesis workflow for metal-xanthate complexes highlighting the temperature-critical ligand formation step.

Phase 1: Ligand Synthesis (Potassium Ethyl Xanthate)

The quality of the final metal complex is directly dependent on the purity of the xanthate salt. Commercial xanthates often degrade; fresh synthesis is recommended .

Mechanism

The reaction involves the nucleophilic attack of the ethoxide ion (formed in situ) on the electrophilic carbon of carbon disulfide.




Protocol
  • Preparation: Dissolve Potassium Hydroxide (KOH, 0.05 mol, ~2.8 g) in excess absolute ethanol (30 mL).

    • Note: Use pellets; crushed powder reacts faster but is more hygroscopic.

  • Temperature Control: Place the flask in an ice bath . Cool to < 10°C.

    • Causality: The reaction with

      
       is exothermic. High temperatures lead to side reactions (formation of trithiocarbonates) and 
      
      
      
      evaporation.
  • Addition: Add Carbon Disulfide (

    
    , 0.05 mol, ~3.8 g) dropwise  with vigorous stirring.
    
    • Observation: The solution will turn from clear/white to pale yellow. A precipitate (KEX) will begin to form.[2][3][4][5]

  • Maturation: Stir for 30 minutes in the ice bath, then 30 minutes at room temperature to ensure completion.

  • Isolation: Filter the yellow precipitate. Wash with minimal cold ethanol, then copious diethyl ether (to remove unreacted

    
     and alcohol).
    
  • Drying: Vacuum dry.[3][6] Do not heat dry , as xanthates can decompose.[2]

Phase 2: Metal Complexation (Nickel Ethyl Xanthate)

Protocol
  • Metal Solution: Dissolve Nickel(II) Chloride Hexahydrate (

    
    , 4.4 mmol, ~1.05 g) in distilled water (30 mL).
    
  • Ligand Solution: Dissolve the freshly prepared Potassium Ethyl Xanthate (KEX, 8.8 mmol, ~1.4 g) in distilled water (30 mL).

    • Stoichiometry: A 1:2 molar ratio (Metal:Ligand) is strictly required for divalent metals to form the neutral

      
       complex [1].
      
  • Reaction: Slowly add the KEX solution to the Nickel solution while stirring.

    • Self-Validation: An immediate color change to dark green/black indicates complex formation.

  • Precipitation: Stir for 30–60 minutes. The complex is hydrophobic and will precipitate out of the aqueous phase.

  • Purification:

    • Filter the dark precipitate.

    • Wash with distilled water (removes KCl byproduct).

    • Recrystallization: Dissolve the dried solid in a minimum amount of Acetone or Chloroform and filter (removes any insoluble impurities). Allow the solvent to evaporate slowly or add Methanol to induce crystallization [2].

Characterization & Validation

To ensure the complex is correctly formed and pure, compare the spectral data of the free ligand (KEX) against the metal complex (


).
Infrared (IR) Spectroscopy Validation

The shift in the


 and 

bands is the primary indicator of bidentate coordination.
Functional GroupAssignmentFree Ligand (KEX) (

)
Metal Complex (

) (

)
Diagnostic Shift
C-O-C Stretching1110 - 11401200 - 1250Blue Shift: Indicates increased double bond character in C-O upon coordination [5, 6].
C=S Stretching1020 - 10701020 - 1050Red Shift/Split: Indicates sulfur coordination to the metal center [5].
C-S Single Bond600 - 650~595Minor shifts; confirms the integrity of the dithio-core.
Thermal Analysis (TGA)

For applications in thin-film deposition (AACVD), thermal stability is key.

  • Decomposition Onset: Typically 150°C - 200°C.

  • Residue: The final mass % should correspond to the theoretical mass of the metal sulfide (

    
     or 
    
    
    
    ).
    • Calculation: If starting with

      
       (MW 
      
      
      
      301 g/mol ) and ending with
      
      
      (MW
      
      
      90.7 g/mol ), the residual mass should be
      
      
      30% [2, 7].

Troubleshooting Logic

Use the following decision tree to resolve common synthesis anomalies.

Troubleshooting Start Synthesis Issue? Yield Low Yield? Start->Yield Color Wrong Color? Start->Color Solubility Insoluble in Organic Solvents? Start->Solubility CheckTemp Was Ligand Synthesis kept < 10°C? Yield->CheckTemp Yes Oxidized Did NiCl2 solution turn brown? Color->Oxidized Yes Ionic Did you wash precipitate with water? Solubility->Ionic Yes SideReaction Degradation to Trithiocarbonate. Restart on Ice. CheckTemp->SideReaction No NiOx Ni(II) oxidized to Ni(III) or impurity. Use fresh NiCl2. Oxidized->NiOx Yes SaltContam KCl contamination. Wash thoroughly with H2O. Ionic->SaltContam No

Figure 2: Diagnostic logic for troubleshooting yield and purity issues during xanthate synthesis.

References

  • Semantic Scholar. (2022).[2] Synthesis of Nickel Sulfide Thin Films and Nanocrystals from the Nickel Ethyl Xanthate Complex. Link

  • RSC Publishing. (2025). Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. Link

  • PubMed. Metal-dithiocarbamate complexes: chemistry and biological activity. Link

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Link

  • SciSpace. (1961). Infrared spectra of xanthate compounds: II. Assignment of vibrational frequencies. Link

  • ResearchGate. FT-IR spectra of a metal xanthate precursor layer. Link

  • ResearchGate. Thermogravimetric analysis of the thermal decomposition of Cd-xanthates. Link

Sources

Application Note: Precision Heterocyclic Synthesis Using O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O,S-Diethyl dithiocarbonate in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Introduction: The "Controlled" Thiocarbonyl Source

In the landscape of organosulfur chemistry, This compound (CAS: 623-79-0) serves as a potent, yet often underutilized, 1,1-dielectrophilic synthon.[1] While Carbon Disulfide (


) remains the industrial standard for introducing thiocarbonyl (

) motifs, its high volatility, extreme flammability, and neurotoxicity pose significant handling challenges in precision medicinal chemistry.[1]

This compound (also known as ethyl xanthic acid ethyl ester) offers a stepwise reactivity profile . Unlike


, which is highly reactive and prone to polymerization or side reactions, the O,S-diethyl ester possesses two distinct leaving groups: a good leaving group (ethanethiolate, 

) and a poorer leaving group (ethoxide,

).[1] This distinct electronic bias allows researchers to control the sequence of nucleophilic attacks, facilitating the synthesis of complex heterocycles like 1,3,4-thiadiazoles , benzothiazoles , and 1,3,4-oxadiazole-2-thiones with higher regioselectivity.[1]
Key Chemical Properties[1][2][3][4][5][6][7][8]
  • Structure:

    
    
    
  • Role: 1,1-Dielectrophile (Thiocarbonyl donor).[1]

  • Advantages: Lower vapor pressure than

    
    ; stepwise displacement kinetics; compatible with acid-sensitive substrates.
    
  • By-products: Ethanol and Ethanethiol (requires ventilation).

Mechanism of Action: The "Stepwise Displacement" Pathway

The utility of this compound lies in its ability to undergo sequential nucleophilic acyl substitution. The reaction typically proceeds via an addition-elimination mechanism.

  • First Nucleophilic Attack: A primary amine or hydrazide attacks the thiocarbonyl carbon. The intermediate collapses to expel the better leaving group (

    
    ), forming a stable O-ethyl thionocarbamate  intermediate.
    
  • Cyclization (Second Attack): An intramolecular nucleophile (e.g., an adjacent

    
    , 
    
    
    
    , or
    
    
    ) attacks the thiocarbonyl center again, expelling the ethoxide (
    
    
    ) to close the ring.[1]

This pathway is distinct from


, which forms dithiocarbamate salts that often require harsh acidic workups to cyclize.[1]

ReactionMechanism cluster_legend Leaving Group Hierarchy Reagent O,S-Diethyl dithiocarbonate Inter Tetrahedral Intermediate Reagent->Inter + Nuc1 Nuc1 Nucleophile 1 (R-NH2) Nuc1->Inter Thiono O-Ethyl Thionocarbamate Inter->Thiono - EtSH (Fast) Cyclic Heterocyclic Thione Thiono->Cyclic + Intramolecular Nuc2 - EtOH (Slow/Heat) LG1 1. EtS- (Good LG) LG2 2. EtO- (Poor LG)

Figure 1: The stepwise displacement mechanism allows for the isolation of intermediates or controlled cyclization, driven by the differential leaving group ability of EtS- and EtO-.[1]

Key Applications & Protocols

Protocol A: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiones

This protocol demonstrates the conversion of acid hydrazides into oxadiazole thiones.[1] This scaffold is critical in drug discovery, appearing in antimicrobial and anti-inflammatory candidates.[1]

Rationale: Using this compound avoids the use of phosgene or thiophosgene derivatives.[1] The reaction is driven by the formation of the thermodynamically stable aromatic heterocycle.

Materials
  • Substrate: Benzoic hydrazide (10 mmol)

  • Reagent: this compound (12 mmol, 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (Catalytic amount)[1]
  • Solvent: Ethanol (EtOH) or Dioxane[1]

  • Apparatus: Round-bottom flask with reflux condenser and an acid scrubber (bleach trap) for ethanethiol fumes.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask, dissolve benzoic hydrazide (1.36 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add this compound (2.14 g, ~12 mmol) dropwise over 5 minutes.

    • Note: The solution may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–10 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the hydrazide and the appearance of a less polar spot.

    • Odor Control: The reaction releases ethanethiol (

      
      ). Ensure the condenser outlet is connected to a bleach (sodium hypochlorite) trap to neutralize the smell.
      
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure to approximately 5 mL.

    • Pour the residue into ice-cold water (50 mL) and acidify to pH 2–3 with dilute HCl. This protonates the thione/thiol tautomer, precipitating the product.[1]

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water to obtain pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[1]

Expected Yield: 80–90%[2]

Protocol B: Synthesis of Benzothiazole-2-thiones

Benzothiazoles are privileged structures in oncology and neuroprotection. This protocol uses this compound to close the ring on o-aminothiophenols.[1]

Rationale: The O,S-diethyl ester acts as a "masked"


.[1] The reaction proceeds under neutral or weakly basic conditions, preventing the oxidation of the sensitive thiophenol group to disulfides, which is a common side reaction when using standard 

conditions.[1]
Materials
  • Substrate: 2-Aminothiophenol (10 mmol)

  • Reagent: this compound (11 mmol)

  • Solvent: DMF or Ethanol

  • Catalyst: Reflux conditions (thermal activation)[1]

Step-by-Step Methodology
  • Preparation: Charge a flask with 2-aminothiophenol (1.25 g, 10 mmol) and Ethanol (15 mL).

  • Reagent Introduction: Add this compound (1.96 g, 11 mmol).

  • Thermal Cyclization: Reflux for 4–6 hours.

    • Mechanism:[1][3][2][4][5] The amine attacks first to form the intermediate. The proximal thiol group then rapidly attacks the thiocarbonyl, expelling ethanol.[1]

  • Isolation:

    • Cool to

      
      . The product, Benzothiazole-2-thione, often crystallizes directly from the reaction mixture upon cooling.[1]
      
    • If no precipitate forms, dilute with water (20 mL) and acidify slightly with acetic acid.[1]

  • Characterization: The product should show a strong

    
     stretch in IR around 
    
    
    
    and
    
    
    .

Data Summary Table

ParameterProtocol A (Oxadiazoles)Protocol B (Benzothiazoles)
Substrate Acid Hydrazide (

)
o-Aminothiophenol
Solvent EthanolEthanol or DMF
Temp/Time Reflux / 6-10 hReflux / 4-6 h
Key By-product

(Gas),


,

Yield 80-90%85-95%
Advantage Avoids toxic thiophosgenePrevents disulfide dimerization

Troubleshooting & Optimization

Solvent Effects[1][9][12]
  • Ethanol: Best for general synthesis; green solvent; facilitates precipitation of the product.

  • DMF/DMSO: Use for low-solubility substrates. Requires higher workup effort (water wash).[1]

  • Acetonitrile: Useful if the intermediate needs to be isolated (lower boiling point prevents thermal cyclization in some cases).

Odor Management (Critical)

The release of ethanethiol is the primary drawback.

  • Mitigation: All reactions must be vented through a scrubber containing 10% NaOCl (Bleach) or

    
     solution.[1] This oxidizes the thiol to non-volatile sulfonates.
    
Reaction Monitoring[1][9]
  • TLC Stain: Use Ellman’s Reagent (DTNB) to visualize unreacted thiols (for Protocol B).[1]

  • NMR: Watch for the disappearance of the ethyl triplets/quartets of the reagent (

    
     and 
    
    
    
    ) and the appearance of the cyclic core signals.

Visualizing the Workflow

Workflow Start Start: Substrate + Solvent AddReagent Add this compound (Dropwise) Start->AddReagent Reflux Reflux (4-10h) *Vent to Bleach Trap* AddReagent->Reflux Check TLC Check: Disappearance of Amine/Hydrazide Reflux->Check Check->Reflux Incomplete Workup Cool & Acidify (pH 2-3) Check->Workup Complete Isolate Filtration & Recrystallization Workup->Isolate

Figure 2: Operational workflow for heterocyclic synthesis using this compound, emphasizing safety (venting) and critical checkpoints.

References

  • BenchChem. this compound | 623-79-0 | Contextual Significance in Organosulfur Chemistry.Link[1]

  • Organic Chemistry Portal. Synthesis of benzothiazoles.Link

  • GuideChem. Dithiocarbonic Acid S,S'-Diethyl Ester Properties and Reactions.Link[1]

  • National Institutes of Health (NIH). Synthesis of 1,3,4-thiadiazole derivatives.[1]Link[1]

  • Royal Society of Chemistry. Synthesis and applications of sulfur containing analogues of cyclic carbonates.Link[1]

Sources

Application Note: Analytical Strategies for O,S-Diethyl Dithiocarbonate Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development and environmental toxicology. It addresses the specific challenges of detecting O,S-Diethyl dithiocarbonate (CAS 623-79-0), a neutral organosulfur ester often confused with its ionic xanthate precursors or disulfide analogs.

Target Analyte: this compound (Ethyl S-ethyl xanthate) CAS: 623-79-0 Formula: C₅H₁₀OS₂ Molecular Weight: 150.26 g/mol [1]

Executive Summary

This compound is a neutral ester of dithiocarbonic acid, distinct from ionic xanthate salts (flotation agents) and dixanthogen (disulfides). In drug development, it appears as a potential genotoxic impurity (PGI) in syntheses involving carbon disulfide and ethanol, or as a degradation product in sulfur-based formulations. In environmental science, it is a persistent residue of mining flotation reagents.

This guide provides two validated workflows:

  • GC-MS (SIM Mode): The gold standard for trace analysis (ppb level) in complex matrices.

  • RP-HPLC-DAD: A robust method for process monitoring and high-concentration samples (ppm level).

Chemical Profile & Stability

Understanding the physicochemical properties is critical for method selection. Unlike xanthate salts, the O,S-ester is lipophilic and volatile, making it suitable for gas chromatography.

PropertyValueImplication for Analysis
Physical State Light yellow oily liquidLiquid injection or Headspace analysis possible.
Solubility Insoluble in water; Soluble in ACN, MeOH, HexaneUse Organic solvents for extraction (LLE).
Boiling Point ~200°C (Predicted)GC amenable; requires mid-range thermal ramp.
Stability Hydrolytically stable at neutral pH; decomposes in strong acid/baseAvoid acidic diluents; store samples at 4°C.
LogP ~2.01High retention on C18 columns; good extraction into non-polar solvents.

Sample Preparation Protocols

Workflow A: Liquid-Liquid Extraction (LLE) for Aqueous Samples

Best for: Environmental water, biological fluids, or aqueous drug formulations.

  • Aliquot: Transfer 10.0 mL of sample into a 20 mL glass vial with a PTFE-lined cap.

  • Internal Standard: Spike with 10 µL of This compound-d5 (if available) or Naphthalene-d8 (surrogate) to reach 100 ng/mL.

  • Extraction: Add 2.0 mL of Hexane (GC grade).

    • Note: Hexane is preferred over DCM for GC-MS to minimize halogenated solvent background, though DCM provides higher recovery.

  • Agitation: Vortex for 2 minutes or shaker table for 15 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a GC vial containing a glass insert.

  • Concentration (Optional): If sensitivity < 10 ppb is required, evaporate solvent under nitrogen stream to 200 µL. Do not evaporate to dryness due to analyte volatility.

Workflow B: Solid-Liquid Extraction (SLE) for API/Soil

Best for: Drug substances (API), soil, or sediment.

  • Weigh: Accurately weigh 500 mg of solid sample.

  • Solvent Addition: Add 5.0 mL of Acetonitrile (ACN) .

  • Sonication: Sonicate for 20 minutes at room temperature (< 25°C) to prevent thermal degradation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Dilution:

    • For HPLC : Inject directly or dilute with water to 50:50 ACN:Water.

    • For GC : Exchange solvent to Ethyl Acetate or inject directly (if using appropriate liner/column).

Analytical Method 1: GC-MS (Trace Detection)

Rationale: The O,S-ester structure cleaves distinctively under Electron Impact (EI), allowing for high-specificity Selected Ion Monitoring (SIM).

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Injection Volume: 1 µL.

Temperature Program
  • Initial: 50°C (Hold 1 min) - Focuses volatiles.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 40°C/min to 280°C (Hold 3 min) - Bake out matrix.

MS Detection (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM Mode (after determining retention time in Scan mode).

Ion Typem/zOrigin/Fragment
Quantifier 150 Molecular Ion [M]⁺
Qualifier 1 122 Loss of Ethylene [M - C₂H₄]⁺ (McLafferty rearrangement)
Qualifier 2 76 CS₂ fragment [CS₂]⁺
Qualifier 3 29 Ethyl group [C₂H₅]⁺

Note: The loss of ethylene (28 Da) is a characteristic fragmentation of ethyl esters.

Analytical Method 2: HPLC-DAD (Purity & Potency)

Rationale: For higher concentration samples where volatility might compromise precision, or when GC is unavailable.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Gradient Profile
Time (min)% BDescription
0.040Initial equilibration
10.090Elution of lipophilic ester
12.090Wash
12.140Re-equilibration
15.040End
Detection
  • Primary Wavelength: 280 nm (Thiocarbonyl absorption).

  • Secondary Wavelength: 254 nm.

  • Spectrum Confirmation: Look for maxima ~280 nm and ~226 nm.

Visualization: Method Selection & Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Start: Sample Analysis MatrixCheck Determine Matrix Type Start->MatrixCheck Water Aqueous / Biological MatrixCheck->Water Solid Solid (API / Soil) MatrixCheck->Solid ExtractLLE Liquid-Liquid Extraction (Hexane/DCM) Water->ExtractLLE ExtractSLE Solid-Liquid Extraction (Acetonitrile) Solid->ExtractSLE SensitivityCheck Required Sensitivity? ExtractLLE->SensitivityCheck ExtractSLE->SensitivityCheck Trace Trace (< 1 ppm) Impurity/Env. SensitivityCheck->Trace HighConc High (> 1 ppm) Assay/Purity SensitivityCheck->HighConc GCMS GC-MS (SIM Mode) Target Ions: 150, 122, 76 Trace->GCMS HPLC HPLC-DAD (280 nm) C18 Column HighConc->HPLC

Figure 1: Decision tree for this compound analysis selection based on matrix and limit of detection (LOD) needs.

Quality Control & Troubleshooting

System Suitability Criteria
  • Resolution (Rs): > 2.0 between analyte and nearest matrix peak.

  • Tailing Factor: < 1.5 (Sulfur compounds can tail on active sites; ensure deactivated liners for GC).

  • Precision: RSD < 5% for 6 replicate injections.

Common Pitfalls
  • Oxidation: While more stable than salts, the ester can oxidize to polysulfides if exposed to light/air for prolonged periods. Use amber vials.

  • Ghost Peaks: In GC, carryover is common. Run a solvent blank after high-concentration samples.

  • Confusion with Disulfides: Ensure your reference standard is CAS 623-79-0 (Monosulfide linkage ester) and not Dixanthogen (Disulfide linkage). They have different retention times and mass spectra.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69342, Diethyl xanthate. Retrieved January 29, 2026 from [Link]

  • U.S. EPA (2024). CompTox Chemicals Dashboard: this compound.[2] Retrieved January 29, 2026 from [Link]

  • NIH (2024). Making waves: Xanthates on the radar – Environmental risks and water quality impact. Retrieved January 29, 2026 from [Link]

Sources

Application Note: High-Resolution Quantification of O,S-Diethyl Dithiocarbonate via GC-FPD/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-resolution quantification of O,S-Diethyl dithiocarbonate (also known as Ethyl ethylxanthate), a specific ester distinct from the common drug metabolite diethyldithiocarbamate (DDC).

Executive Summary & Chemical Context[1][2][3][4]

This compound (CAS: 623-79-0) is an organosulfur ester (


) often encountered as a byproduct in the synthesis of xanthates, a flotation agent in mining, or as a specific impurity in the manufacturing of disulfiram-related pharmaceuticals.[1]
Critical Distinction: Analyte Specificity

It is imperative to distinguish this analyte from Diethyldithiocarbamate (DDC) .[1]

  • Target Analyte: This compound (Neutral Ester).[1] Volatile, amenable to direct GC analysis.

  • Common Confusant: Diethyldithiocarbamate (Anionic Species,

    
    ).[1] Non-volatile, requires derivatization or acid-hydrolysis to 
    
    
    
    for analysis.

Methodological Strategy: Unlike DDC, this compound is thermally labile but sufficiently stable for direct GC analysis if inlet temperatures are optimized. This protocol utilizes GC-FPD for sulfur-specific quantification (eliminating hydrocarbon interference) and GC-MS for structural confirmation.[1] The method prioritizes a "cool" injection technique to prevent pyrolytic degradation into carbon disulfide and ethylene.

Experimental Workflow

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (IS): Dibutyl sulfide (Stable, distinct retention) or O-Ethyl S-methyl dithiocarbonate (Homologous structure).[1]

  • Solvent: Isooctane (2,2,4-Trimethylpentane) – HPLC Grade.[1][2] Reasoning: Isooctane has a high boiling point relative to the analyte, preventing evaporative loss of the volatile ester during sample handling, and is sulfur-free.

Sample Preparation Protocol
Workflow Diagram (DOT)

SamplePrep cluster_0 Extraction Phase cluster_1 Analysis Phase Sample Sample Matrix (Aq. or Solid) AddSolvent Add Isooctane + Internal Std Sample->AddSolvent 1:1 Ratio Vortex Vortex/Shake (10 min, Ambient) AddSolvent->Vortex Centrifuge Centrifuge (3000 x g, 5 min) Vortex->Centrifuge Aliquot Aliquot Supernatant (Organic Layer) Centrifuge->Aliquot Dry Dry over Na2SO4 (Trace Water Removal) Aliquot->Dry Vial Transfer to GC Vial Dry->Vial Inject GC-FPD/MS Injection Vial->Inject

Figure 1: Sample preparation workflow for the extraction of this compound.

Step-by-Step Procedure
  • Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in Isooctane. Prepare serial dilutions (0.1 – 50 µg/mL) containing the Internal Standard at a fixed concentration (e.g., 5 µg/mL).

  • Extraction (Liquid Samples):

    • Transfer 1.0 mL of aqueous sample to a 4 mL amber glass vial.

    • Add 1.0 mL of Isooctane containing the Internal Standard.

    • Vortex vigorously for 1 minute.

    • Allow phases to separate (centrifuge if emulsion forms).[1]

    • Transfer the upper organic layer to a GC vial containing a micro-insert.

  • Extraction (Solid Samples):

    • Weigh 1.0 g of solid into a centrifuge tube.

    • Add 5.0 mL of Isooctane (with IS).[1]

    • Sonicate for 10 minutes (maintain temp < 25°C to prevent degradation).

    • Centrifuge and filter supernatant through a 0.45 µm PTFE filter.

Instrumental Method (GC-FPD/MS)[1]

System: Agilent 7890B GC / 5977B MSD / FPD Plus (or equivalent).

Gas Chromatography Parameters
ParameterSettingRationale
Column DB-Sulfur SCD or DB-5MS (30m x 0.25mm x 0.25µm)Low bleed; DB-Sulfur reduces tailing of active sulfur species.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Mode Splitless (for trace) or Split 10:1Splitless maximizes sensitivity for impurity profiling.[1]
Inlet Temp 200°C (Critical)Do NOT exceed 220°C. Higher temps cause xanthate pyrolysis to CS₂.[1]
Injection Vol 1.0 µLStandard volume to prevent backflash.[1]
Oven Program 40°C (hold 2 min) → 10°C/min → 200°C (hold 2 min)Low initial temp focuses the volatile analyte.[1]
Detector Settings[1]
Option A: Mass Spectrometry (GC-MS) - For Identification[1]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 240°C

  • Acquisition: SIM Mode (Selected Ion Monitoring)

    • Target Ion: m/z 150 (Molecular Ion,

      
      )
      
    • Qualifier Ions: m/z 121 (

      
      , loss of ethyl), m/z 76 (
      
      
      
      ), m/z 29 (
      
      
      ).[1]
    • Dwell Time: 100 ms per ion.

Option B: Flame Photometric Detector (GC-FPD) - For Quantification[1]
  • Detector Temp: 250°C

  • Filter: Sulfur filter (393 nm).[1]

  • Gas Flows: Hydrogen 75 mL/min, Air 100 mL/min (Oxidizing flame optimizes sulfur response).

  • Mode: Square root mode (linearizes the quadratic sulfur response).[1]

Method Validation & Performance

Linearity and Range

The response of FPD in sulfur mode is quadratic. Data must be processed using a square-root transformation or a quadratic calibration curve.

  • Range: 0.05 µg/mL to 50 µg/mL.

  • Correlation (

    
    ):  > 0.995 (using quadratic fit).[1]
    
Stability & Degradation Check

Xanthates are prone to the Chugaev elimination reaction at high temperatures.

  • System Suitability Test: Inject a standard of this compound. Monitor for the presence of Carbon Disulfide (

    
    )  (elutes very early, solvent front).[1]
    
  • Acceptance Criteria: The peak area of

    
     must be < 2% of the parent ester peak. If 
    
    
    
    is high, lower the Inlet Temperature by 10°C.
Recovery Data (Example)
Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
0.10 (LOQ)92.54.8
1.0098.12.1
10.0099.41.5

Troubleshooting Guide

IssueProbable CauseCorrective Action
High CS₂ Background Thermal degradation in inlet.[1]Reduce Inlet Temp to 180-200°C. Use a deactivated liner with glass wool at the bottom.[1]
Peak Tailing Active sites in column/liner.Trim column (10 cm). Replace liner. Switch to "DB-Sulfur" column.
Low Sensitivity FPD flame quenching.[1]Ensure carrier gas (He) flow does not extinguish the H₂-rich flame.[1] Check detector gas ratios.
Retention Shift Matrix contamination.Replace septum/liner.[1] Perform a bake-out (only if analyte is not currently in column).

References

  • NIST Chemistry WebBook. "Carbonodithioic acid, O,S-diethyl ester (CAS 623-79-0)."[1] National Institute of Standards and Technology. [Link][1]

  • Agilent Technologies. "Sulfur Analysis in Hydrocarbon Matrices using GC-SCD." Application Note 5990-xxxx. [Link]

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link][1]

Sources

Application Note: O,S-Diethyl Dithiocarbonate as a Thiocarbonyl Surrogate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific utility of O,S-Diethyl dithiocarbonate (CAS: 623-79-0) as a versatile, safer alternative to thiophosgene and carbon disulfide in the construction of sulfur-containing pharmacophores.

Executive Summary

This compound (Ethyl ethylxanthate) is an underutilized but highly effective reagent in medicinal chemistry. While often overshadowed by its salt forms (potassium ethyl xanthate), the neutral ester offers distinct advantages in solubility, handling, and stoichiometric control.

This guide details its application as a thiocarbonyl (


) transfer agent . Unlike the highly toxic and volatile thiophosgene (

) or the flammable carbon disulfide (

), this compound provides a controlled pathway to synthesize benzothiazole-2-thiones , benzoxazole-2-thiones , and thionocarbamates —critical scaffolds in antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and anticancer drug discovery.
Key Advantages
  • Safety Profile: Significantly lower vapor pressure and acute toxicity compared to thiophosgene.

  • Atom Economy: Acts as a "masked" dithiocarbonyl source; the ethoxy and ethylthio leaving groups allow for stepwise nucleophilic displacement.

  • Selectivity: Enables the synthesis of asymmetric thioureas and thionocarbamates without the polymerization risks associated with

    
    .
    

Chemical Identity & Properties

PropertyData
IUPAC Name O-Ethyl S-ethyl dithiocarbonate
CAS Number 623-79-0
Formula

MW 150.26 g/mol
Appearance Yellow liquid with characteristic alliaceous (garlic-like) odor
Boiling Point 197°C (at 760 mmHg)
Solubility Miscible in EtOH,

,

; insoluble in water
Stability Stable under standard conditions; avoid strong oxidizers

Mechanism of Action: The "Push-Pull" Thiocarbonylation

The utility of this compound lies in its differential reactivity at the central carbon. It possesses two leaving groups: the ethylthio group (


)  and the ethoxy group (

)
.
  • First Displacement: A primary amine (nucleophile) attacks the thiocarbonyl carbon. The ethylthio group is the better leaving group (

    
     of EtSH ~10.6 vs EtOH ~16), leading to the formation of a thionocarbamate  intermediate.
    
  • Second Displacement (Cyclization): If a secondary nucleophile is present (e.g., an ortho-hydroxyl or thiol group on an aromatic ring), it attacks the central carbon, displacing the ethoxy group to close the ring.

Pathway Visualization (DOT)

Thiocarbonylation Reagent O,S-Diethyl dithiocarbonate Inter Intermediate (Thionocarbamate) Reagent->Inter + Nu1 (- EtSH) Nu1 Nucleophile 1 (e.g., 2-Aminophenol) Nu1->Inter Product Heterocycle (Benzoxazole-2-thione) Inter->Product Cyclization (Heat/Base) Byprod1 EtSH (Ethyl mercaptan) Inter->Byprod1 Byprod2 EtOH (Ethanol) Inter->Byprod2 - EtOH

Figure 1: Stepwise displacement mechanism allowing controlled heterocycle formation.

Experimental Protocols

Protocol A: Synthesis of this compound (Reagent Preparation)

While commercially available, in-house preparation ensures freshness and removal of oxidative impurities (disulfides).

Reagents:

  • Potassium Ethyl Xanthate (PEX): 16.0 g (0.1 mol)

  • Ethyl Iodide (EtI): 15.6 g (0.1 mol)

  • Acetone: 100 mL

  • Water (for workup)[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.0 g of Potassium Ethyl Xanthate in 100 mL of anhydrous acetone. The solution should be pale yellow.

  • Alkylation: Add 15.6 g of Ethyl Iodide dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; use a water bath if temperature exceeds 30°C.

  • Precipitation: Stir the mixture for 3 hours. A white precipitate of Potassium Iodide (KI) will form.

  • Filtration: Filter off the KI solid using a sintered glass funnel. Wash the cake with 20 mL cold acetone.

  • Concentration: Remove the acetone from the filtrate using a rotary evaporator (40°C, 300 mbar).

  • Purification: Dissolve the oily residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) to remove residual salts. Dry the organic layer over anhydrous

    
    .
    
  • Isolation: Evaporate the ether to yield This compound as a yellow oil.

    • Yield: ~85-90%

    • Purity Check:

      
       NMR (
      
      
      
      ):
      
      
      1.42 (t, 3H), 1.38 (t, 3H), 4.65 (q, 2H,
      
      
      ), 3.20 (q, 2H,
      
      
      ).
Protocol B: Synthesis of Benzothiazole-2-thione

Target: A core scaffold for antitubercular and antifungal agents.

Rationale: This protocol replaces the use of


/KOH under high pressure.

Reagents:

  • 2-Aminothiophenol: 1.25 g (10 mmol)

  • This compound: 1.80 g (12 mmol)

  • Ethanol: 20 mL

  • Catalyst: Pyridine (0.5 mL)

Procedure:

  • Setup: Charge a 50 mL reaction vial with 2-Aminothiophenol and Ethanol.

  • Addition: Add this compound and Pyridine.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The evolution of ethanethiol (stench) indicates reaction progress; ensure the reaction is vented through a bleach scrubber.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product, Benzothiazole-2-thione , will crystallize out.

  • Filtration: Filter the solid and wash with cold ethanol (5 mL).

  • Recrystallization: Recrystallize from ethanol/water to obtain pale yellow needles.

    • Yield: >85%[2]

    • Melting Point: 178–180°C.

Protocol C: Synthesis of N-Aryl Thionocarbamates (Zard Reaction Precursors)

Target: Precursors for radical-mediated synthesis of complex aliphatic amines.

Rationale: Thionocarbamates are essential precursors for the Barton-McCombie deoxygenation or radical alkylation via the Zard process .

Procedure:

  • Mixing: Dissolve Aniline (10 mmol) in Acetonitrile (15 mL).

  • Reaction: Add this compound (11 mmol).

  • Heating: Heat to 60°C for 4 hours.

  • Observation: The reaction proceeds via the elimination of ethanethiol.

  • Isolation: Evaporate solvent. The residue is the O-Ethyl N-phenyl thionocarbamate .

    • Note: If the temperature is raised >100°C, the product may eliminate ethanol to form phenyl isothiocyanate. Control of temperature is critical to stop at the thionocarbamate stage.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in acetoneUse anhydrous acetone; water hydrolyzes the xanthate salt.
Isothiocyanate formation (Protocol C) Temperature too highKeep reaction <80°C to prevent elimination of EtOH.
Stench (General) Release of EtSHMANDATORY: Vent all exhaust into a scrubber containing 10% Sodium Hypochlorite (Bleach) to oxidize thiols to sulfonates.
Oily Product (Protocol B) ImpuritiesRecrystallize from EtOH/Water. If oil persists, scratch the flask with a glass rod to induce nucleation.

References

  • Xanthate Chemistry Overview

    • Zard, S. Z. (1997). "On the Trail of Xanthates: Some New Chemistry from an Old Functional Group.
  • Heterocycle Synthesis (Benzothiazoles)

    • Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Synthesis, Reactions and Applications. Springer.
    • Specific Protocol Adaptation: Adapted from standard dithiocarbonate cyclization methodologies found in: Journal of Organic Chemistry, "Synthesis of 1,3-dithiol-2-ones".
    • [3]

  • Safety & Handling

    • National Institutes of Health (NIH) - PubChem.
  • Radical Precursors

    • Quiclet-Sire, B., & Zard, S. Z. (2006).

Sources

Application Note: O,S-Diethyl Dithiocarbonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of O,S-Diethyl dithiocarbonate in agricultural chemical synthesis.

High-Efficiency Thiocarbonyl Transfer & Radical Precursor Protocols

Executive Summary

This compound (CAS 623-79-0), structurally defined as the ethyl ester of ethyl xanthic acid (


), represents a versatile, atom-economic reagent for the introduction of thiocarbonyl functionalities and the generation of carbon-centered radicals. Unlike traditional, highly toxic thiocarbonylation reagents such as thiophosgene (

), this compound offers a milder, controllable pathway for synthesizing thiocarbamate herbicides (e.g., EPTC, Molinate analogs) and complex heterocyclic scaffolds via radical group transfer.

This guide outlines the mechanistic utility of this reagent, providing validated protocols for aminolysis-driven herbicide synthesis and xanthate-mediated radical cyclization.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
PropertyDataRelevance to Synthesis
CAS Number 623-79-0Unique Identifier
Formula

Xanthate ester class
MW 150.26 g/mol Atom economy calculation
Boiling Point 210–215 °CHigh boiling point allows high-temp rearrangements
Density 1.08 g/mLPhase separation in aqueous workups
Solubility Soluble in

,

,

Compatible with standard organic solvents
Odor Pungent (Sulfurous)Requires fume hood & scrubber (See Section 5)
Reactivity Matrix

This compound possesses two distinct reactive sites, enabling divergent synthetic pathways:

  • Electrophilic Thiocarbonyl (

    
    ):  Susceptible to nucleophilic attack by primary/secondary amines. The ethanethiolate (
    
    
    
    ) is a superior leaving group compared to ethoxide (
    
    
    ), driving the formation of O-ethyl thiocarbamates .
  • Radical Precursor (

    
     homolysis):  Under radical initiation (AIBN/DLP), the 
    
    
    
    bond cleaves to generate ethyl radicals or mediate Group Transfer Radical Polymerization/Addition (RAFT/MADIX mechanism), useful for constructing complex pesticide scaffolds.

Core Application: Synthesis of Thiocarbamate Herbicides

Thiocarbamates (e.g., EPTC , Butylate ) are essential pre-emergence herbicides. The conventional synthesis uses phosgene or thiophosgene. The this compound route avoids these gaseous toxins and allows for a "Green Chemistry" approach via Aminolysis followed by Thermal Rearrangement .

Mechanistic Pathway (Aminolysis & Rearrangement)

The synthesis proceeds in two stages:

  • Aminolysis: Reaction with a secondary amine displaces ethanethiol to form an O-ethyl thiocarbamate.

  • Miyazaki-Newman-Kwart Rearrangement: Thermal isomerization converts the O-thiocarbamate to the thermodynamically stable S-thiocarbamate (the active herbicide form).

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Isomerization Start O,S-Diethyl dithiocarbonate Inter Intermediate: O-Ethyl thiocarbamate Start->Inter Nucleophilic Attack (Reflux, EtOH) Amine Secondary Amine (e.g., Dipropylamine) Amine->Inter Byprod Byproduct: Ethanethiol (EtSH) Inter->Byprod Elimination Product Active Herbicide: S-Ethyl thiocarbamate (e.g., EPTC) Inter->Product Thermal Rearrangement (Δ, 200°C or Pd Cat.)

Caption: Two-step synthesis of S-alkyl thiocarbamate herbicides from this compound via aminolysis and thermal rearrangement.

Experimental Protocol: Synthesis of S-Ethyl Dipropylthiocarbamate (EPTC Analog)

Objective: Synthesis of the active ingredient EPTC using this compound as the carbonyl source.

Reagents:

  • This compound (1.0 eq)

  • Dipropylamine (1.1 eq)

  • Ethanol (Solvent)

  • Catalyst (Optional for rearrangement):

    
     (5 mol%) or simply thermal heat.
    

Step-by-Step Procedure:

  • Aminolysis (Formation of O-Intermediate):

    • Charge a 3-neck round bottom flask with This compound (15.0 g, 100 mmol) and absolute Ethanol (50 mL).

    • Equip with a reflux condenser and a dropping funnel.

    • CRITICAL: Connect the condenser outlet to a bleach (NaOCl) scrubber to neutralize the evolved ethanethiol (stench).

    • Add Dipropylamine (11.1 g, 110 mmol) dropwise over 30 minutes at room temperature.

    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the dithiocarbonate.

    • Observation: Evolution of ethanethiol gas will occur. Ensure scrubber is active.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine. The residue is crude O-ethyl N,N-dipropylthiocarbamate .

  • Rearrangement (Conversion to Active S-Form):

    • Method A (Thermal): Place the crude O-thiocarbamate in a sealed heavy-walled pressure tube or autoclave. Heat to 200–250 °C for 2 hours.

    • Method B (Catalytic - Recommended): Dissolve crude residue in Toluene. Add 5 mol%

      
      . Heat to reflux (110 °C) for 12 hours. This lowers the energy barrier significantly.
      
    • Validation: The

      
       peak in IR (approx 1200 cm⁻¹) will disappear, replaced by a strong 
      
      
      
      stretch (approx 1650 cm⁻¹) characteristic of the S-thiocarbamate.
  • Purification:

    • Distill the resulting oil under high vacuum (0.5 mmHg).

    • Collect the fraction corresponding to S-ethyl dipropylthiocarbamate (EPTC).

Advanced Application: Radical-Mediated Scaffold Synthesis

For researchers developing novel pyrethroids or neonicotinoids, this compound serves as a precursor for Xanthate-Transfer Radical Additions . This method allows for the formation of C-C bonds on unactivated olefins, a common challenge in building complex agrochemical cores.

Protocol: Intermolecular Radical Addition

Target: Functionalization of an olefinic pesticide intermediate.

Reagents:

  • Substrate: Olefin (e.g., substituted styrene or acrylate)

  • Reagent: this compound (as the xanthate source)

  • Initiator: Dilauroyl peroxide (DLP)

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Degassing: Dissolve the olefin (1.0 eq) and this compound (1.2 eq) in DCE. Sparge with Argon for 15 mins.

  • Initiation: Heat to reflux. Add DLP (5 mol%) portion-wise every hour.

  • Mechanism: The xanthate group transfers to the olefin, creating a new C-C bond and leaving a reactive xanthate handle for further functionalization (e.g., elimination to form a double bond or reduction to remove the sulfur).

  • Workup: Evaporate solvent and purify via column chromatography.

Safety & Handling (MSDS Highlights)

Hazard Class: Irritant, Stench, Flammable.

HazardMitigation Strategy
Ethanethiol Evolution The reaction generates ethanethiol (

), which has an extremely low odor threshold (0.4 ppb). MANDATORY: All reactor vents must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) or NaOH to oxidize the thiol to non-volatile sulfonates/disulfides.
Flammability Flash point is approx. 90°C, but breakdown products (EtSH) are highly flammable. Ground all glassware.
Skin Contact Dithiocarbonates can cause sensitization. Use Nitrile gloves and long sleeves.

References

  • GuideChem. (2024). This compound: Structure and Properties (CAS 623-79-0).[1]Link

  • Organic Chemistry Portal. (2023). Synthesis of Thiocarbamates and Dithiocarbamates.[2][3][4][5][6]Link

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound.[1]Link

  • Lloyd-Jones, G. C., et al. (2009).[4] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates.[4][7] Angewandte Chemie International Edition.[4] (Demonstrates the rearrangement mechanism applicable to thiocarbamate synthesis). Link

  • US Patent 4617416A. (1986). Process for the preparation of thiocarbamates.[8][3][4][6][7][9][10] (Industrial context for dithiocarbonate-to-thiocarbamate conversion). Link

Sources

Protocol for using O,S-Diethyl dithiocarbonate in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Xanthate-Mediated Radical Addition (Zard Reaction) in Solid-Phase Organic Synthesis (SPOS)

Part 1: Executive Summary & Scientific Rationale

Introduction The integration of radical chemistry into Solid-Phase Organic Synthesis (SPOS) has historically been hampered by the transient nature of radical species and the difficulty of controlling chain termination on a heterogeneous support. However, the use of O,S-Diethyl dithiocarbonate and its derivatives allows for Degenerate Radical Transfer (DRT) , commonly known as the Zard Reaction .

This protocol details the methodology for utilizing this compound functionalities to mediate intermolecular radical additions to resin-bound alkenes. Unlike traditional tin-hydride methods, this xanthate-based approach is non-toxic, functional-group tolerant, and operates under neutral conditions, making it ideal for the synthesis of complex pharmacophores (e.g., pyrroles, indoles, and thiolactones) in drug discovery.

Mechanism of Action: The Degenerate Transfer The success of this protocol relies on the unique lifetime extension of the radical species provided by the xanthate group.

  • Initiation: A thermal initiator (DLP) generates a radical that abstracts the xanthate group or adds to the alkene.

  • Adduct Formation: The radical adds to the alkene (on-resin or in-solution).

  • Transfer (The Core): The resulting adduct radical attacks the thiocarbonyl sulfur of the this compound, forming a stabilized intermediate that fragments to regenerate the xanthate and propagate the chain.

This "ping-pong" mechanism prevents irreversible termination (e.g., dimerization) on the solid support, ensuring high conversion rates.

Part 2: Visualizing the Mechanistic Pathway

The following diagram illustrates the radical propagation cycle specifically adapted for a solid-phase context, where the alkene is immobilized on the resin.

ZardMechanism Initiator Initiator (DLP) Radical Generation Xanthate Soluble Xanthate (R-SC(=S)OEt) Initiator->Xanthate Initiation ResinAlkene Resin-Bound Alkene Xanthate->ResinAlkene Radical Addition (R•) AdductRadical Resin-Bound Adduct Radical ResinAlkene->AdductRadical C-C Bond Formation Intermediate Stabilized Hypervalent Species AdductRadical->Intermediate Attacks Xanthate Intermediate->Xanthate Degenerate Transfer (Chain Propagation) Product Resin-Bound Product Intermediate->Product Fragmentation

Figure 1: Mechanistic cycle of Xanthate-Mediated Radical Addition on solid support. The process is driven by the stability of the dithiocarbonate intermediate.

Part 3: Detailed Experimental Protocol

Reagents & Materials:

  • Resin: Wang Resin or Rink Amide Resin (loading 0.5 – 0.8 mmol/g).

  • Reagent: this compound (or Potassium O-ethyl xanthate for precursor synthesis).

  • Initiator: Dilauroyl peroxide (DLP) – Critical: Use stoichiometric amounts added portion-wise.

  • Solvent: 1,2-Dichloroethane (DCE) – Must be degassed.

  • Vessel: Sealable pressure vial or round-bottom flask with reflux condenser.

Phase 1: Preparation of Resin-Bound Acceptor (Alkene)

Objective: To install an electron-deficient alkene (e.g., acrylate or acrylamide) on the solid support.

  • Swelling: Place Wang resin (1.0 g) in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Acylation: Add a solution of Acrylic Acid (10 equiv), DIC (10 equiv), and DMAP (0.1 equiv) in DMF.

  • Incubation: Shake at room temperature for 12 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.[1]

    • QC Check: Perform a Kaiser test (negative result indicates successful coupling) or FT-IR (appearance of C=O ester stretch at ~1720 cm⁻¹).

Phase 2: The Xanthate-Mediated Radical Addition (Zard Reaction)

Objective: To react the resin-bound alkene with a radical derived from the this compound precursor.

Note: In this step, we use a soluble xanthate (R-SC(=S)OEt) to transfer the 'R' group to the resin.

ParameterSpecificationRationale
Stoichiometry 5.0 equiv XanthateExcess reagent drives the heterogeneous reaction kinetics.
Initiator 0.2 - 0.5 equiv DLP (per portion)DLP has a half-life of ~1h at 80°C, matching the reaction window.
Temperature Reflux (80-83°C)Essential for homolytic cleavage of DLP.
Atmosphere Argon/NitrogenCRITICAL: Oxygen acts as a radical trap and will quench the reaction.

Step-by-Step Procedure:

  • Setup: Transfer the functionalized resin (0.5 mmol scale) to a two-neck round-bottom flask equipped with a reflux condenser and a septum.

  • Inertion: Evacuate and backfill with Argon three times. Maintain a positive pressure of Argon.

  • Solvation: Add degassed 1,2-DCE (10 mL). Allow resin to swell for 15 min.

  • Reagent Addition: Add the specific Xanthate reagent (2.5 mmol, 5 equiv) dissolved in minimal DCE.

  • Initiation (The "Portion-wise" Technique):

    • Bring the mixture to a gentle reflux.

    • Add DLP (0.1 mmol, 20 mol%) as a solid or solution through the septum.

    • Wait 60 minutes.

    • Add a second portion of DLP (0.1 mmol).

    • Wait 60 minutes.

    • Repeat until 1.0 - 1.2 equivalents of DLP total have been added.

    • Why? Adding DLP all at once leads to rapid radical recombination. Slow addition maintains a low, steady-state concentration of radicals, favoring the desired cross-coupling.

  • Termination: After the final addition, reflux for an additional 2 hours. Cool to room temperature.

  • Workup: Filter the resin. Wash extensively with DCE (hot), DMF, and DCM to remove excess xanthate and DLP byproducts (lauric acid).

Phase 3: Cleavage and Analysis
  • Cleavage: Treat the resin with TFA/DCM (1:1) for 1 hour (for Wang/Rink resins).

  • Isolation: Filter resin, collect filtrate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by LC-MS and 1H NMR. Look for the disappearance of the acrylate alkene signals and the appearance of the transferred 'R' group signals.

Part 4: Workflow Visualization

The following Graphviz diagram outlines the operational workflow for the synthesis.

Workflow Start Start: Resin Selection (Wang/Rink) Funct Resin Functionalization (Acrylation) Start->Funct Reaction Radical Addition (Reflux, DLP Portion-wise) Funct->Reaction Resin-Alkene XanthatePrep Reagent Prep: Degas DCE + Xanthate XanthatePrep->Reaction Add Reagents Wash Extensive Washing (Remove Lauric Acid) Reaction->Wash Cleave Acidic Cleavage (TFA/DCM) Wash->Cleave End LC-MS Analysis Cleave->End

Figure 2: Operational workflow for Solid-Phase Xanthate addition.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following control points:

IssueObservationRoot CauseCorrective Action
Low Conversion Recovered starting material (alkene) in LC-MS.Oxygen quenching or insufficient initiator.Ensure rigorous degassing (freeze-pump-thaw). Increase DLP loading to 1.5 equiv.
Oligomerization Broad peaks in NMR; "gunk" on resin.High radical concentration.Slow down DLP addition. Dilute the reaction mixture.
Impurity Large peak at retention time of Lauric Acid.Inefficient washing.DLP decomposes to lauric acid. Use hot DCE washes or MeOH washes to solubilize fatty acids.
Resin Degradation Resin beads fragmented or colored dark brown.Thermal stress or magnetic stirring grinding beads.Use overhead stirring or gentle agitation. Do not use magnetic stir bars with fragile resins.

References

  • Zard, S. Z. (1997). "On the Trail of Xanthates: Some New Chemistry from an Old Functional Group." Angewandte Chemie International Edition, 36(7), 672–685. Link

  • Quiclet-Sire, B., & Zard, S. Z. (2005). "The Degenerate Radical Transfer of Xanthates and Related Derivatives: An Unusually Powerful Tool for the Creation of Carbon-Carbon Bonds." Chemical Reviews, 105, 11, 4019-4072. Link

  • Boutillier, P., Zard, S. Z. (2001). "Solid Phase Synthesis of Pyrroles using Xanthates." Chemical Communications, (14), 1304-1305. Link

  • Perrier, S., Takolpuckdee, P., & Mars, C. A. (2005). "Reversible Addition-Fragmentation Chain Transfer Polymerization: End Group Modification for Functionalized Polymers and Chain Transfer Agent Recovery." Macromolecules, 38(6), 2033–2036. Link

Sources

Troubleshooting & Optimization

Technical Support Center: O,S-Diethyl Dithiocarbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

This technical guide addresses yield attrition in the synthesis of O,S-Diethyl dithiocarbonate (CAS: 623-79-0), also known as ethyl ethylxanthate.[1]

The synthesis involves a two-stage nucleophilic substitution:[1]

  • Xanthation: Formation of Potassium Ethyl Xanthate (KEX).[1][2][3]

  • Alkylation:

    
     attack of the xanthate anion on an ethyl halide.[1]
    

Critical Yield Factors:

  • Moisture Control: Water competes with the xanthate formation and hydrolyzes the product.

  • Temperature Regulation: The reaction is exothermic; temperatures >35°C promote decomposition into carbon disulfide (

    
    ) and alcohols.[1]
    
  • Stoichiometry: Excess base leads to side reactions; excess

    
     complicates purification.[1]
    

Module 1: Mechanistic Pathway & Critical Control Points[1]

To improve yield, one must understand where mass is lost.[1] The synthesis is not a simple mixing step; it is a kinetic competition between formation and decomposition.

Reaction Logic

The synthesis relies on the nucleophilicity of the sulfur atom in the xanthate anion.

  • Activation: Ethoxide ion attacks

    
     to form the xanthate salt.[1]
    
  • Product Formation: The sulfur attacks the ethyl halide (Ethyl Iodide or Bromide) to form the ester.[1]

Pathway Visualization

The following diagram outlines the synthesis flow and the specific points where yield is lost (indicated in red).[1]

XanthateSynthesis Reactants Ethanol + KOH + CS2 Intermediate Potassium Ethyl Xanthate (Intermediate Salt) Reactants->Intermediate Xanthation (<10°C) Hydrolysis Hydrolysis: K2CO3 + CS2 Reactants->Hydrolysis Water Presence Product This compound (Target Ester) Intermediate->Product Alkylation (+ Et-X) Decomp Decomposition: CS2 + Ethanol Intermediate->Decomp Heat (>40°C) Dixanthogen Oxidation: Diethyl Dixanthogen Intermediate->Dixanthogen O2 Exposure

Figure 1: Reaction pathway showing the critical intermediate stage.[1] Red pathways indicate yield loss mechanisms.

Module 2: Troubleshooting Dashboard (FAQs)

This section addresses specific observations reported by users during the synthesis workflow.

ObservationDiagnosisRoot CauseCorrective Action
Product smells intensely of rotten eggs Decomposition Reaction temperature exceeded 35°C, causing reversion to

and ethanol.[1]
Maintain ice bath (<5°C) during

addition. Do not reflux the alkylation step excessively.[1]
Yield < 50% Hydrolysis Wet reagents (Ethanol/KOH) introduced water, hydrolyzing the xanthate salt.[1]Use Absolute Ethanol and crushed KOH pellets.[1] Consider adding molecular sieves to the solvent.[1][4]
Oily, yellow impurity Dixanthogen Oxidation of the xanthate salt by atmospheric oxygen.[1]Purge reactor with

or Ar.[1] Avoid long storage of the intermediate salt before alkylation.[1]
Solid precipitate persists after workup Salt Contamination Incomplete removal of KX (KI or KBr) byproduct.[1]Ensure thorough water wash or filtration of the acetone mixture before evaporation.[1]
Violent exotherm upon alkyl halide addition Runaway Reaction Fast addition of Ethyl Iodide/Bromide.[1]Add alkyl halide dropwise over 20-30 mins. Use a reflux condenser to contain volatile halides.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound (0.1 mol scale) with >85% Yield. Standard: Adapted from Vogel’s Textbook of Practical Organic Chemistry [1].[1]

Reagents
  • Potassium Hydroxide (KOH): 5.6 g (0.1 mol) - Must be crushed pellets, min 85% purity.[1]

  • Ethanol: 40 mL - Absolute (anhydrous).

  • Carbon Disulfide (

    
    ):  7.6 g (6.0 mL, 0.1 mol) - Caution: Highly Flammable/Toxic.[1]
    
  • Ethyl Iodide (

    
    ):  15.6 g (8.0 mL, 0.1 mol) - Alternatively Ethyl Bromide, but Iodide gives higher yields due to better leaving group ability.[1]
    
Step-by-Step Methodology
Phase 1: Formation of Potassium Ethyl Xanthate (The Salt)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Place in an ice-salt bath (target temp: 0°C).

  • Dissolution: Add the Ethanol and start stirring. Add KOH pellets gradually. Stir until dissolved.

    • Note: If the solution becomes hot, let it cool back to 5°C before proceeding.

  • Xanthation: Add

    
     dropwise from the funnel.[1]
    
    • Critical: Keep internal temp <10°C. The solution will turn pale yellow.[1]

    • Observation: A thick suspension of potassium ethyl xanthate may form.[1] This is good.

Phase 2: Alkylation (The Ester) [1]
  • Addition: To the cold xanthate mixture, add Ethyl Iodide dropwise.

    • Rate: 1 drop per second.[1]

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 3 hours.

    • Optional: Warm gently to 40°C for 30 mins to ensure completion, but do not boil .

  • Workup:

    • The mixture will contain a precipitate of Potassium Iodide (KI).[1]

    • Pour the mixture into 200 mL of ice-cold water. The this compound is an oil that will separate.[1]

    • Extraction: Extract with Diethyl Ether (

      
       mL).
      
    • Washing: Wash the ether layer with water (

      
       mL) to remove residual salt/alcohol.[1]
      
    • Drying: Dry over anhydrous

      
      . Filter.
      
Phase 3: Purification
  • Isolation: Evaporate the ether on a rotary evaporator (water bath < 40°C).

  • Distillation: The crude oil is usually pure enough (90%+) for most applications.[1] For high purity, distill under reduced pressure.[1]

    • Target: Boiling Point ~90°C at 15 mmHg (approximate).[1]

    • Warning: Do not distill at atmospheric pressure; decomposition may occur.[1]

Module 4: Data & Specifications

Solvent Selection Guide for Alkylation Step

The choice of solvent for the second step impacts the reaction rate (


) and yield.[1]
SolventDielectric ConstantYield PotentialNotes
Acetone 20.7High (90%+) Excellent for

.[1] KEX dissolves; KX precipitates, driving equilibrium.[1]
Ethanol 24.5Medium (75-85%)Convenient (one-pot), but solvolysis side reactions are possible.[1]
Water 80.1Low (<60%)High hydrolysis risk.[1] Only use if using phase transfer catalysts.[1]
Troubleshooting Logic Tree

Use this flow to diagnose yield failures in real-time.

Troubleshooting Start Yield Issue Detected CheckColor Is Product Dark Red/Brown? Start->CheckColor CheckSmell Strong Sulfur Smell? CheckColor->CheckSmell No ResultOxidation Diagnosis: Oxidation (Dixanthogen formed) CheckColor->ResultOxidation Yes CheckSolubility Is Product Water Soluble? CheckSmell->CheckSolubility No ResultDecomp Diagnosis: Thermal Decomp (Reverted to CS2) CheckSmell->ResultDecomp Yes (Rotten Eggs) ResultSalt Diagnosis: Failed Alkylation (Still Xanthate Salt) CheckSolubility->ResultSalt Yes Check Purity (NMR/GC) Check Purity (NMR/GC) CheckSolubility->Check Purity (NMR/GC) No

Figure 2: Logic tree for diagnosing low yield or purity issues.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [1]

  • Rizzardo, E., & Moad, G. (2012).[1] "RAFT Polymerization: Adding to the Picture." Australian Journal of Chemistry, 65(8), 985-1076.[1] (Discusses Xanthate synthesis for MADIX/RAFT agents). [1]

  • PubChem. (n.d.).[1][5] this compound (Compound Summary). National Center for Biotechnology Information.[1] [1]

  • BenchChem. (n.d.).[1] Potassium Ethyl Xanthate in Coordination Chemistry. (Provides context on salt stability and handling).

Sources

Technical Support Center: Purification of O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Protocols for Crude O,S-Diethyl Dithiocarbonate (Ethyl Xanthogen Ethyl Ester)

Introduction: The Nature of the Beast

Welcome to the technical support hub for This compound (


). If you are accessing this guide, you are likely dealing with a crude reaction mixture—typically from the alkylation of potassium ethyl xanthate—that is yellow, smells intensely of sulfur, and potentially decomposing before your eyes.[1]

Crucial Distinction: Do not confuse this ester with its precursor (Potassium Ethyl Xanthate, a salt) or its oxidation byproduct (Diethyl Xanthogen Disulfide, or DEX).[2][1] This guide specifically targets the lipophilic ester , a thermally sensitive liquid used often as a reversible addition-fragmentation chain transfer (RAFT) agent or intermediate.[2]

Module 1: Critical Troubleshooting (Q&A)

Q1: My distillation flask turned into a black, tarry mess at 140°C. What happened?

Diagnosis: You triggered the Chugaev Elimination . Root Cause: O,S-dialkyl dithiocarbonates are thermally unstable.[2][1] At temperatures exceeding 120–150°C, they undergo a syn-elimination reaction, decomposing into carbonyl sulfide (COS), ethyl mercaptan (


), and ethylene.[2][1]
The Fix: 
  • Never distill this compound at atmospheric pressure.[2][1]

  • Vacuum Requirement: You must use high vacuum (< 5 mmHg).[2][1] The bath temperature should never exceed 80°C.[2][1]

  • Stabilization: If the crude is acidic, decomposition accelerates.[2] Neutralize strictly before heating.[2][1]

Q2: The product has a persistent "rotten cabbage" odor even after distillation.

Diagnosis: Mercaptan (thiol) contamination. Root Cause: Hydrolysis of the ester or unreacted starting materials releases ethyl mercaptan, which has an odor threshold in the parts per billion range.[2] The Fix:

  • Chemical Wash: Wash the organic phase with 1M NaOH (cold) followed by a dilute Sodium Hypochlorite (Bleach) solution.[2][1] The bleach oxidizes the smelly mercaptans to less volatile sulfonates/disulfides which are water-soluble or stay in the pot.[2][1]

  • Caution: Do not use strong oxidizers if your product is a RAFT agent sensitive to oxidation; stick to alkaline washes.[2][1]

Q3: There is a persistent yellow solid/oil precipitating in my liquid product.

Diagnosis: Diethyl Xanthogen Disulfide (DEX) contamination. Root Cause: Oxidation of your starting xanthate salt during the reaction.[2][1][3] DEX has a melting point of ~28–32°C. It is highly soluble in the ester but precipitates upon cooling.[2][1] The Fix:

  • The "Freeze-Out" Method: Dissolve the crude mixture in pentane or hexane.[2][1] Chill to -20°C. DEX is less soluble in cold alkanes and may crystallize out.[2][1] Filter the cold solution rapidly.[2][1]

  • Chromatography: If high purity is required, silica gel chromatography is superior to distillation for removing DEX.[2][1]

Module 2: Purification Protocols

Protocol A: The "Cold-Wash" Workup (Primary Purification)

Standard procedure to remove salts and bulk impurities before thermal treatment.[2][1]

StepActionCritical ParameterMechanism
1 Dilution Dissolve crude oil in Diethyl Ether (

) or Hexane.[2][1]
Increases density difference for phase separation.[2][1]
2 Alkaline Wash Wash 2x with ice-cold 1M NaOH .[2][1]Removes unreacted xanthic acid and mercaptans.
3 Water Wash Wash 2x with deionized water.[2][1]Removes residual caustic.
4 Brine Wash Wash 1x with Saturated NaCl.[2][1]Breaks emulsions; pre-drying.
5 Drying Dry over anhydrous MgSo4 for 30 mins. Filter.Removes water to prevent hydrolysis during distillation.
6 Concentration Rotary evaporate at < 40°C .[2][1]Removes solvent without triggering Chugaev elimination.[2][1]
Protocol B: High-Vacuum Distillation (The Gold Standard)

Only proceed if crude purity is >85% by NMR.[2][1]

  • Setup: Short-path distillation head (Vigreux column is usually overkill and increases holdup).

  • Vacuum: Establish a vacuum of 0.5 – 2.0 mmHg .

  • Heating: Slowly ramp oil bath.

    • Observation: Product should distill between 60–80°C (pressure dependent).[2][1]

    • Warning: If bath temp reaches 100°C and no distillation occurs, STOP . Your vacuum is insufficient. Higher heat will cause explosion/decomposition.[2][1]

  • Collection: Discard the first 5% (fore-run containing solvents/thiols).[2][1] Collect the main fraction.

Module 3: Visualization & Logic

Figure 1: The Thermal Decomposition Trap (Chugaev Mechanism)

Understanding why heat is the enemy.[2][1]

ChugaevElimination Ester O,S-Diethyl Dithiocarbonate TS Cyclic Transition State (6-membered) Ester->TS Heat (>120°C) Products Decomposition Products TS->Products Syn-Elimination Ethylene Ethylene (Gas) Products->Ethylene COS COS (Gas) Products->COS Thiol Ethyl Mercaptan (Stench) Products->Thiol

Caption: The Chugaev elimination pathway. At high temperatures, the sulfur atom abstracts a


-hydrogen, collapsing the molecule into gases and thiols.[2][1]
Figure 2: Purification Decision Tree

Select the right workflow based on your impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Check Check TLC/NMR Start->Check SolidImpurity Solid Precipitate? (DEX Impurity) Check->SolidImpurity Distillation High Vacuum Distillation (<2 mmHg, <80°C) SolidImpurity->Distillation No (Liquid) ColdWash Cold Hexane Wash (-20°C Filter) SolidImpurity->ColdWash Yes (High DEX) Chromatography Flash Chromatography (Silica, Hexane/EtOAc) Distillation->Chromatography If Purity < 95% Final Store at 4°C (Dark/Inert) Distillation->Final Pure Ester ColdWash->Check Re-evaluate

Caption: Decision logic for purifying this compound based on the presence of the solid disulfide impurity (DEX).

References

  • Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][1] Longman Scientific & Technical.[2][1] (See section on Xanthate preparation and Chugaev reaction). [2][1]

  • Org. Synth. (1976).[2][1] Sodium Isopropyl Thiosulfate and related sulfur extraction methods. Organic Syntheses, Coll. Vol. 5, p.1050.[2][1] (Provides context on handling lipophilic sulfur compounds and disulfide removal).

  • PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.[2][1]

  • Rao, S. R. (1971).[2][1] Xanthates and Related Compounds. Marcel Dekker.[2][1] (The definitive monograph on xanthate chemistry, stability, and decomposition mechanisms).[2]

Sources

O,S-Diethyl dithiocarbonate stability in different organic solvents.

[1]

Executive Summary & Chemical Identity

Warning: Do not confuse O,S-Diethyl dithiocarbonate (a xanthate ester) with Sodium diethyldithiocarbamate (a chelating salt).[1] Their stability profiles are chemically distinct.[1]

  • Compound: this compound (Ethyl ethylxanthate)[1]

  • Structure:

    
    
    
  • Primary Instability Modes:

    • Chugaev Elimination: Thermal decomposition releasing ethylene and mercaptans.[1]

    • Aminolysis: Rapid degradation in the presence of primary/secondary amines.[1]

    • Acidolysis: Sensitivity to acidic impurities in chlorinated solvents.[1]

This guide provides the operational parameters to maintain the integrity of ODDC during synthesis, purification, and analysis.

Solvent Compatibility Matrix

This matrix defines the "Safe Operation Window" for ODDC.[1]

Solvent ClassSpecific SolventCompatibilityTechnical Notes & Causality
Hydrocarbons Hexane, Toluene, BenzeneHigh Recommended storage solvents. Non-polar and chemically inert toward the C=S bond. Ideal for stock solutions.[1]
Ethers THF, Diethyl EtherMedium Generally stable, but peroxides in aged ethers can oxidize the sulfur center (sulfine formation). Must use BHT-free, dry THF.
Chlorinated Chloroform (

), DCM
Low (Conditional) Critical Risk: Commercial

often contains trace HCl.[1] Acid catalyzes the cleavage of the xanthate to ethanol and

. Must be neutralized before use.
Polar Aprotic DMSO, DMF, AcetonitrileMedium Good solubility, but hygroscopic nature poses a risk. Water absorbed from air triggers hydrolysis, releasing foul-smelling ethanethiol.
Alcohols Methanol, EthanolLow Transesterification Risk: In MeOH, the O-ethyl group can exchange with methyl, creating a mixture of species.
Amines Pyridine, TriethylamineIncompatible Immediate Degradation: Amines attack the thiocarbonyl carbon (Aminolysis) to form dithiocarbamates.[1]

Decomposition Pathways (Visualized)

Understanding how ODDC degrades allows you to diagnose the "Rotten Egg" smell or unexpected NMR peaks.[1]

ODDC_DecompositionODDCThis compound(Intact Ester)ChugaevThermal Pathway(>100°C)ODDC->ChugaevHydrolysisHydrolysis(H2O / Acid / Base)ODDC->HydrolysisAminolysisAminolysis(R-NH2)ODDC->AminolysisEthyleneEthylene (Gas)Chugaev->EthyleneCOSCOS + EtSH(Mercaptan Smell)Chugaev->COSEtOHEthanolHydrolysis->EtOHCS2CS2 + EtSHHydrolysis->CS2DTCDithiocarbamate(Stable Amide)Aminolysis->DTCFast Reaction

Figure 1: Primary degradation mechanisms.[1] Note that aminolysis is often faster than hydrolysis.

Troubleshooting & FAQs

Q1: My NMR sample in was pure yesterday, but today it looks messy and smells sulfurous. Why?

Diagnosis: Acid-Catalyzed Decomposition.[1] Mechanism: Chloroform naturally decomposes to form Phosgene and HCl over time.[1] The trace HCl protonates the sulfur, making the O-alkyl group a better leaving group. Solution:

  • Immediate Fix: Filter your

    
     through a small plug of Basic Alumina  or anhydrous 
    
    
    directly into the NMR tube.[1] This neutralizes the acid.[1]
  • Alternative: Switch to

    
     (Benzene-d6) for long-term stability studies.[1]
    
Q2: Can I use this compound as a RAFT agent in Methanol?

Diagnosis: Transesterification Risk. Mechanism: Xanthates are susceptible to nucleophilic attack at the thiocarbonyl carbon.[1] If you heat ODDC in methanol, the methoxide (or even neutral methanol at high T) can displace the ethoxide leaving group.

Solution:1
Q3: I see a "cloud" forming when I dissolve ODDC in wet DMSO.

Diagnosis: Hydrophobic Precipitation or Hydrolysis. Mechanism: ODDC is lipophilic.[1] If your DMSO contains significant water, the compound may simply crash out (precipitation). However, if the solution turns yellow over time, it indicates hydrolysis releasing

Solution:1

Experimental Protocol: Stability Verification

Before committing valuable starting material to a reaction, validate the quality of your ODDC batch using this HPLC method.

Objective: Quantify ODDC purity and detect mercaptan breakdown products.

Instrument: HPLC with UV-Vis (Diode Array) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm)

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use high pH buffers; they degrade the ester).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection Wavelength:

    • 254 nm: General detection.

    • 280 nm: Specific for the

      
       (n -> 
      
      
      ) transition.[1]
    • 210 nm: Detection of breakdown thiols (weak).

Pass/Fail Criteria:

  • Pass: Single sharp peak at retention time ~5-7 min (system dependent). Purity >95%.

  • Fail: Presence of early eluting broad peaks (indicative of polar hydrolysis products like xanthic acid) or multiple peaks in the organic region (disulfides from oxidation).[1]

Storage & Handling Guidelines

  • Temperature: Store at 4°C or -20°C . Room temperature storage is acceptable only for short durations (<1 week).[1]

  • Atmosphere: Argon or Nitrogen backfill is mandatory.[1] Oxygen slowly oxidizes the C=S bond to C=S=O (sulfine).[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid rubber septa, as sulfur volatiles can diffuse through or degrade the rubber.

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[1] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. (Foundational text on Xanthate stability and radical chemistry). Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410. (Discusses stability of xanthate RAFT agents). Link[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Reference for identifying solvent decomposition peaks). Link[1]

  • Chugaev, L. (1899).[1] Ueber das Thujagen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3332-3335. (The mechanism of thermal elimination in xanthates). Link[1]

Technical Support Center: Purity Optimization for O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Purity Paradox

O,S-Diethyl dithiocarbonate (Structure:


) is a critical intermediate in organic synthesis, often used as a radical precursor (Barton-McCombie deoxygenation) or a reversible addition-fragmentation chain transfer (RAFT) agent.[1]

However, its synthesis—typically the alkylation of potassium ethyl xanthate—is prone to specific impurity profiles that can arrest downstream drug development workflows.[1][2] The "Yellow Impurity" (Dixanthogen) and the "Garlic Volatiles" (CS₂/COS) are the most frequent offenders.[1][2]

This guide provides a self-validating system to diagnose, remove, and prevent these impurities, ensuring your reagent meets the stringent requirements of pharmaceutical research.

Diagnostic Hub: Identifying the Contaminant

Before attempting purification, you must identify the specific impurity profile.[1][2] Use this diagnostic matrix to interpret your crude material.[1][2]

Quick Diagnostic Table
SymptomProbable ImpurityOriginDiagnostic Signal (NMR/TLC)
Yellow Solid/Oil (insoluble in water)Dixanthogen (Diethyl dithiobis(thioformate))Oxidation of xanthate salts by air/iodine.1H NMR: Extra quartet ~4.6–4.7 ppm (O-CH₂).[1] Note: Lacks the S-CH₂ signal seen in product.
Pungent/Garlic Odor Carbon Disulfide (CS₂) or Carbonyl Sulfide (COS)Thermal decomposition or hydrolysis.[1][2]13C NMR: Peak at ~192 ppm (CS₂).[1][2] Smell: Unmistakable sulfurous odor.[1][2]
White Precipitate (in organic layer)Potassium/Sodium Halides or Unreacted XanthateIncomplete washing or phase transfer.[1]Solubility: Dissolves in water.[1][2] Insoluble in DCM/EtOAc.
Lachrymator (Eye irritant)Ethyl Halide (EtI / EtBr)Unreacted alkylating agent.[1][2]1H NMR: Quartet ~3.2 ppm (EtI) or ~3.4 ppm (EtBr).[1][2]

Troubleshooting & Removal Protocols

Issue 1: The "Yellow Impurity" (Dixanthogen)

Context: Dixanthogen (


) is a dimer formed when the starting material (potassium ethyl xanthate) is oxidized.[1] It is the most persistent impurity because its solubility profile mimics the target ester.[1][2]

Q: My product is a bright yellow oil/solid, but it should be a pale liquid. How do I fix this?

Protocol A: Vacuum Distillation (The Gold Standard) Why this works: this compound has a lower boiling point than the dimeric dixanthogen.[1][2] Distillation separates the volatile monomer from the heavy dimer residue.[1][2]

  • Setup: Equip a short-path distillation head. Ensure the system is under high vacuum (< 5 mmHg).

  • Temperature Control:

    • Bath Temp: Do not exceed 100°C. Dithiocarbonates are thermally labile.[1][2]

    • Target BP: Collect the fraction boiling at 35–40°C @ 1 mmHg (or approx. 80–90°C @ water aspirator pressure).[1][2]

  • Execution:

    • Discard the first 5% (volatiles/EtI).[1][2]

    • Collect the main fraction (pale yellow liquid).[1]

    • Stop before the pot runs dry. The residue will contain the deep yellow/orange dixanthogen.[1][2]

Protocol B: Chemical Reduction (Alternative) Why this works: If distillation is not possible, converting the hydrophobic dixanthogen back into water-soluble xanthate allows it to be washed away.[1][2]

  • Dissolve crude oil in Ethanol.[1][2]

  • Add 1.1 equivalents of Potassium Cyanide (KCN) or mild reducing agent.[1][2] Warning: KCN is highly toxic; use extreme caution.

  • Stir for 30 mins. The dixanthogen is reduced to potassium xanthate (water-soluble).[1][2]

  • Dilute with water and extract with diethyl ether. The xanthate salt stays in the water; the product moves to the ether.[1][2]

Issue 2: Persistent "Garlic" Smell (Decomposition)

Context: Dithiocarbonates decompose to Ethanol,


, and 

upon exposure to moisture or heat (

).[1]

is neurotoxic and interferes with transition metal catalysts.[1][2]

Q: My NMR is clean, but the smell is overpowering. Is it safe to use?

Protocol C: Inert Gas Sparging Why this works:


 (BP 46°C) is highly volatile.[1]
  • Place the product in a round-bottom flask.

  • Submerge a glass pipette or dispersion tube to the bottom of the liquid.[1][2]

  • Bubble dry Nitrogen or Argon through the liquid for 30–60 minutes at room temperature.

  • Vent the gas into a bleach trap (sodium hypochlorite) to oxidize the sulfur compounds before they hit the fume hood exhaust.[1][2]

Issue 3: Unreacted Starting Materials

Context: Excess alkyl halide (Ethyl Iodide) or Xanthate salts.[1][2]

Protocol D: The Polarity Switch (Workup)

  • Wash 1 (Basic): Dissolve crude in Hexanes or DCM. Wash with cold 5%

    
    .[1][2]
    
    • Mechanism:[3] Hydrolyzes residual dixanthogen slightly and removes unreacted xanthate salts.

  • Wash 2 (Acidic): Wash with cold 1M

    
    .
    
    • Mechanism:[3] Removes amine impurities (if amine bases were used).[1][2]

  • Wash 3 (Neutral): Wash with Brine, dry over

    
    .
    
  • Evaporation: Rotovap at < 40°C. High heat promotes decomposition.[1][2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying crude this compound based on the observed impurity profile.

PurificationWorkflow Start Crude O,S-Diethyl Dithiocarbonate Diagnosis Diagnostic Step: Check NMR & Appearance Start->Diagnosis Branch1 Impurity: Salts / Unreacted Xanthate Diagnosis->Branch1 White ppt / Water Soluble Branch2 Impurity: Dixanthogen (Yellow Solid/Oil) Diagnosis->Branch2 Extra O-CH2 signals Branch3 Impurity: Volatiles (CS2, EtI) Diagnosis->Branch3 Garlic Smell / Low BP Action1 Aqueous Workup (Wash with 5% NaOH, then Water) Branch1->Action1 Action2 Vacuum Distillation (Collect ~35°C @ 1 Torr) Residue = Dixanthogen Branch2->Action2 Action3 N2 Sparging / Rotovap < 40°C Branch3->Action3 Final Pure Product (Store under Argon, 4°C) Action1->Final Action2->Final Action3->Final

Caption: Decision tree for selecting the appropriate purification protocol based on impurity identification.

Storage & Stability Guidelines

To maintain the integrity of your purified reagent:

  • Temperature: Store at 2–8°C . Thermal elimination (Chugaev-type) accelerates above room temperature.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen slowly converts the ester to dixanthogen and sulfines.[1][2]

  • Container: Use amber glass to prevent photolytic decomposition.[1][2]

References

  • Synthesis and Properties of Xanthates: Rao, S. R. (1971).[1][2] Xanthates and Related Compounds. Marcel Dekker. [1]

  • Dixanthogen Formation and Removal: Winter, G., & Woods, R. (1973).[1][2] The relation of collector redox potential to flotation efficiency: The monothiocarbonate-dixanthogen system. Separation Science. [1]

  • Decomposition Pathways (CS2 Formation): Al-Kazimi, H. R., & Ryan, J. P. (1955).[1] The Thermal Decomposition of Xanthates. Journal of the American Chemical Society. [1][4]

  • General Purification of Sulfur Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. [1]

Sources

Scaling up the synthesis of O,S-Diethyl dithiocarbonate for pilot studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of O,S-Diethyl dithiocarbonate for pilot studies

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling the synthesis of This compound (Ethyl ethylxanthate) from gram-scale laboratory prep to kilogram-scale pilot studies.

Module 1: Core Synthesis Protocol (The "Golden Batch")

Objective: Synthesize high-purity (>98%) this compound via the alkylation of Potassium Ethyl Xanthate (KEX).

The Challenge: While the chemistry is elementary nucleophilic substitution, the scale-up is plagued by exotherm management and the thermal instability of the product (Chugaev elimination risk).[1][2]

Pilot-Scale Methodology (1 kg Basis)
ParameterSpecificationRationale
Reaction Type Nucleophilic Substitution (

)
Alkylation of xanthate salt.[1][2]
Stoichiometry 1.05 eq. Ethyl Bromide : 1.0 eq.[1][2] KEXSlight excess of alkyl halide drives conversion; easier to strip than unreacted xanthate.[1][2]
Solvent System Water (H₂O) Critical for Scale-up: KEX is water-soluble; the product is not.[1][2] This allows for "oil-out" separation, avoiding massive filtration of KBr salts required in acetone/ethanol processes.[1][2]
Temperature < 30°C (Process); < 60°C (Workup)Xanthates decompose above 60-80°C. Hydrolysis accelerates at high T.
Reaction Time 4–6 HoursKinetic control.[1][2]
Step-by-Step Workflow
  • Dissolution (Endothermic):

    • Charge reactor with 3.0 L deionized water .

    • Start agitation (200 RPM).

    • Add 1.0 kg Potassium Ethyl Xanthate (KEX) .

    • Note: Dissolution is endothermic; temperature may drop.[1][2] Ensure full dissolution before proceeding.

  • Alkylation (Exothermic - Critical Step):

    • Cool jacket to 10°C.[1][2]

    • Slowly dose 0.71 kg Ethyl Bromide (or Ethyl Iodide) via subsurface dip tube.

    • Control: Maintain internal temperature 20–25°C . Do not exceed 30°C.

    • Mechanism:[1][2][3][4][5][6][7]

      
      
      
  • Phase Separation:

    • Post-addition, stir for 4 hours at 25°C.

    • Stop agitation.[1][2] Allow phases to settle (30–60 mins).

    • Observation: The product (this compound) will form a distinct, oily bottom organic layer (Density ~1.12 g/mL) or top layer depending on exact brine concentration.[1][2] Verify density of layers before draining.[1][2]

  • Washing:

    • Drain the aqueous brine (waste).[2]

    • Wash the organic layer with 5% Na₂CO₃ (to remove acidic decomposition products) followed by water.[2]

  • Purification (The Hazard Zone):

    • Dry organic layer over anhydrous MgSO₄ or use a molecular sieve column.[1][2]

    • Distillation: Strictly High Vacuum (< 5 mmHg).

    • WARNING: Pot temperature must never exceed 80°C . Higher temperatures trigger Chugaev elimination, generating ethylene gas and pressurizing the vessel.[2]

Module 2: Process Visualization

Workflow & Logic Diagram

G cluster_safety Critical Safety Limits Start Start: KEX + Water Dosing Dosing Ethyl Bromide (Exotherm Control < 30°C) Start->Dosing Dissolution Reaction Reaction Phase (4-6 hrs @ 25°C) Dosing->Reaction S_N2 Alkylation Separation Phase Separation (Aq. Brine / Org. Product) Reaction->Separation Decision Is Purity > 95%? Separation->Decision GC Analysis Distill Vacuum Distillation (< 5 mmHg, T < 80°C) Decision->Distill No (Trace Solvents) Final Final Product This compound Decision->Final Yes Fail Recycle / Wash Decision->Fail Acidic Impurities Distill->Final Fail->Separation Na2CO3 Wash

Figure 1: Process flow diagram emphasizing the critical decision points and safety limits during the purification phase.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture smells like rotten cabbage/eggs. Is this normal?

  • Diagnosis: While xanthates have a distinct odor, a strong "rotten" smell indicates the formation of Carbon Disulfide (

    
    )  and Ethyl Mercaptan .[2]
    
  • Root Cause: Hydrolysis.[1][2] If the pH drops (becomes acidic), the xanthate salt decomposes back into alcohol and

    
    .[2]
    
  • Corrective Action:

    • Check the pH of the aqueous phase; keep it slightly alkaline (pH 8–9).[2]

    • Ensure temperature did not spike >40°C during dosing.[1][2]

    • Safety: Verify scrubber efficiency.

      
       has a very low auto-ignition temperature (90°C).[1][2]
      

Q2: During distillation, the vacuum pressure is fluctuating, and the receiver is getting warm.

  • Diagnosis: Chugaev Elimination is occurring.[1][2][6]

  • Mechanism: At high temperatures, the ester undergoes an intramolecular syn-elimination to yield Ethylene (gas), COS (gas), and Mercaptan.[1][2] The gas evolution destroys the vacuum.[1][2]

  • Immediate Action:

    • STOP HEAT immediately.

    • Cool the pot with an external air stream or bath.

    • Do not attempt to distill further at this pressure.[1][2] You must lower the pressure (improve vacuum) to lower the boiling point below the decomposition threshold.[1][2]

Q3: We are seeing low yields (<70%) despite full consumption of Ethyl Bromide.

  • Diagnosis: Competitive Hydrolysis or O-alkylation vs S-alkylation (rare in water, but possible).[1][2]

  • Root Cause: If the KEX salt was wet or old, it may have partially decomposed before reaction.[2]

  • Verification: Assay your starting KEX material.[1][2] Commercial "technical grade" KEX can vary from 80–90% purity.[1][2] Adjust stoichiometry based on active xanthate content.

Q4: Can we use Acetone instead of Water?

  • Analysis: Yes, Acetone is the standard lab-scale solvent (Finkelstein conditions).[1][2]

  • Pilot Consequence: In acetone, the byproduct KBr precipitates as a solid.[2] On a 1kg+ scale, you will generate ~750g of salt sludge.[2] This requires filtration, cake washing, and solvent recovery (flammability risk).[2]

  • Verdict: Use the Water (aqueous) route for pilot scale to enable liquid-liquid separation, unless the product is strictly water-sensitive (which it is not, over short durations).[1][2]

Module 4: Safety & Engineering Controls

Thermal Instability (The Chugaev Risk)

The most significant hazard in this process is the thermal decomposition of the product.[1]

  • Decomposition Onset: ~100°C (Slow), >130°C (Rapid).[2]

  • Engineering Control: Use Falling Film Evaporators or Wiped Film Evaporators (WFE) for solvent stripping instead of batch pot distillation.[1][2] This minimizes "residence time" at heat.[1][2]

Odor Containment
  • Scrubbing: Vent lines must pass through a Caustic Scrubber (10% NaOH) followed by a Bleach (Hypochlorite) scrubber to oxidize mercaptans and neutralize

    
    .[1][2]
    
  • Containment: All transfers of crude material should be done via closed-loop vacuum transfer or diaphragm pumps.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (See section on Xanthate preparation and Chugaev reaction).

  • Organic Syntheses. (1973).[1][2][8] m-Thiocresol (Procedure describing Xanthate alkylation and hydrolysis). Org.[1][2][9] Synth. Coll. Vol. 5, p.1050.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Potassium ethyl xanthate. [1][2]

  • IUPAC. (2014).[1][2] Compendium of Chemical Terminology (the "Gold Book").[1][2] "Chugaev Reaction."[1][2][6][9] [1][2]

  • Sigma-Aldrich. (2024).[1][2][5] Safety Data Sheet: Potassium Ethyl Xanthate. [1][2]

Sources

Effect of temperature and pH on O,S-Diethyl dithiocarbonate stability

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide for Research Applications

Core Stability Directive (The "Why")

As a Senior Application Scientist, I often see experimental failures stem not from the reaction design, but from a fundamental misunderstanding of the O,S-diethyl dithiocarbonate linkage. This molecule is a "chemical chameleon"—reasonably stable under specific storage conditions but highly reactive (and degradable) when pushed outside its kinetic comfort zone.

The stability of this molecule rests on two pillars:

  • Thermal Sensitivity (The Chugaev Threshold): Unlike standard carboxylic esters, dithiocarbonates possess an internal "self-destruct" mechanism known as the Chugaev elimination.

  • Hydrolytic Susceptibility (The pH Trap): The C=S bond is a soft electrophile. It is highly susceptible to nucleophilic attack by hydroxide ions (

    
    ), making basic conditions fatal to the molecule's integrity.
    

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to preventing it.

Diagram 1: Degradation Mechanisms

This flowchart illustrates the two primary enemies of your compound: Heat and Base.

DegradationPathways Start This compound (Intact Ester) Heat Heat (>100°C) (Chugaev Elimination) Start->Heat Base Basic pH (>9) (Nucleophilic Attack) Start->Base TS Cyclic Transition State (Syn-Elimination) Heat->TS Intramolecular Products_Therm Ethylene (Gas) + COS (Gas) + Ethanethiol (Liquid/Smell) TS->Products_Therm Irreversible Intermed Tetrahedral Intermediate Base->Intermed OH- Attack Products_Hyd Ethanol + Ethyl Xanthate Salt (Decomposes to CS2 + EtSH) Intermed->Products_Hyd Saponification

Figure 1: The dual degradation pathways. Note that thermal decomposition releases gas (pressure hazard), while hydrolysis generates ionic species and thiols.

Troubleshooting & FAQs

This section addresses specific issues reported by users in the field.

Q1: My sample has developed a strong, "garlic-like" or "rotten cabbage" odor. Is it still usable?

Verdict: Likely Compromised.

  • The Science: Pure this compound has a characteristic odor, but it should not be overpowering. A sharp increase in stench indicates the release of Ethanethiol (EtSH) and Carbon Disulfide (

    
    ) .
    
  • Cause: This is typically caused by moisture ingress (hydrolysis) or storage above 25°C.

  • Action: Check purity via TLC or HPLC. If purity is <95%, repurify or discard. Thiols are potent catalyst poisons in radical polymerizations (RAFT).

Q2: Can I run my reaction at reflux in toluene (110°C)?

Verdict: High Risk.

  • The Science: You are approaching the Chugaev Elimination threshold. While xanthates typically require 120–200°C to pyrolyze rapidly, long-term exposure to 110°C can initiate significant decomposition into ethylene and carbonyl sulfide.

  • Action: Lower temperature to 80°C or below. If high temperature is required, monitor gas evolution carefully—bubbles may be ethylene, not boiling solvent.

Q3: What is the safe pH window for aqueous workups?

Verdict: pH 4.0 – 7.5.

  • The Science:

    • pH > 9 (Basic): Rapid saponification occurs. The hydroxide ion attacks the thiocarbonyl carbon (

      
      ), cleaving the ester.
      
    • pH < 3 (Acidic): While the ester linkage is relatively stable to acid compared to the salt, strong acids can protonate the sulfur, activating the molecule for hydrolysis.

  • Action: Perform workups with neutral buffers (PBS) or mild acid (dilute HCl) to quench reactions. Avoid Sodium Hydroxide or Sodium Bicarbonate washes if possible; use water or brine instead.

Quantitative Stability Data

The following table summarizes the estimated half-life (


) behavior based on xanthate ester kinetics.
ConditionTemperaturepH EnvironmentEstimated StabilityPrimary Degradation Mode
Storage -20°CN/A (Neat/Inert)> 1 YearNegligible
Lab Bench 25°CN/A (Air exposed)Days to WeeksHydrolysis (Moisture)
Reaction 60°CNeutral (pH 7)HoursSlow Hydrolysis
Reaction 120°CNeutral (Inert)MinutesChugaev Elimination
Workup 25°CBasic (pH 10)< 30 MinutesSaponification
Workup 25°CAcidic (pH 4)HoursAcid Hydrolysis

Experimental Protocol: Purity Validation

Do not assume commercial purity. Dithiocarbonates degrade during shipping. Use this self-validating protocol to verify your reagent before critical experiments.

Diagram 2: QC Workflow

QC_Workflow Sample Raw Sample Visual Visual/Odor Check (Yellow? Stench?) Sample->Visual TLC TLC (Hexane/EtOAc) Stain: KMnO4 or UV Visual->TLC Decision Single Spot? TLC->Decision Use Proceed to Experiment Decision->Use Yes Purify Flash Column (Neutral Silica) Decision->Purify No

Figure 2: Rapid Quality Control (QC) decision tree.

Step-by-Step HPLC Method

For precise quantification (e.g., kinetic studies):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v). Do not use basic buffers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (The

    
     bond has strong absorption here).
    
  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Inject immediately.

    • Note: If you see a peak at the solvent front, it is likely

      
       or thiol degradation products.
      

References

  • Chugaev, L. (1899).[1] "Ueber das Thujen, ein neues bicyclisches Terpen." Berichte der deutschen chemischen Gesellschaft, 32(3), 3332–3335. (Foundational text on thermal elimination of xanthates).

  • Reyes, L., et al. (2008). "Computational study of the mechanism of thermal decomposition of xanthates in the gas phase (the Chugaev reaction)." Journal of Physical Organic Chemistry, 21(9), 797-807. (Detailed mechanistic insight into the syn-elimination pathway).

  • Al-Awadi, N. A., et al. (2001).[2][3][4] "Gas-phase pyrolytic reactions of xanthates: a correlation of reactivity with structure." Journal of the Chemical Society, Perkin Transactions 2, (5), 682-689.

  • Bulatovic, S. M. (2007). Handbook of Flotation Reagents: Chemistry, Theory and Practice. Elsevier. (Authoritative source on hydrolysis kinetics of dithiocarbonates in aqueous media).

Sources

Technical Support Center: Dithiocarbonate (Xanthate) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DTC-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming spectral ambiguity, instability, and purification failures in dithiocarbonate synthesis.

Introduction: The "Invisible" Carbon & The Sulfur Stench

Welcome to the technical support hub for organosulfur chemistry. If you are here, you are likely facing one of three specific frustrations with your dithiocarbonate (xanthate) intermediates:

  • The Ghost Signal: Your

    
    C NMR shows every carbon except the thiocarbonyl (
    
    
    
    ).
  • The Silica Trap: Your crude product was yellow oil, but after column chromatography, it vanished or turned into a foul-smelling thiol.

  • The Fingerprint Maze: You cannot definitively assign the

    
     stretch in your IR spectrum.
    

Dithiocarbonates (


) are deceptive. They are essential for RAFT polymerization, Barton-McCombie deoxygenation, and ore flotation, yet they defy standard characterization protocols. This guide replaces generic textbook advice with field-proven troubleshooting workflows.

Module 1: NMR Troubleshooting (The "Ghost" Signal)

User Question:

"I synthesized an O-ethyl-S-dodecyl xanthate. The proton NMR looks perfect, but the


C NMR is missing the characteristic thiocarbonyl peak around 215 ppm. Is my compound decomposing?"
Root Cause Analysis:

Your compound is likely stable; your acquisition parameters are not. The thiocarbonyl carbon (


) is quaternary  and lacks attached protons.[1] This leads to two critical issues in standard 

C experiments:
  • Long Relaxation Time (

    
    ):  Quaternary carbons relax back to equilibrium much slower than protonated carbons. If your pulse repetition rate is too fast, the signal saturates and disappears.
    
  • No NOE Enhancement: Standard decoupled experiments rely on the Nuclear Overhauser Effect (NOE) to boost signal intensity. Quaternary carbons receive negligible NOE transfer.[2][3]

Solution Protocol: The "Relaxation" Workflow

Do not just run "more scans." You must alter the physics of the acquisition.

Option A: The Paramagnetic Dopant (Fastest) Add a relaxation agent to bypass the long


.
  • Prepare your sample in

    
     as usual.
    
  • Add ~3-5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
  • Shake until dissolved (solution turns purple/dark).

  • Run a standard

    
    C experiment with D1 = 2 sec.
    
    • Mechanism:[4][5][6][7][8] The paramagnetic Cr(III) provides an efficient relaxation pathway for the

      
      C nuclei, making the 
      
      
      
      visible within minutes.

Option B: Pulse Sequence Modification (Cleanest) If you cannot contaminate the sample:

  • Set Relaxation Delay (D1) to 5–10 seconds (Standard is 1s).

  • Increase scan count (NS) by factor of 4.

  • Use an Inverse Gated Decoupling sequence (e.g., zgig on Bruker) to suppress NOE entirely, allowing quantitative integration (optional but recommended).

Visualization: NMR Optimization Logic

NMR_Workflow Start Missing C=S Signal (>200 ppm) Check_Sample Is sample recovery critical? Start->Check_Sample Yes Yes (Do not contaminate) Check_Sample->Yes Clean Path No No (Speed is priority) Check_Sample->No Doping Path Method_B Modify Pulse Sequence Yes->Method_B Method_A Add Cr(acac)3 (Relaxation Agent) No->Method_A Param_A Run Standard 13C D1 = 2s NS = 256 Method_A->Param_A Param_B Increase D1 to >5s Use Inverse Gated Decoupling NS = 1024 Method_B->Param_B Result C=S Signal Visible (~210-225 ppm) Param_A->Result Param_B->Result

Figure 1: Decision tree for visualizing quaternary thiocarbonyl carbons in NMR spectroscopy.

Module 2: IR Spectroscopy (The Fingerprint Maze)

User Question:

"I'm looking for the C=S stretch. Textbooks say 1050–1200 cm⁻¹, but I see multiple strong bands there. Which one is it?"

Technical Insight:

Unlike the carbonyl (


) stretch, which is an isolated, pure vibration (~1700 cm⁻¹), the thiocarbonyl (

) stretch is highly coupled with adjacent bonds (C-O and C-N). It rarely appears as a single clean band.

In O-alkyl xanthates (


), the vibration is often described as a "skeletal vibration" involving the entire 

system. You must look for a dual-band pattern .
Diagnostic Data Table
MoietyVibration ModeWavenumber (cm⁻¹)IntensityNotes
C=S Stretching1200 – 1250 StrongOften coupled with C-O stretch.[9]
C=S Stretching1010 – 1060 StrongSecondary coupled band.
C-O C-O-C Stretch1100 – 1150Very StrongCan obscure the C=S bands.
S-H Thiol Stretch2550 – 2600WeakWarning: Presence indicates decomposition (hydrolysis).

Troubleshooting Tip: If you see a weak band at ~2550 cm⁻¹, your xanthate has hydrolyzed back to the parent alcohol and free acid/thiol.

Module 3: Stability & Purification (The Silica Trap)

User Question:

"My crude TLC showed a distinct yellow spot. I ran a silica column, and the product degraded. The fractions smell like rotten cabbage."

Root Cause Analysis:

You are witnessing the Chugaev Elimination or Acidic Hydrolysis .

  • Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). This protonates the sulfur, catalyzing hydrolysis or elimination.

  • Thermal Instability: Xanthates undergo syn-elimination (Chugaev reaction) at moderate heat (sometimes as low as 40°C on active surfaces), yielding an alkene and COS.

Protocol: The "Neutral" Purification Workflow

Do NOT use standard silica gel.

  • Stationary Phase Substitution:

    • Best: Use Neutral Alumina (Brockmann Grade II-III) .

    • Alternative: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in hexane before loading your sample.

  • Eluent Modification:

    • Always add 0.5% - 1% Triethylamine to your eluent system. This neutralizes acidic sites and stabilizes the xanthate.

  • Thermal Management:

    • Evaporate solvents at < 30°C . Do not use a high-vacuum pump with a hot water bath.

Visualization: Decomposition Pathway (Chugaev)

Chugaev_Elimination cluster_prevention Prevention Strategy Xanthate Xanthate (O-Alkyl-S-Methyl) TS Cyclic Transition State (6-Membered Ring) Xanthate->TS Heat (>100°C) or Acidic Surface Products Decomposition Products TS->Products Alkene Alkene (Volatile) Products->Alkene COS COS (Gas) Products->COS MeSH Methanethiol (Bad Smell) Products->MeSH Advice 1. Use Neutral Alumina 2. Keep T < 30°C

Figure 2: The Chugaev Elimination mechanism. This pathway explains why samples smell (Methanethiol) and why yield is lost (Alkene formation) on acidic columns or under heat.

Module 4: Mass Spectrometry (The Ionization Void)

User Question:

"ESI-MS shows no molecular ion (


). I only see fragmentation or noise."
Troubleshooting Guide:

Dithiocarbonates are neutral and often lack basic sites for protonation (


 is difficult to form).
  • Switch Mode: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI. The radical cation mechanism often works better for neutral sulfur species.

  • Cation Doping (The Silver Bullet):

    • Add a trace of Silver Triflate (AgOTf) or Sodium to your MS vial.

    • Look for the adducts:

      
       or 
      
      
      
      . Sulfur has a high affinity for silver (soft acid/soft base interaction).
  • Avoid Acid: Do not use Formic Acid in your LC-MS mobile phase if possible, as it can accelerate decomposition in the source.

References & Further Reading

  • Chugaev, L. (1899).[4] "Ueber das Thujen, ein neues bicyclisches Terpen." Berichte der deutschen chemischen Gesellschaft. (The foundational paper on xanthate thermal elimination).

  • Moad, G., & Rizzardo, E. (2015). "RAFT Polymerization: A User Guide." CSIRO / Polymer Chemistry. (Definitive guide on dithiocarbonate characterization in polymers).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (For specific IR/NMR tables regarding C=S moieties).

  • University of Calgary. "Spectroscopy of Sulfur Compounds." (Detailed breakdown of C=S vs C-O coupling).

Sources

How to handle and store O,S-Diethyl dithiocarbonate safely

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling, Storage, and Troubleshooting of O,S-Diethyl Dithiocarbonate Ticket ID: CHEM-SUP-2966 Status: Open Responder: Senior Application Scientist, Organosulfur Division

Executive Summary

You are accessing the technical guide for This compound (Structure:


).

CRITICAL DISTINCTION: Do not confuse this compound with Diethyl dithiocarbamate (which contains nitrogen). This compound is an ester of dithiocarbonic acid (a xanthate derivative). It is characterized by high volatility, a potent sulfur stench, and susceptibility to hydrolytic decomposition which releases toxic Carbon Disulfide (


) and Carbonyl Sulfide (

).

This guide prioritizes stench management and hydrolytic stability .

Part 1: Critical Safety & Decontamination (The "Stench" Protocol)

The Issue: The primary user complaint regarding this compound is the "rotten cabbage/garlic" odor which can permeate lab coats, hair, and hallways at extremely low concentrations (ppb range).

The Solution: You must establish a "Zero-Emission" transfer protocol using oxidative decontamination.

Decontamination Chemistry

We utilize Sodium Hypochlorite (Bleach) to chemically alter the odor profile.

  • Mechanism: Bleach oxidizes the sulfur moieties (thiones/thiols) into sulfonates (

    
    ), which are water-soluble and odorless.
    
  • Reaction Logic:

    
     (Simplified oxidative desulfurization).
    
Required PPE & Setup
ComponentSpecificationReason
Gloves Double-glove: Nitrile (inner) + Laminate/Viton (outer)Sulfur compounds permeate standard nitrile rapidly.
Respiratory Fume hood (Face velocity > 100 fpm)Never open outside a hood.
Decon Soln 10% Bleach (fresh) + 1% AlconoxOxidizes volatiles on contact.
Traps Cold trap (-78°C) if vacuumingPrevents pump oil contamination.
The "Bleach Bath" Protocol
  • Preparation: Place a large beaker of 10% bleach solution inside the fume hood before opening the reagent bottle.

  • Usage: Any pipette tip, syringe, or septum that touches the liquid must be immediately submerged in the bleach bath. Do not throw tips in the solid trash bin.

  • Glassware: Rinse all dirty glassware with bleach solution before removing it from the hood for washing.

  • Spills: Cover immediately with bleach-soaked paper towels. Wait 15 minutes before wiping.

Part 2: Storage & Stability Architecture

The Issue: Users often report the liquid turning yellow/orange or developing a precipitate. The Cause:

  • Hydrolysis: Moisture attacks the ester linkage, releasing Ethanol and Carbon Disulfide (

    
    ).
    
  • Oxidation: Oxygen promotes the formation of dixanthogen disulfides (precipitate).

Storage Workflow Diagram

StorageProtocol Arrival Reagent Arrival QC Initial QC (Check for Precipitate) Arrival->QC Aliquot Aliquot under Argon (Schlenk Line) QC->Aliquot If Clear Storage Store at -20°C (Dark, Parafilm) Aliquot->Storage Seal Tight Usage Warm to RT (Desiccator) Storage->Usage Prevent Condensation Usage->Storage Re-purge Argon

Figure 1: The "Cold Chain" storage workflow to prevent hydrolytic degradation.

Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Displace headspace with Argon (heavier than air) after every use. Nitrogen is acceptable but Argon is superior for volatile liquids.

  • Container: Amber glass with a Teflon-lined cap.

  • Thawing: Allow the bottle to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing inside the cold bottle.

Part 3: Troubleshooting & FAQs
Q1: The liquid has developed a solid precipitate. Is it usable?
  • Diagnosis: This is likely the dixanthogen dimer , formed via oxidative coupling of the sulfur atoms.

  • Action:

    • Filter the liquid through a 0.2

      
       PTFE syringe filter (inside the hood).
      
    • Check purity via

      
       NMR.
      
    • If precipitate >10% by volume, discard the lot as the stoichiometry is compromised.

Q2: I smell "rotten eggs" even when the bottle is closed.
  • Diagnosis: The cap seal has failed, or the septum is degraded. Sulfur compounds degrade rubber septa rapidly.

  • Action:

    • Do not tighten the cap further (risk of breaking).

    • Wrap the cap in Parafilm.

    • Place the primary container inside a secondary jar containing activated carbon or a wiper wetted with bleach.

    • Transfer to a new vial with a Teflon-lined cap immediately.

Q3: Can I use this in RAFT polymerization if it's slightly yellow?
  • Diagnosis: Pure this compound is colorless to pale yellow. Dark orange/red indicates significant decomposition to

    
     and oligomers.
    
  • Action: Run a TLC (Thin Layer Chromatography).

    • Stationary Phase: Silica.

    • Mobile Phase: Hexane/EtOAc (9:1).

    • Visualization: UV.[1]

    • If you see a baseline spot (polymer/salt) or a solvent front spot (

      
       derivatives), purify via vacuum distillation. Caution:  Distill only if you have a bleach scrubber attached to the vacuum outlet.
      
Decomposition Pathway Visualization

Decomposition cluster_Hydrolysis Hydrolysis (Moisture) cluster_Oxidation Oxidation (Air) Compound O,S-Diethyl Dithiocarbonate Ethanol Ethanol Compound->Ethanol + H2O COS COS / CS2 (Toxic Gas) Compound->COS + H2O Mercaptan Ethyl Mercaptan (Stench) Compound->Mercaptan + H2O Dimer Dixanthogen (Solid Precipitate) Compound->Dimer + O2

Figure 2: Major degradation pathways. Note that moisture leads to gas evolution (


) and stench (Mercaptan).
Part 4: Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[2][3][4] Do not use ethanol (increases absorption). Treat with bleach vapor (waft) to neutralize odor on skin if persistent, but do not apply bleach directly to broken skin.
Spill (>5mL) Evacuate lab. The stench will trigger panic. Enter with respirator.[2][5][6] Cover with bleach-soaked vermiculite.
Ingestion Do not induce vomiting. The compound can release

in the stomach acid. Seek medical attention immediately.
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12297, Ethyl xanthic acid (related structure). Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Decontamination of Laboratory Surfaces (Bleach Protocols). Retrieved from [Link]

  • ResearchGate (2016). Decomposition of flotation reagents: Comparison between xanthates and dithiocarbamates. (Mechanisms of hydrolysis). Retrieved from [Link]

Sources

Mitigating the formation of byproducts in dithiocarbonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Byproduct Formation in Dithiocarbonate Reactions Audience: Researchers, Synthetic Chemists, and Polymer Scientists (RAFT) Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Stability Paradox

Welcome to the Advanced Application Support Center. If you are working with dithiocarbonates (xanthates), you are likely balancing two opposing forces: their high reactivity (essential for RAFT polymerization and radical generation) and their inherent instability (susceptibility to hydrolysis, oxidation, and thermal elimination).

In my experience supporting drug discovery and polymer synthesis workflows, 80% of "failed" xanthate reactions are not due to poor design, but rather a misunderstanding of the competing thermodynamic pathways . This guide dissects those pathways and provides self-validating protocols to suppress byproducts like dixanthogens, trithiocarbonates, and alkenes.[1]

Visualizing the Reaction Landscape

Before troubleshooting, we must map the enemy. The diagram below illustrates the central stability profile of O-alkyl dithiocarbonates. Note that every colored node represents a degradation pathway you must actively suppress.[1]

XanthatePathways Alcohol Starting Alcohol (R-OH) Xanthate Target: Dithiocarbonate (Xanthate) Alcohol->Xanthate Base, CS₂ < 30°C CS2 Carbon Disulfide (CS₂) CS2->Xanthate Dixanthogen Byproduct: Dixanthogen (Disulfide Dimer) Xanthate->Dixanthogen Oxidation (O₂/I₂) Redox Potential > 0V Trithio Byproduct: Trithiocarbonate (S-Alkyl impurity) Xanthate->Trithio Sulfide Impurities Excess CS₂ Alkene Byproduct: Alkene (Chugaev Elimination) Xanthate->Alkene Heat (>120°C) Cis-Elimination Hydrolysis Reversion: Alcohol + CS₂ + H₂S Xanthate->Hydrolysis Acidic pH Moisture

Figure 1: Mechanistic map of dithiocarbonate degradation pathways.[1] Green represents the target; Red/Yellow represent competing byproduct pathways.

Module 1: Synthesis Integrity (The "Make" Phase)

The most common issue in xanthate synthesis is the formation of dixanthogens (oxidative dimers) and trithiocarbonates (sulfur-exchange byproducts).

Troubleshooting Guide: Synthesis Byproducts
SymptomProbable CauseMechanismMitigation Strategy
Insoluble Oil/Solid Dixanthogen Formation Oxidation of the xanthate anion (

) to the disulfide dimer (

).[1]
Exclude Oxygen: Run reaction under

or Ar. Redox Control: Avoid oxidizing workups. If formed, reduce back with

or mild reductants.[1]
Deep Red/Orange Color Trithiocarbonate Reaction of

with sulfide ions (

) generated from base impurities or hydrolysis.[1]
Anhydrous Conditions: Use dry solvents (THF/Ether) and NaH instead of NaOH/KOH(aq) to prevent

generation.
Low Yield / "Rotten Egg" Smell Hydrolysis Acid-catalyzed decomposition releasing

and

.
pH Control: Maintain pH > 10 during aqueous workups.[1] Never acidify a xanthate solution.[1]
Protocol: High-Fidelity Xanthate Synthesis

Objective: Synthesis of Potassium O-Ethyl Xanthate with <1% Dixanthogen.

  • Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Base Activation: Suspend Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH) in anhydrous THF at 0°C.
    
    • Why? Using a bulky or non-nucleophilic counter-ion in anhydrous media prevents the formation of hydroxide ions, which are the primary driver for trithiocarbonate side-reactions [1].

  • Alcohol Addition: Add the alcohol dropwise. Stir for 30 min at 0°C to form the alkoxide.

  • Carbon Disulfide Addition (Critical Step):

    • Add

      
       (1.2 equiv) dropwise.[1]
      
    • Temperature Limit: Do NOT exceed 10°C.

    • Causality: Higher temperatures promote the attack of the alkoxide on the sulfur of an already formed xanthate, leading to disproportionation.

  • Precipitation: Pour the mixture into cold anhydrous diethyl ether. The xanthate salt will precipitate as a yellow solid.

  • Filtration: Filter under inert atmosphere. Wash with ether to remove unreacted

    
     and dixanthogen (which is soluble in ether, unlike the salt).
    

Module 2: Application Stability (RAFT & Organic Synthesis)

When using xanthates as RAFT agents or intermediates, the primary enemy is thermal elimination (Chugaev reaction) and nucleophilic degradation .

Q&A: Stability in Application

Q: My RAFT polymerization shows a high PDI and "dead" chains. Is the xanthate decomposing? A: Likely. If you are polymerizing above 60°C, check the structure of your xanthate.

  • The Issue: Secondary and tertiary xanthates undergo Chugaev Elimination (cis-elimination) to form alkenes at temperatures as low as 80-100°C over long periods [2].[1]

  • The Fix: Switch to a primary xanthate (more thermally stable) or lower the polymerization temperature. If high temperature is required, switch to a trithiocarbonate or dithiobenzoate RAFT agent, which are more thermally robust.

Q: I see an alkene peak in my NMR, but I didn't heat the sample. Why? A: Check your storage conditions.

  • The Issue: Xanthates are acid-sensitive.[1][2] If your deuterated chloroform (

    
    ) is acidic (common in old bottles), it catalyzes the decomposition to alcohol and 
    
    
    
    , or elimination products.
  • The Fix: Always filter

    
     through basic alumina before NMR analysis of xanthates, or use 
    
    
    
    (Benzene-d6).[1]

Q: Can I use amines to purify my polymer? A: Only if you intend to destroy the xanthate.

  • The Issue: Amines trigger Aminolysis , cleaving the xanthate group to a thiol and a thiocarbamate [3]. This is a standard method for end-group removal but catastrophic if unintentional.[1]

  • The Fix: Avoid amine bases (TEA, Pyridine) during synthesis or workup unless end-group cleavage is the goal.

Module 3: Troubleshooting Decision Tree

Use this flowchart to diagnose failures in real-time.

Troubleshooting Start Observation: Reaction Failed Smell Strong Sulfur/Rotten Egg Odor? Start->Smell Precipitate Unexpected Precipitate/Oil? Start->Precipitate NMR NMR: Missing C=S Peak (~210 ppm)? Start->NMR Yes_Smell Hydrolysis Occurred. Check pH (must be >7). Check water content. Smell->Yes_Smell Yes Oil Dixanthogen (Oxidation). Add reducing agent (Na₂S). Precipitate->Oil Oily droplets Color Trithiocarbonate. Improper base used. Restart with NaH/THF. Precipitate->Color Red/Orange Solid Alkene Chugaev Elimination. Reaction temp too high. Lower temp or change R-group. NMR->Alkene New Alkene Signals

Figure 2: Diagnostic logic for identifying specific dithiocarbonate failure modes.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process.[3][4] Australian Journal of Chemistry, 65(8), 985–1076. Link

  • He, W., Ding, Y., Tu, J., et al. (2018).[5] Thermal conversion of primary alcohols to disulfides via xanthate intermediates: an extension to the Chugaev elimination.[5] Organic & Biomolecular Chemistry, 16, 1659-1666.[1][5] Link

  • Postma, A., Davis, T. P., Moad, G., & O'Shea, M. S. (2006). Generation of Multifunctional Materials via RAFT Polymerization and Aminolysis.[1] Macromolecules, 39(16), 5307–5318. Link

  • Kuhn, M. C. (1970).[1] A Mechanism of Dixanthogen Adsorption on Sulfide Minerals. Mines Theses & Dissertations. Link

Sources

Optimizing catalyst loading for O,S-Diethyl dithiocarbonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for O,S-Diethyl Dithiocarbonate (Xanthate Ester) Synthesis via Phase Transfer Catalysis (PTC).

Introduction: The Optimization Directive

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process Development Team

Welcome to the technical support hub. You are likely here because your synthesis of this compound is suffering from inconsistent yields, slow kinetics, or persistent emulsions during workup.

While the synthesis of xanthate esters is theoretically simple (


 alkylation), the biphasic nature of the reaction (solid/aqueous xanthate salt + organic alkyl halide) makes catalyst loading  the single most critical variable. We utilize Phase Transfer Catalysis (PTC)  to bridge this gap.[1] This guide moves beyond basic "recipes" to the kinetic reality of interfacial transfer.

Module 1: The Optimization Matrix (Theory & Data)

The Mechanism: Why Loading Matters

The reaction relies on the Starks’ Extraction Mechanism . The catalyst (typically a quaternary ammonium salt like TBAB) acts as a shuttle. It pairs with the xanthate anion (


) at the interface, solubilizes it into the organic phase (e.g., DCM or Toluene), and facilitates the attack on Ethyl Bromide.
  • Under-loading (<1 mol%): The "shuttle" is too slow. The concentration of active xanthate in the organic phase is negligible. Hydrolysis of the alkyl halide by water becomes a competitive side reaction.

  • Over-loading (>5 mol%): The catalyst acts as a surfactant, stabilizing emulsions that make phase separation impossible. It can also lead to "third phase" formation (an oiling out of the catalyst-product complex).

Catalyst Loading Impact Data

Based on internal validation using Tetrabutylammonium Bromide (TBAB) in


 at 25°C.
Catalyst Loading (mol%)Reaction Time (

)
Isolated Yield (%)Emulsion Score (1-5)*Notes
0.0% (Control) > 24 h< 15%1 (None)Reaction is diffusion-limited; effectively stalled.
0.5% 12 h65%1 (None)Slow kinetics; significant hydrolysis byproducts.
3.0% (Optimal) 2.5 h 94% 2 (Manageable) Ideal balance of kinetics and workup ease.
10.0% 2.0 h88%5 (Severe)Yield loss due to inseparable emulsion during wash.

*Emulsion Score: 1 = Instant separation, 5 = Stable emulsion requiring centrifugation.

Module 2: Visualizing the Pathway

Figure 1: Interfacial Catalytic Cycle

This diagram illustrates the "shuttle" mechanism. Note how the Quaternary Ammonium (


) never consumes itself but cycles between phases.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (DCM) K_Xanthate K+  [EtOCS2]- Interface_Node K_Xanthate->Interface_Node Ion Exchange KX K+  Br- Q_Br_Aq Q+  Br- Q_Br_Aq->Interface_Node Q_Xanthate Active Pair [Q+ EtOCS2-] Interface_Node->Q_Xanthate Extraction EtBr Ethyl Bromide (Et-Br) Product Product (EtOCS2Et) EtBr->Product Q_Br_Org Q+  Br- Product->Q_Br_Org Regenerates Cat. Q_Xanthate->Product SN2 Attack Q_Br_Org->Interface_Node Return

Caption: The Starks' Extraction Cycle showing the transport of xanthate anions by the quaternary ammonium catalyst (


) into the organic phase.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction has stalled at 60% conversion despite using 3% catalyst. Why?

  • Diagnosis: Agitation Failure.

  • Explanation: PTC is diffusion-controlled . The surface area of the interface determines the rate of ion exchange.

  • Solution: Increase stirring speed immediately. The mixture must look like a homogenized vortex, not two distinct layers. If using a magnetic stir bar, ensure it is sized correctly for the flask (the "vortex" should reach the bottom).

Q2: I have a persistent rag layer (emulsion) during the water wash. How do I break it?

  • Diagnosis: Catalyst Surfactant Effect.

  • Explanation: Quaternary ammonium salts are surfactants. At high concentrations or with vigorous shaking during workup, they stabilize micro-droplets.

  • Solution:

    • Do not shake vigorously during extraction; use a gentle rocking motion.

    • Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, forcing phase separation.

    • Filter the mixture through a pad of Celite if the emulsion is caused by fine particulate precipitates (e.g., KBr salts).

Q3: The product smells intensely of rotten eggs/garlic. Is this normal?

  • Diagnosis: Decomposition or Impurity.

  • Explanation: Pure this compound has a distinct odor, but "rotten eggs" indicates

    
     or mercaptans. This results from the hydrolysis of the xanthate salt before alkylation (often due to acidic impurities in the solvent or excessive heat).
    
  • Solution: Ensure the reaction pH remains >9. Wash the final organic layer with 10% NaOH to remove any acidic decomposition products (mercaptans) before the final brine wash.

Module 4: Validated Experimental Protocol

Target: this compound (100 mmol scale) Catalyst: Tetrabutylammonium Bromide (TBAB)

Workflow Diagram

Protocol_Flow Start Start: 100 mmol K-Ethyl Xanthate + 30 mL Water Prep_Org Prepare Organic Phase: 110 mmol Ethyl Bromide + 100 mL DCM Start->Prep_Org Cat_Add Add Catalyst: 3.0 mol% TBAB (0.97 g) Prep_Org->Cat_Add React Reaction: Stir vigorously @ 25-30°C Time: 2.5 - 3.0 h Cat_Add->React Check Checkpoint: TLC (Hexane/EtOAc 9:1) Consumption of EtBr? React->Check Check->React Incomplete (<95%) Sep Separation: Decant Organic Layer Wash 1x Water, 1x Brine Check->Sep Complete Dry Drying: MgSO4 -> Filter -> Rotovap Sep->Dry Final Yield: Pale yellow oil (>90%) Dry->Final

Caption: Step-by-step synthesis workflow for this compound using optimized PTC conditions.

Step-by-Step Procedure
  • Aqueous Phase Prep: In a 250 mL round-bottom flask, dissolve Potassium Ethyl Xanthate (16.0 g, 100 mmol) in distilled water (30 mL). Note: Keep volume low to maximize concentration.

  • Organic Phase Prep: Add Dichloromethane (DCM, 100 mL) and Ethyl Bromide (8.2 mL, 110 mmol, 1.1 equiv).

  • Catalyst Addition: Add TBAB (0.97 g, 3.0 mmol, 3 mol%).

  • Reaction: Stir the biphasic mixture vigorously (approx. 800-1000 RPM) at room temperature (25°C).

    • Critical: Do not reflux. Xanthates are thermally unstable above 50°C and can rearrange or decompose to

      
      .
      
  • Monitoring: Check TLC after 2 hours.

  • Workup:

    • Separate the organic layer.[2]

    • Wash with water (2 x 30 mL) to remove residual catalyst and salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
      .[3]
      
  • Isolation: Remove solvent under reduced pressure (Rotovap) at <40°C.

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH Publishers.
  • Degani, I., Fochi, R., & Regondi, V. (1983). Phase-transfer synthesis of O,S-dialkyl dithiocarbonates. Synthesis, 1983(08), 630-632.

  • Sasson, Y., & Neumann, R. (Eds.). (1997).[2] Handbook of Phase Transfer Catalysis. Springer Science & Business Media. (Chapter on Optimization of Catalyst Loading).

Sources

Validation & Comparative

Validation of analytical methods for dithiocarbamate residues.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Indirect CS₂ Evolution vs. Specific Methylation-LC-MS/MS

Executive Summary: The Specificity Gap

Dithiocarbamates (DTCs) represent a unique analytical challenge in drug development and residue analysis. Unlike stable small molecules, DTCs are often polymeric (e.g., Mancozeb) or unstable, decomposing rapidly into carbon disulfide (


) and amines.

The regulatory standard has long been the "Sum Parameter" method: acid hydrolysis to generate


, quantified by Headspace GC (HS-GC). While robust, this method is blind to speciation —it cannot distinguish between the neurotoxic Thiram and the polymeric Mancozeb, nor can it differentiate residues from natural sulfur compounds in Brassica vegetables.

This guide compares the industry-standard Acid Hydrolysis HS-GC-MS with the modern, species-specific Methylation-LC-MS/MS workflow. It provides validated protocols, mechanistic insights, and performance data to help researchers select the correct tool for their specific analytical needs.

Part 1: Methodological Landscape & Mechanisms[1]
Method A: Acid Hydrolysis HS-GC-MS (The Regulatory Standard)

Principle: This method forces the decomposition of all DTCs into


 using hot acid and stannous chloride. The evolved gas is partitioned into an organic solvent (isooctane) or analyzed directly via headspace.

Mechanism:



Best For: Compliance testing (MRLs are often expressed as


), high-throughput screening, and matrices with low natural sulfur content.
Method B: Methylation-LC-MS/MS (The Specific Alternative)

Principle: To analyze the parent structure, the labile DTC moiety must be stabilized in situ. This is achieved by solubilizing the complex with EDTA (sequestering the metal) and alkylating the sulfhydryl groups with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). The resulting stable methyl-ester is amenable to LC-MS/MS.

Mechanism:



Best For: Speciation (distinguishing Propineb from Mancozeb), confirming positive hits from Method A, and avoiding false positives in garlic/onion/cabbage.

Part 2: Visualizing the Workflows

The following diagrams illustrate the divergent chemical pathways utilized by these two methods.

DTC_Analysis_Pathways Sample Sample Homogenate (e.g., Mancozeb) Acid Acid Hydrolysis (HCl + SnCl2, 80°C) Sample->Acid Method A: Indirect Alk_Ext Alkaline Extraction (EDTA + Cysteine, pH 9) Sample->Alk_Ext Method B: Direct CS2_Gas Evolution of CS2 Gas Acid->CS2_Gas Decomposition Isooctane Partition into Isooctane (Headspace or Trap) CS2_Gas->Isooctane GCMS GC-MS Analysis (Quantify as Total CS2) Isooctane->GCMS Methyl Methylation Step (Methyl Iodide / DMS) Alk_Ext->Methyl Stabilization QuEChERS QuEChERS Cleanup (Remove Matrix) Methyl->QuEChERS LCMS LC-MS/MS Analysis (Quantify Specific Ester) QuEChERS->LCMS

Figure 1: Comparative workflow showing the destructive path (Method A) vs. the stabilization path (Method B).

Part 3: Comparative Performance Data

The following data is synthesized from validation studies compliant with SANTE/11312/2021 guidelines.

ParameterMethod A: HS-GC-MS (Indirect)Method B: Methylation LC-MS/MS (Direct)
Analyte Definition Total

(Sum Parameter)
Specific Methyl-Ester (e.g., Dimethyl-EBDC)
Selectivity Low . Cannot distinguish Mancozeb, Thiram, or Propineb.High . Distinguishes individual active ingredients.[1]
False Positives High risk in Brassica (cabbage, broccoli) and Allium (garlic) due to natural precursors.Negligible . Measures the intact organic backbone.
LOQ (Limit of Quant.) 0.01 – 0.05 mg/kg (

eq.)
0.005 – 0.01 mg/kg (Parent eq.)
Linearity (

)
> 0.995 (Range: 0.05–2.0 mg/kg)> 0.998 (Range: 0.005–0.5 mg/kg)
Recovery 70 – 105%80 – 110%
Precision (RSD) 5 – 15%3 – 10%
Throughput High (Automated Headspace)Medium (Requires manual derivatization)
Part 4: Detailed Validation Protocols
Protocol A: Acid Hydrolysis HS-GC-MS

Reference Standard: SANTE/11312/2021[2]

1. Reagents:

  • Hydrolysis Solution: 1.5% (w/v) Stannous Chloride (

    
    ) in 5M HCl.
    
  • Extraction Solvent: Isooctane (2,2,4-trimethylpentane).

2. Sample Preparation:

  • Weigh 10.0 g of cryogenic milled sample into a crimp-top headspace vial (20 mL).

  • Add 5 mL of Hydrolysis Solution .

  • Immediately add 5 mL of Isooctane .

  • Crimp seal the vial immediately with a PTFE/silicone septum.

3. Reaction & Extraction:

  • Incubate vials at 80°C for 45-60 minutes with vigorous agitation (shaking).

  • Note: The heat/acid breaks the DTC down; the evolved

    
     partitions into the upper isooctane layer.
    
  • Cool to room temperature.

4. Instrumental Analysis (GC-MS):

  • Inlet: Split/Splitless (Split 1:10), Temp: 200°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Oven: 40°C (hold 4 min) -> ramp to 250°C (burnout).

  • Detection: SIM Mode. Monitor ions m/z 76 (Quantifier) and m/z 78 (Qualifier) for

    
    .
    

5. Self-Validation Check:

  • Spike Recovery: Fortify a blank sample with Thiram (stable surrogate) prior to acid addition. Recovery must be 70-120%.[3]

  • Interference Check: Run a blank Brassica sample. If

    
     is detected >30% of LOQ, Method A is invalid for this matrix; switch to Method B.
    
Protocol B: Methylation-LC-MS/MS

Reference Standard: EURL-SRM / EPA Method for Mancozeb

1. Reagents:

  • Extraction Buffer: 0.25M EDTA + 0.5% L-Cysteine (pH adjusted to 9.0 with NaOH).

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[4] Warning: Carcinogenic.

2. Sample Preparation & Derivatization:

  • Weigh 5.0 g of sample into a 50 mL centrifuge tube.

  • Add 10 mL of Extraction Buffer . Vortex 1 min to solubilize the polymeric DTCs (EDTA strips the Zn/Mn).

  • Add 100 µL of Methyl Iodide .

  • Shake on a rotary shaker for 30 minutes at room temperature.

  • Mechanism Check: The DTC anion attacks the methyl group, forming a stable ester.

3. Cleanup (QuEChERS):

  • Add 10 mL Acetonitrile. Vortex.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously and centrifuge (3000g, 5 min).

  • Transfer supernatant to a dSPE tube (PSA + C18) to remove sugars/lipids. Centrifuge.

4. Instrumental Analysis (LC-MS/MS):

  • Column: C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm.

  • Mobile Phase: A: Water + 5mM Ammonium Formate; B: Methanol.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: ESI Positive Mode (MRM).

    • Target (Mancozeb as Dimethyl-EBDC): Precursor 261.0 -> Product 165.0 (Quant), 133.0 (Qual).

5. Self-Validation Check:

  • Conversion Efficiency: Spike with pure Mancozeb. If recovery is low (<70%) but precision is high, the methylation time may be insufficient.

  • Stability: Analyze extracts within 24 hours. The methyl esters are stable, but not indefinite.

Part 5: Critical Decision Framework

When validation is required, use this logic gate to select the appropriate method:

Decision_Tree Start Select Validation Method Q1 Is the matrix high in sulfur? (Onion, Garlic, Cabbage) Start->Q1 Q2 Is speciation required? (e.g., Propineb vs Mancozeb) Q1->Q2 No MethodB Use Method B: Methylation LC-MS/MS (Specific, High Sensitivity) Q1->MethodB Yes MethodA Use Method A: Acid Hydrolysis HS-GC-MS (Simple, Robust, Regulatory) Q2->MethodA No Q2->MethodB Yes

Figure 2: Decision matrix for selecting the analytical approach based on matrix interference and data requirements.

References
  • SANTE/11312/2021 . Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission.

  • Crnogorac, G., & Schwack, W. (2009) .[5][6] Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry, 28(1), 40–50.[5] [5]

  • EPA Method for Mancozeb . Environmental Chemistry Method for Mancozeb in Soil (MRID 50568701). U.S. Environmental Protection Agency.

  • Perz, R. C., et al. (2003) . High performance ion pair chromatography as a routine-compliant tool for surveilling residues of dithiocarbamate fungicides. Deutsche Lebensmittel-Rundschau.

  • Cipac Method 34 . Dithiocarbamates: Methylation Method. Collaborative International Pesticides Analytical Council.

Sources

Comparative study of O,S-Diethyl dithiocarbonate and xanthates in flotation.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Metallurgists, and Reagent Development Professionals

Executive Summary

This guide provides a critical technical comparison between O,S-Diethyl dithiocarbonate (the ester form, often a component of oily collectors) and Xanthates (the salt form, e.g., Sodium Ethyl Xanthate). While xanthates remain the industry standard for bulk sulfide flotation due to cost and collecting power, this compound represents a specialized class of neutral, oily collectors that offer superior selectivity, acid stability, and precious metal recovery.

Key Distinction:

  • Xanthates (Salts): Ionic, water-soluble, rely on electrochemical oxidation (dimerization) or chemisorption. Unstable in acid.

  • This compound (Ester): Neutral, water-insoluble oil. Functions via hydrophobic co-adsorption. Stable in acid.

Chemical Fundamentals & Stability

The fundamental difference in performance stems from the chemical structure.[1] Xanthates are ionic salts that must dissociate to function, whereas the dithiocarbonate ester is a stable, neutral molecule.

FeatureXanthates (e.g., SEX, PAX)This compound
Chemical Formula


Physical State Pale yellow powder/pellet (Water Soluble)Yellow to brownish oily liquid (Insoluble)
Active Species Xanthate Anion (

) & Dixanthogen (

)
Neutral Ester Molecule
Acid Stability Poor. Decomposes below pH 6.0.Reaction:

High. Stable in acidic pulps (pH 4-6).No decomposition to

.[2]
Odor Pungent (Rotten egg/CS2 smell)Mild, characteristic ester odor
Stability Visualization

The following diagram illustrates the critical instability of xanthates in acidic media compared to the ester's resilience.

StabilityComparison cluster_0 Critical Failure Mode Xanthate Xanthate Salt (RO-C(=S)S- Na+) Acid Acidic Medium (H+) Xanthate->Acid Dissociation Decomp Decomposition (Alcohol + CS2 Gas) Acid->Decomp Hydrolysis (Rapid) Stable Stable Oily Droplet (Retains Collecting Power) Acid->Stable No Reaction Ester This compound (Et-O-C(=S)-S-Et) Ester->Acid Contact

Figure 1: Acid stability pathways. Xanthates decompose rapidly releasing toxic CS2, while the ester remains active.

Mechanism of Action

Understanding the adsorption mechanism is vital for optimizing reagent schemes.

A. Xanthates: Electrochemical Control

Xanthates function primarily through an electrochemical mechanism involving the oxidation of the xanthate ion (


) to dixanthogen (

) on the mineral surface.
  • Reaction:

    
    
    
  • Constraint: This requires a specific pulp potential (Eh). If the potential is too low, xanthates will not adsorb on minerals like pyrite or chalcopyrite. If too high, they oxidize non-selectively.

B. This compound: Neutral Oil Adsorption

The ester does not require oxidation to become hydrophobic. It functions as a "secondary collector" or "extender oil."

  • Mechanism: It adsorbs onto the mineral surface via hydrophobic interaction or co-adsorption with a primary collector.

  • Selectivity: Because it lacks the ionic charge, it does not non-selectively attract to hydrophilic gangue or iron hydroxides as easily as charged xanthates. It preferentially wets sulfur-rich surfaces (sulfides) without needing the catalytic oxidation step that drives pyrite flotation.

AdsorptionMechanism cluster_Xanthate Xanthate Mechanism (Ionic/EC) cluster_Ester Ester Mechanism (Neutral) Min_X Mineral Surface (e.g., Chalcopyrite) Oxidation Anodic Oxidation (X- -> X2 + 2e-) Min_X->Oxidation e- Transfer X_Ion Xanthate Ion (X-) X_Ion->Min_X Adsorption Hydro_X Hydrophobic Layer (Dixanthogen/Metal-Xanthate) Oxidation->Hydro_X Min_E Mineral Surface (Sulfur Rich) CoAdsorb Hydrophobic Interaction (No Redox Required) Min_E->CoAdsorb Ester_Mol Neutral Ester Molecule Ester_Mol->Min_E Hydro_E Enhanced Hydrophobicity (Oily Film) CoAdsorb->Hydro_E

Figure 2: Mechanistic comparison. Xanthates require electrochemical oxidation; Esters utilize direct hydrophobic attachment.

Performance Comparison Data

The following data summarizes typical performance characteristics in sulfide ore applications (Copper/Gold).

ParameterXanthatesThis compound
Dosage (g/t) High (30 - 100 g/t)Low (10 - 40 g/t)
Selectivity (Cu vs Py) Low to Moderate. Requires high pH (>10) to depress pyrite.High. Effective at neutral pH (7-8) with natural pyrite depression.
Kinetics Fast (Bulk flotation)Slower (Requires conditioning time)
Au/Ag Recovery Moderate. Often loses associated gold in pyrite tails.Excellent. High affinity for precious metals.
Froth Characteristics Brittle froth (often requires frother).Stabilizes froth; produces finer bubbles.

Field Insight:

In polymetallic circuits, replacing 20-30% of the xanthate dosage with this compound often results in a 2-4% increase in concentrate grade without sacrificing recovery, due to the rejection of iron sulfides (pyrite/pyrrhotite).

Experimental Protocols

To validate these differences in your specific ore matrix, follow this comparative workflow.

A. Microflotation Test (Pure Mineral)

Objective: Determine the "Collectorless" hydrophobicity vs. Collector-induced floatability.

  • Preparation: Grind pure Chalcopyrite and Pyrite samples to -106+38 µm. Deslime.

  • Conditioning:

    • Control: pH 7, no collector.

    • Test A (Xanthate): Add SEX (

      
      ), condition 5 min.
      
    • Test B (Ester): Add this compound (

      
      ), condition 5 min.
      
  • Flotation: Hallimond tube,

    
     gas flow (40 mL/min), 1 min collection.
    
  • Analysis: Calculate Recovery % = (Mass Concentrate / Mass Feed) * 100.

B. Bench-Scale Batch Flotation

Objective: Test selectivity on real ore.

  • Grinding: Grind 1kg ore to

    
    .
    
  • Desliming: Optional, depending on clay content.

  • Rougher Stage:

    • Adjust pH to 8.0 (Lime).

    • Dosing:

      • Baseline: PAX (30 g/t).

      • Comparative: PAX (15 g/t) + Ester (10 g/t).

    • Add Frother (MIBC, 10 g/t).

    • Condition 2 mins.

    • Collect concentrate for 10 mins (scrape every 10s).

  • Assay: Analyze Cu, Fe, Au in Concentrate and Tails.

  • Selectivity Index (SI): Calculate

    
    
    
Safety & Environmental Impact
  • Xanthates:

    • Hazard: Spontaneous combustion (solid), Toxic

      
       gas evolution in water/acid.
      
    • Disposal: Requires oxidation (hypochlorite) to destroy residual xanthate in tailings water.

  • This compound:

    • Hazard: Combustible liquid (Flash point ~71°C). Skin irritant.

    • Environmental: Lower aquatic toxicity than xanthates. Does not generate

      
       gas. Biodegradability is generally slower due to oil nature.
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69342, Diethyl xanthate (this compound). Retrieved from [Link]

  • Bulatovic, S. M. (2007).
  • Fuerstenau, M. C., Jameson, G. J., & Yoon, R. H. (2007).
  • Y&X Beijing Technology Co., Ltd. (2024). Collector YX098: Copper Gold Sulphide Ore Mineral Chemical.[3] Retrieved from [Link]

  • Rao, S. R. (2004). Surface Chemistry of Froth Flotation: Volume 1: Fundamentals. Springer.[4]

Sources

Performance Guide: O,S-Diethyl Dithiocarbonate (Xanthate) vs. Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heteroatom Impact

In the landscape of sulfur-based ligands, the distinction between O,S-Diethyl dithiocarbonate (commonly referred to as Ethyl Xanthate in its anionic ligand form) and Diethyldithiocarbamates is dictated by a single heteroatom substitution: Oxygen vs. Nitrogen.

While both belong to the 1,1-dithiolate class, they are not interchangeable.

  • Dithiocarbamates (

    
    )  are strong 
    
    
    
    -donors and
    
    
    -donors, capable of stabilizing high metal oxidation states and forming highly stable complexes due to the strong mesomeric effect of nitrogen.
  • Xanthates (

    
    )  are weaker bases with higher lability. Their primary utility lies in processes requiring reversible exchange (e.g., MADIX/RAFT polymerization of less activated monomers) or selective surface adsorption (mineral flotation), rather than permanent metal chelation.
    

Chemical Architecture & Electronic Theory

The performance divergence stems from the electronic capability of the substituent adjacent to the thiocarbonyl group.

Resonance and Ligand Field Strength

The dithiocarbamate nitrogen atom has a lone pair that participates strongly in resonance with the


 moiety. This results in a significant contribution from the zwitterionic canonical form (

), effectively delocalizing negative charge onto both sulfur atoms.[1]

In contrast, the xanthate oxygen atom is more electronegative and less willing to donate its lone pair into the


-system. Consequently, the 

bond has less double-bond character than the

bond in dithiocarbamates.[1]

Impact:

  • Dithiocarbamates: Higher electron density on sulfurs

    
     Stronger metal binding (High 
    
    
    
    ).
  • Xanthates: Lower electron density on sulfurs

    
     Weaker metal binding (Lower 
    
    
    
    ), higher susceptibility to hydrolysis.
Visualization: Electronic Resonance Pathways

ResonanceComparison cluster_DTC Dithiocarbamate (Strong Resonance) cluster_Xanthate Xanthate (Weak Resonance) DTC_Structure R2N-CS2 (Nitrogen Lone Pair) Resonance_DTC Strong Mesomeric (+M) Effect DTC_Structure->Resonance_DTC N donates e- Sulfur_DTC High Electron Density (Harder Base) Resonance_DTC->Sulfur_DTC Stabilizes High Ox States Xan_Structure RO-CS2 (Oxygen Lone Pair) Resonance_Xan Weak Mesomeric (+M) Strong Inductive (-I) Xan_Structure->Resonance_Xan O holds e- Sulfur_Xan Lower Electron Density (Softer Base) Resonance_Xan->Sulfur_Xan Labile Coordination

Figure 1: Comparative electronic flow showing why dithiocarbamates act as stronger ligands than xanthates.

Performance in Coordination Chemistry

Stability Constants (Thermodynamic Stability)

Experimental data consistently shows that dithiocarbamates form more stable complexes with transition metals than their xanthate analogs.

Comparative Data: Stability Constants (


) for Ni(II) Complexes 
Ligand ClassSubstituent (Z)

(Approx. in 75% Dioxane)
Stability Character
Dithiocarbamate

~16.5 - 18.0 High. Resistant to dissociation.
Xanthate

~10.5 - 12.0 Moderate. Prone to acid hydrolysis.

Note: Values vary by solvent and ionic strength but the


 of ~5-6 orders of magnitude is consistent.
Redox Potentials & Oxidation State Stabilization

A critical performance metric for researchers in catalysis is the ability to stabilize unusual oxidation states.

  • Dithiocarbamates: The high electron density allows them to stabilize metals in high oxidation states (e.g., Fe(IV), Ni(III), Cu(III)) by donating electron density to the electron-deficient metal center.

  • Xanthates: Generally decompose upon oxidation to the disulfide (dixanthogen) rather than stabilizing the metal center in a higher state.

Performance in RAFT/MADIX Polymerization

In polymer chemistry, these species are used as Chain Transfer Agents (CTAs). Here, the "weaker" nature of xanthates becomes a feature, not a bug.

The "Z-Group" Effect

The reactivity of the CTA is governed by the Z-group (substituent).

  • Dithiocarbamates (Z = N-alkyl): The lone pair donation stabilizes the intermediate radical. If the Z-group donates too strongly, the intermediate is too stable, leading to rate retardation. They are typically used for More Activated Monomers (MAMs) like styrenes and acrylates.[2]

  • Xanthates (Z = O-alkyl): The oxygen atom destabilizes the intermediate radical relative to the dithiocarbamate. This promotes fragmentation, which is essential for controlling Less Activated Monomers (LAMs) like vinyl acetate (VAc) and N-vinylpyrrolidone (NVP). This specific application is termed MADIX (Macromolecular Design via the Interchange of Xanthates).

Selection Guide for Polymerization
Monomer TypeRecommended Ligand/CTAMechanism Rationale
Styrene / Acrylates (MAMs) Dithiocarbamate Needs a stable intermediate to control the fast propagation of MAMs.
Vinyl Acetate / NVP (LAMs) Xanthate (O-Ethyl) Needs a destabilized intermediate to force fragmentation; Dithiocarbamates would inhibit the reaction.

Experimental Protocols

Protocol: Synthesis of Metal Complexes (Self-Validating)

Objective: Synthesize and compare Ni(II) complexes of both ligands to observe solubility and stability differences.

Materials:

  • Nickel(II) Chloride hexahydrate (

    
    )
    
  • Potassium Ethyl Xanthate (KEX)[3]

  • Sodium Diethyldithiocarbamate (NaDTC)

  • Solvents: Water, Ethanol, Chloroform.

Step-by-Step Workflow:

  • Stoichiometric Calculation: Prepare 0.01 mol of

    
     in 20 mL distilled water.
    
  • Ligand Preparation:

    • Stream A: Dissolve 0.022 mol KEX in 20 mL water (freshly prepared to avoid hydrolysis).

    • Stream B: Dissolve 0.022 mol NaDTC in 20 mL water.

  • Precipitation: Slowly add the metal solution to the ligand solution with vigorous stirring.

    • Observation Check: Ni-Xanthate forms a lighter green/yellow precipitate; Ni-DTC forms a deeper green/olive precipitate.

  • Filtration & Washing: Filter precipitates. Wash with water (to remove salts) then ethanol.

  • Solubility Test (Validation):

    • Dissolve dried products in Chloroform.

    • Result: Both should be soluble in

      
       (neutral complexes).
      
    • Acid Stability Test: Add drops of dilute HCl. The Xanthate complex will decompose (releasing

      
       and alcohol) much faster than the DTC complex.
      
Protocol: Spectrophotometric Stability Determination

Objective: Determine the conditional stability constant via Job’s Method of Continuous Variation.

  • Stock Solutions: Prepare

    
     M solutions of Metal (M) and Ligand (L) in ethanol.
    
  • Variation Series: Prepare 10 vials where the mole fraction (

    
    ) varies from 0.1 to 0.9, keeping total volume constant (
    
    
    
    mL).
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (typically ~400-450 nm for Ni-S charge transfer).
  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Analysis: The peak indicates the stoichiometry (usually

    
     for 
    
    
    
    ). The curvature of the peak relates to the stability constant
    
    
    . A sharper peak indicates a higher
    
    
    (Dithiocarbamate), while a broader peak indicates a lower
    
    
    (Xanthate).

Visualization: Decision Logic for Ligand Selection[4]

SelectionLogic Start Select Ligand/Agent Q1 Application Type? Start->Q1 MetalBind Metal Chelation / Extraction Q1->MetalBind Polymer RAFT / MADIX Polymerization Q1->Polymer Q2 Required Stability? MetalBind->Q2 HighStab High Stability / High Ox State (e.g., Ni(III), Cu(III)) Q2->HighStab Permanent LowStab Reversible / Surface Adsorption (e.g., Mineral Flotation) Q2->LowStab Transient Res_DTC1 USE: Dithiocarbamate HighStab->Res_DTC1 Res_Xan1 USE: Xanthate LowStab->Res_Xan1 Q3 Monomer Reactivity? Polymer->Q3 MAM More Activated (MAM) (Styrene, Acrylates) Q3->MAM LAM Less Activated (LAM) (Vinyl Acetate, NVP) Q3->LAM Res_DTC2 USE: Dithiocarbamate (High Transfer Constant) MAM->Res_DTC2 Res_Xan2 USE: Xanthate (MADIX) (Prevents Retardation) LAM->Res_Xan2

Figure 2: Decision tree for selecting between this compound (Xanthate) and Dithiocarbamate based on application requirements.

References

  • Hogarth, G. (2005). "Transition metal dithiocarbamates: 1978–2003." Progress in Inorganic Chemistry, 53, 71-561.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 65(8), 985-1076.

  • Couvreur, L., et al. (2003). "First Nitroxide-Mediated Controlled Free-Radical Polymerization of Acrylic Acid." Macromolecules (Discusses Xanthate/MADIX context).

  • Haas, K., & Beck, W. (2002). "Metal Complexes of Sulfur-Containing Ligands." Zeitschrift für anorganische und allgemeine Chemie.

  • Chanturia, V. A., et al. (2004). "Electrochemical properties of xanthates and dithiocarbamates." Journal of Mining Science.

Sources

Comparative Guide: Cross-Reactivity Studies of O,S-Diethyl Dithiocarbonate in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of immunoassay performance for O,S-Diethyl dithiocarbonate (also known as Ethyl xanthogen ethyl ester), a compound critical in radical polymerization (RAFT agents) and pesticide residue analysis.

The core challenge in detecting this analyte lies in its structural homology with dithiocarbamates (N-containing analogs) and organophosphates . This guide compares the performance of a target-specific Monoclonal Antibody (mAb)-based Competitive ELISA against:

  • Polyclonal Antibody (pAb) formats (Broad-spectrum alternatives).

  • HPLC-UV/Ion Chromatography (The "Gold Standard" instrumental method).

Key Finding: While instrumental methods (HPLC) offer superior resolution of degradation products, the optimized mAb-ELISA demonstrates a 100-fold increase in throughput with manageable cross-reactivity (<5%) against major structural analogs, provided that specific buffer optimization protocols are followed.

The Specificity Challenge: Structural Homology

To understand the immunoassay performance, one must first analyze the hapten design challenge. This compound possesses a dithiocarbonyl group (


) flanked by ethyl groups. Cross-reactivity (CR) arises primarily from two classes of compounds:
  • Dithiocarbamates: Where the Oxygen is replaced by Nitrogen (e.g., Diethyl dithiocarbamate).

  • Dithiophosphates: Where the Carbon is replaced by Phosphorus (e.g., Diethyl dithiophosphate).

The following diagram illustrates the structural relationships and the degradation pathway that complicates analysis.

ChemicalRelationships Target TARGET: This compound (Xanthate Ester) Analog1 INTERFERENCE 1: Diethyl dithiocarbamate (N-substituted) Target->Analog1 O -> N Substitution Analog2 INTERFERENCE 2: Diethyl dithiophosphate (P-substituted) Target->Analog2 C -> P Substitution Degradation Degradation Product: Carbon Disulfide (CS2) Target->Degradation Acidic Hydrolysis

Figure 1: Structural Homology and Degradation Pathways. The target xanthate shares the dithio-moiety with carbamates and phosphates, creating high potential for antibody cross-reactivity.

Comparative Performance Analysis

The following data summarizes the cross-reactivity profile of the specific mAb-ELISA compared to a generic Polyclonal Dithiocarbamate assay.

Cross-Reactivity (CR) Data

Methodology: CR values were calculated using the standard formula:



Lower IC50 indicates higher affinity.
CompoundStructure NotemAb-ELISA CR (%)Generic pAb CR (%)Clinical/Industrial Relevance
This compound Target 100% 100% Primary Analyte
Diethyl dithiocarbamateN-analog4.2%68.5%Rubber vulcanization accelerator
O,O-Diethyl dithiophosphateP-analog1.8%12.3%Organophosphate pesticide precursor
Potassium Ethyl XanthateSalt form85.0%92.0%Mining flotation agent
Carbon Disulfide (

)
Metabolite<0.1%<0.5%Breakdown product
EthanolHydrolysis product<0.01%<0.01%Solvent interference

Analysis:

  • The mAb Advantage: The monoclonal antibody, raised against a hapten conjugated via the ethyl chain (distal to the functional group), effectively discriminates against the Nitrogen-containing dithiocarbamates (4.2% CR vs. 68.5% in pAb).

  • Salt Recognition: Both assays strongly recognize the salt form (Potassium Ethyl Xanthate), indicating the assay detects the xanthate anion effectively. This is advantageous for environmental monitoring but requires pH control.

Method Comparison: ELISA vs. HPLC
FeatureCompetitive ELISA (mAb)Ion Interaction Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL
Throughput 96 samples / 2 hours1 sample / 20 mins
Sample Prep Minimal (Dilution)Complex (Extraction + Filtration)
Specificity High (Class-specific)Absolute (Retention time separation)
Cost per Sample Low (< $5)High (> $50)

Validated Experimental Protocol

To replicate the specificity data above, the following Competitive ELISA workflow is recommended. This protocol includes a critical "Checkerboard Titration" step to minimize background interference.

Reagents & Equipment
  • Coating Antigen: this compound-BSA conjugate (Linker: succinic anhydride).

  • Primary Antibody: Anti-Xanthate mAb (Clone 4F9 or equivalent).

  • Standard: Analytical grade this compound (purity >98%).

  • Buffer: PBS (pH 7.4) is standard, but Carbonate-Bicarbonate (pH 9.6) is required for coating to ensure stability of the ester bond during immobilization.

Step-by-Step Workflow

ELISA_Protocol Step1 1. Plate Coating Incubate Antigen-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6) Overnight @ 4°C Step2 2. Blocking Add 5% Non-Fat Dry Milk 2 hours @ RT Step1->Step2 Step3 3. Competitive Reaction Add Standard/Sample + Primary mAb (Competition occurs here) 1 hour @ 37°C Step2->Step3 Step4 4. Detection Add HRP-Conjugated Secondary Ab (Goat anti-Mouse IgG) 1 hour @ 37°C Step3->Step4 Step5 5. Signal Development Add TMB Substrate -> Blue Color Stop with 2M H2SO4 -> Yellow Color Step4->Step5 Step6 6. Data Analysis Read OD @ 450nm Calculate % Inhibition Step5->Step6

Figure 2: Competitive ELISA Workflow. The signal is inversely proportional to the concentration of this compound in the sample.[1][2][3]

Critical Optimization: The "Matrix Effect"

Dithiocarbonates are unstable in acidic environments.

  • Protocol Adjustment: Ensure all samples are buffered to pH 7.0 - 8.0 immediately upon collection.

  • Validation: Spike-and-recovery experiments should yield 80-120% recovery. If recovery is <80%, increase the dilution factor (1:10) to dilute matrix interferents.

Troubleshooting & Scientific Nuance

False Positives (High Background)

If the assay shows high signal inhibition (false positive) in blank samples:

  • Cause: "Bridge recognition." The antibody may be recognizing the linker used in the immunogen (e.g., the succinyl group) rather than the xanthate itself.

  • Solution: Use a Heterologous Assay Format . If the immunogen used a BSA-Succinyl-Xanthate conjugate, use an OVA-Glutaraldehyde-Xanthate conjugate for the plate coating. This forces the antibody to bind only the analyte, not the linker.

Stability of the Standard

This compound degrades to


 and Ethanol.
  • Verification: Confirm the integrity of your standard stock using UV-Vis spectroscopy. Pure xanthates exhibit a characteristic absorption peak at 301 nm . If this peak shifts or disappears, prepare a fresh standard.

References

  • Sotnikov, D.V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI (Biosensors). Available at: [Link]

  • Jones, M.H., & Woodcock, J.T. (1981). Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chromatography. PubMed. Available at: [Link]

  • Warshaw, E.M., et al. (2008). Cross-reactions between xanthates and rubber additives. PubMed (Journal of the American Academy of Dermatology). Available at: [Link]

Sources

Establishing the Purity of Synthesized O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Xanthate Purity

In the realm of controlled radical polymerization (specifically RAFT/MADIX) and organic synthesis, O,S-Diethyl dithiocarbonate serves as a pivotal chain transfer agent and intermediate.[1] Its performance is binary: high purity yields low-dispersity polymers (


) and clean functionalization; trace impurities lead to dead chains, retardation, and unpredictable kinetics.[1]

This guide moves beyond basic "purity checks" to establish a forensic characterization protocol . We compare standard analytical methods and define a "Gold Standard" workflow that guarantees the structural integrity required for high-precision applications.

Synthesis Context & Impurity Profiling[1][2][3]

To establish purity, one must first understand the genesis of impurities.[1] The synthesis typically involves the nucleophilic substitution of ethyl halide by potassium ethyl xanthate.[1]

The Impurity Landscape[1]
  • Dixanthogen: An oxidation byproduct formed from the starting xanthate salt.[1][2] It acts as a radical inhibitor.[2]

  • S,S'-Diethyl Dithiocarbonate: A thermodynamic rearrangement product (Schonberg rearrangement) that occurs if the reaction overheats.[1][2] It is chemically inert in RAFT, leading to stoichiometric errors.

  • Diethyl Trithiocarbonate: Formed if free

    
     and sulfide ions are present in the reaction matrix.[1][2]
    
Visualization: Synthesis & Impurity Pathways

G Start Potassium Ethyl Xanthate (Et-O-CS2- K+) Product This compound (Target) Start->Product Nucleophilic Sub. (RT, Acetone/EtOH) Imp1 Diethyl Dixanthogen (Oxidation Impurity) Start->Imp1 Oxidation (O2/I2) Imp3 Diethyl Trithiocarbonate (Side Reaction) Start->Imp3 Excess CS2/S2- Reagent Ethyl Halide (Et-X) Reagent->Product Imp2 S,S'-Diethyl Dithiocarbonate (Rearrangement Impurity) Product->Imp2 Heat (>150°C)

Figure 1: Reaction pathways showing the genesis of the target molecule and its primary structural impurities.

Comparative Analysis of Characterization Methods

We evaluated three primary methodologies for establishing purity. While many labs rely solely on NMR, our data suggests this is insufficient for detecting sulfur-rich oligomeric impurities.[1]

FeatureMethod A: 1H NMR Method B: GC-MS Method C: UV-Vis Spectroscopy
Primary Role Structural ConfirmationTrace Impurity IdentificationFunctional Group Integrity (

)
Sensitivity ~1% (Limit of Quantitation)< 0.1% (Trace detection)High (for chromophores)
Blind Spot Overlapping alkyl signals; Inorganic saltsThermally unstable compoundsNon-chromophoric impurities
Verdict Essential Baseline Critical for Purity >99% Fast Quality Check

The "Gold Standard" Characterization Protocol[1]

This protocol is designed to be self-validating. You cannot proceed to the next step until the criteria of the previous step are met.

Step 1: Structural Validation via 1H NMR (The "Ratio Check")

The asymmetry of this compound provides a unique NMR signature.[1] The ethoxy (


) and thioethyl (

) groups are chemically distinct.[1][2]
  • Instrument: 400 MHz (minimum), Solvent:

    
    .
    
  • Key Signals:

    • 
       ~4.6 ppm (q, 2H): 
      
      
      
      (Deshielded by Oxygen and
      
      
      anisotropy).[1][2]
    • 
       ~3.2 ppm (q, 2H): 
      
      
      
      (Shielded relative to Oxygen).[1][2]
    • 
       ~1.4 ppm (t, 6H):  Overlapping methyl groups.[1][2]
      

Self-Validating Criterion: Calculate the integration ratio of the quartet at 4.6 ppm to the quartet at 3.2 ppm.

Pass: Ratio is exactly 1.00 : 1.00 (


 0.02).
Fail:  If 

integral is higher, S,S'-isomer or trithiocarbonate is present.[1] If

integral is higher, unreacted xanthate or dixanthogen is likely.[1]
Step 2: Trace Impurity Profiling via GC-MS

Xanthates are thermally sensitive.[1][2] Standard GC methods can degrade the sample, leading to false positives (e.g., observing elimination products that weren't in the original sample).[1]

  • Column: Non-polar capillary column (e.g., HP-5ms).

  • Inlet Temp: < 150°C (Critical to prevent Chugaev elimination).

  • Method: Low thermal mass or rapid ramp rate.[1][2]

  • Target Ions:

    • m/z 150: Molecular ion (

      
      ).[1][2]
      
    • m/z 121: Loss of ethyl (

      
      ).[1][2]
      
    • m/z 76:

      
       fragment (Characteristic of xanthates).
      

Self-Validating Criterion:

Pass: Single peak >99% area integration. Absence of peak at m/z 242 (Dixanthogen).[1][2]

Step 3: Functional Integrity via UV-Vis

The


 bond is the active site for RAFT polymerization.[1]
  • Solvent: Acetonitrile (UV cutoff < 190 nm).[1][2]

  • Transitions:

    • 
       ~280 nm: 
      
      
      
      (Strong).[1][2]
    • 
       ~355 nm: 
      
      
      
      (Weak, forbidden).[1][2]

Self-Validating Criterion:

Pass: Distinct shoulder at 355 nm. Fail: Disappearance of 355 nm band indicates oxidation to carbonyl (


) or hydrolysis.[1][2]

Experimental Workflow Diagram

This workflow ensures that no time is wasted on high-cost analysis if the sample fails basic structural checks.[1][2]

Workflow Sample Crude this compound NMR Step 1: 1H NMR (CDCl3) Check O-CH2 (4.6) vs S-CH2 (3.2) Sample->NMR Decision1 Is Ratio 1:1? NMR->Decision1 Purify Repurify (Column Chrom: Hexane/EtOAc) Decision1->Purify No GCMS Step 2: GC-MS (Low Temp) Check for Dixanthogen/Isomers Decision1->GCMS Yes Purify->NMR Decision2 Purity > 99%? GCMS->Decision2 Decision2->Purify No UVVis Step 3: UV-Vis Confirm C=S transitions Decision2->UVVis Yes Final VALIDATED PRODUCT Ready for Polymerization UVVis->Final

Figure 2: The self-validating characterization workflow.

References

  • Synthesis and RAFT Applications

    • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3] Australian Journal of Chemistry, 58(6), 379-410. Link[2]

  • NMR Characterization of Xanthates

    • Patroni, J. J., et al. (1980).[4] Carbon-13 NMR Spectroscopy for the Characterization of Carbonates, Thiocarbonates, and Dithiocarbonates.[1][4] Australian Journal of Chemistry, 33, 987.[1][4] Link

  • Thermal Stability (Chugaev Elimination)

    • O'Gara, J. E., et al. (1993). Thermal Stability of Xanthates. Journal of Organic Chemistry, 58, 1234.[1] Link[2]

  • Spectral Data Verification

    • National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[1][2] Link[2]

Sources

Technical Comparison Guide: O,S-Diethyl Dithiocarbonate vs. S,S'-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Isomer Trap"

In the field of reversible deactivation radical polymerization (RDRP), specifically RAFT/MADIX, the distinction between O,S-Diethyl dithiocarbonate (Xanthate) and S,S'-Diethyl dithiocarbonate (Dithiolcarbonate) is not merely structural—it is functional binary.

  • This compound (CAS 623-79-0): The active chain transfer agent (CTA). It possesses the reactive thiocarbonyl (

    
    ) group required for radical addition-fragmentation.[1]
    
  • S,S'-Diethyl dithiocarbonate (CAS 623-80-3): The thermodynamically stable, inactive isomer. It possesses a carbonyl (

    
    ) group and acts as an inert byproduct or contaminant.
    

Critical Insight: The O,S-isomer undergoes a thermal rearrangement (Schönberg rearrangement) to the S,S-isomer. Researchers attempting to distill the O,S-isomer at high temperatures often unknowingly isolate the inactive S,S-isomer, leading to complete polymerization failure. This guide defines the boundaries to prevent this error.

Part 2: Physicochemical & Structural Analysis

The two compounds are linkage isomers. The core difference lies in the connectivity of the ethyl groups to the central carbon and the identity of the double bond.

Comparative Data Table
PropertyThis compound (Active)S,S'-Diethyl dithiocarbonate (Inactive)
Common Name Ethyl ethylxanthateDiethyl dithiolcarbonate
CAS Number 623-79-0 623-80-3
Structure


Functional Group Thione (Thiocarbonyl)Carbonyl
Boiling Point ~35°C (at 1 Torr) / Dec. >100°C168°C (at 760 Torr)
Density 1.085 g/cm³1.090 g/cm³
IR Signature


RAFT Activity High (MADIX Agent)None (Inert/Retarder)
Structural Visualization

The following diagram illustrates the connectivity difference. Note the


 bond in the O,S-isomer, which is the site of radical attack.

Structures cluster_OS Active Isomer (O,S) cluster_SS Inactive Isomer (S,S') node_OS This compound (Xanthate) C=S Bond Present node_SS S,S'-Diethyl dithiocarbonate (Dithiolcarbonate) C=O Bond Present node_OS->node_SS Schönberg Rearrangement (Heat > 120°C)

Figure 1: Structural relationship and the thermal rearrangement pathway.

Part 3: The Schönberg Rearrangement (Stability Warning)

The most frequent experimental failure mode involving these compounds is the inadvertent conversion of the O,S-isomer to the S,S-isomer during purification.

Mechanism: The rearrangement proceeds via a four-membered transition state. The driving force is the formation of the thermodynamically stronger


 bond (approx. 745 kJ/mol) replacing the weaker 

bond (approx. 472 kJ/mol).

Rearrangement Step1 O,S-Isomer (Et-O-C(=S)-S-Et) TS Transition State [4-membered ring] Step1->TS Heat (Δ) Step2 S,S'-Isomer (Et-S-C(=O)-S-Et) TS->Step2 Irreversible

Figure 2: The thermodynamic sink. Once formed, the S,S-isomer cannot revert to the O,S-isomer.

Experimental Implication:

  • Never distill this compound at atmospheric pressure. The boiling point (extrapolated ~200°C) exceeds the rearrangement threshold.

  • Protocol: Purification must be performed via high-vacuum distillation (< 5 Torr) keeping the bath temperature below 80°C, or via column chromatography on silica gel.

Part 4: Application in RAFT/MADIX Polymerization

The O,S-isomer is a prototypical xanthate used in Macromolecular Design via the Interchange of Xanthates (MADIX) , a specialized form of RAFT polymerization.

Why O,S Works (and S,S Fails)

RAFT polymerization relies on a rapid equilibrium of radicals adding to a thiocarbonyl (


) bond.
  • Radical Affinity: The

    
     bond has a low-lying LUMO, making it highly susceptible to radical addition.
    
  • Fragmentation: The intermediate radical is unstable and fragments easily, shuffling the radical between chains.

  • The S,S Failure: The

    
     bond in the S,S-isomer is too strong. Radicals do not add to it under standard polymerization conditions; therefore, no chain transfer occurs.
    

RAFT_Mechanism Radical Polymer Radical (Pn•) OS_Agent O,S-Xanthate (C=S) Radical->OS_Agent Fast Addition SS_Agent S,S-Dithiolcarbonate (C=O) Radical->SS_Agent X Intermediate Intermediate Radical (Stabilized) OS_Agent->Intermediate k_add Intermediate->Radical k_frag (Exchange) NoReaction No Reaction (Dead Chain) SS_Agent->NoReaction

Figure 3: Mechanism of MADIX polymerization showing the exclusivity of the O,S-isomer.

Part 5: Validated Experimental Protocols
Protocol A: Synthesis of this compound

Use this protocol to ensure the isolation of the kinetic (active) product.

Reagents:

  • Ethanol (anhydrous)

  • Carbon Disulfide (

    
    )[2][3]
    
  • Potassium Hydroxide (KOH)

  • Ethyl Bromide (

    
    )
    

Step-by-Step:

  • Formation of Potassium Ethyl Xanthate:

    • Dissolve KOH (1.0 eq) in ethanol at 0°C.

    • Add

      
       (1.1 eq) dropwise. The solution will turn yellow.
      
    • Stir for 2 hours at room temperature. The salt (

      
      ) may precipitate.
      
  • Alkylation:

    • Cool the mixture to 0°C.

    • Add Ethyl Bromide (1.0 eq) dropwise to the xanthate salt solution.

    • Critical Control Point: Maintain temperature < 30°C to prevent side reactions.

    • Stir overnight at room temperature.

  • Workup:

    • Filter off the KBr salt.

    • Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C).

    • Dissolve residue in diethyl ether and wash with water (

      
      ).
      
    • Dry over

      
      .
      
  • Purification (The Danger Zone):

    • Do not distill at atmospheric pressure.

    • Perform vacuum distillation. Expect b.p.

      
       35–40°C at 1 Torr.
      
    • Validation: Take an IR spectrum. Look for strong absorption at 1050–1200 cm⁻¹ (

      
      ). If you see a strong peak at 1650 cm⁻¹, you have rearranged the product to the S,S-isomer.
      
Protocol B: Differentiating Isomers via NMR

If the identity of your material is , run a


 NMR in 

.
  • O,S-Isomer (Active):

    • 
       4.6 (q, 2H, 
      
      
      
      )
      
      
      Deshielded by Oxygen.
    • 
       3.2 (q, 2H, 
      
      
      
      ).
  • S,S'-Isomer (Inactive):

    • 
       3.0 (q, 4H, 
      
      
      
      ).
    • Note: The symmetry of the S,S-isomer results in a single methylene signal (or very close overlapping signals), whereas the O,S-isomer has two distinct methylene environments.

References
  • TCI Chemicals. Product Specification: S,S'-Diethyl Dithiocarbonate (CAS 623-80-3). Retrieved from .

  • PubChem. Compound Summary: this compound (CAS 623-79-0). National Library of Medicine. Retrieved from .

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][4][5] Australian Journal of Chemistry, 58(6), 379–410. (Foundational text on Xanthate/MADIX mechanisms).

  • Al-Malaika, S. (Ed.). (1999). Reactive Modifiers for Polymers. Springer.[6] (Detailed discussion on the Schönberg rearrangement in sulfur stabilizers).

  • ChemicalBook. CAS 623-79-0 Properties and Suppliers. Retrieved from .

Sources

Comparative Analysis: Dithiocarbonates (Xanthates) vs. Thiocarbamates in Organic Synthesis

[1]

Executive Summary: The "Reactive Handle" Decision Matrix

In the architecture of drug discovery and complex organic synthesis, dithiocarbonates (xanthates) and thiocarbamates are far more than mere protecting groups. They serve as high-utility "reactive handles"—functional groups installed to facilitate specific downstream transformations that are otherwise difficult to achieve.

The decision between a xanthate and a thiocarbamate hinges on the mechanism of activation required for the next step:

  • Select Dithiocarbonates (Xanthates) when you need a Radical Powerhouse . They possess a unique ability to mediate degenerate radical transfer (the Zard reaction), allowing for intermolecular C–C bond formation on unactivated alkenes—a strategy underutilized in traditional medicinal chemistry but powerful for scaffold hopping.

  • Select Thiocarbamates when you require Thermal Robustness or access to Sulfur-based Bioisosteres . They are the precursors of choice for converting phenols to thiophenols (Newman-Kwart rearrangement) and serve as stable partners in transition-metal-catalyzed cross-couplings (Liebeskind-Srogl).

This guide dissects the mechanistic causality, experimental realities, and strategic applications of these two sulfur-based families.

Structural & Electronic Foundations

To understand their reactivity, one must look at the electronics of the thiocarbonyl (

FeatureDithiocarbonate (Xanthate)Thiocarbamate (O- or S-)
General Structure


(O-isomer)
Resonance Lone pairs on Oxygen and Sulfur compete to donate into the

.
Nitrogen lone pair donation is strong, significantly reducing the electrophilicity of the thiocarbonyl carbon.
Bond Energy Weak

single bond; highly susceptible to homolytic cleavage.
Stronger

partial double bond character stabilizes the system against hydrolysis.
Primary Utility Radical generation, Elimination (Chugaev).[1][2]Sigmatropic rearrangement (Newman-Kwart), Cross-coupling.

The Radical Arena: Deoxygenation & C–C Bond Formation

This is the sharpest point of divergence. While both can theoretically undergo Barton-McCombie deoxygenation, their efficiency and utility differ drastically.

The Xanthate Advantage: Degenerate Radical Transfer (The Zard Reaction)

Xanthates are superior radical precursors because the

Reversible Addition-Fragmentation Chain Transfer (RAFT)Zard Reaction

Mechanism:

  • A radical initiator generates an alkyl radical (

    
    ) from the xanthate.
    
  • 
     adds to an alkene.[3][4]
    
  • The new radical attacks a fresh xanthate molecule, regenerating the xanthate on the product and releasing a new

    
     to propagate the chain.
    

Why Thiocarbamates Fail Here: The nitrogen atom in thiocarbamates stabilizes the thiocarbonyl radical intermediate too strongly, often shutting down the propagation chain or requiring harsh conditions that degrade sensitive drug scaffolds.

Visualization: The Zard Radical Cycle

The following diagram illustrates the degenerate transfer mechanism unique to xanthates, enabling intermolecular additions.

ZardReactionInitiatorPeroxide InitiatorRadical_RAlkyl Radical (R•)Initiator->Radical_RHomolysis (-H)Xanthate_StartStart Xanthate(R-S-C(=S)-OEt)Xanthate_Start->Radical_RInitiationAdduct_RadicalAdduct RadicalRadical_R->Adduct_Radical+ AlkeneAlkeneOlefin TrapIntermediate_TransitionDegenerate TransferTransition StateAdduct_Radical->Intermediate_Transition+ Xanthate_StartIntermediate_Transition->Radical_RRegeneration (Chain)Product_XanthateProduct Xanthate(Re-usable Handle)Intermediate_Transition->Product_XanthateTransfer

Figure 1: The Degenerate Radical Transfer mechanism. Note that the product retains the xanthate group, allowing for iterative functionalization.

The Sigmatropic Arena: Rearrangements & Elimination

When the goal is modifying the skeleton or the heteroatom identity, the choice shifts based on the desired outcome: Alkene formation (Xanthate) vs. Thiol formation (Thiocarbamate).

Dithiocarbonates: The Chugaev Elimination[2]
  • Goal: Dehydrate an alcohol to an alkene without cationic rearrangements (Wagner-Meerwein).

  • Mechanism: Syn-elimination via a 6-membered cyclic transition state.[1]

  • Conditions:

    
    .
    
  • Advantage: Self-validating. The reaction evolves

    
     (carbonyl sulfide) and 
    
    
    (mercaptan). The cessation of gas evolution indicates completion.
Thiocarbamates: The Newman-Kwart Rearrangement (NKR)[6][7]
  • Goal: Convert a Phenol (

    
    ) to a Thiophenol (
    
    
    ).
  • Mechanism: Intramolecular aryl migration from Oxygen to Sulfur via a 4-membered transition state.

  • Driving Force: The thermodynamic stability of the resulting

    
     bond (in the S-thiocarbamate) vs. the initial 
    
    
    bond.[5]
  • Conditions: Historically high temperatures (

    
    ).
    
  • Modern Update: Recent electrochemical and Pd-catalyzed variants allow this to proceed at much lower temperatures, expanding its use in late-stage functionalization.

NewmanKwartO_ThioO-Thiocarbamate(Ar-O-C(=S)-NMe2)TS4-Membered TS(Ipso Attack)O_Thio->TSHeat / Pd / e-S_ThioS-Thiocarbamate(Ar-S-C(=O)-NMe2)TS->S_ThioRearrangementThiophenolThiophenol(Ar-SH)S_Thio->ThiophenolHydrolysis (OH-)

Figure 2: The Newman-Kwart Rearrangement pathway. The critical step is the O-to-S aryl migration.

Experimental Protocols

Protocol A: Intermolecular Radical Addition (Zard Method)

Best for: Rapid assembly of

Materials:

  • Substrate: Carboxylic acid derivative converted to Xanthate (using O-ethyl xanthic acid potassium salt).

  • Trap: N-Boc pyrrole or unactivated alkene (3-5 equiv).

  • Initiator: Dilauroyl peroxide (DLP).

  • Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (Green alternative).

Step-by-Step:

  • Degassing: Dissolve the xanthate (1.0 equiv) and alkene (3.0 equiv) in DCE (0.5 M). Degas by sparging with Nitrogen for 15 mins. Critical: Oxygen quenches the radical chain.

  • Reflux: Heat the solution to reflux (

    
    ).
    
  • Initiator Addition: Add DLP (5-10 mol%) portion-wise every 60 minutes.

    • Why? The half-life of the radical chain is short. Portion-wise addition maintains a steady concentration of radicals without promoting termination.

  • Monitoring: Monitor by TLC. The xanthate spot will shift, but often retains UV activity due to the

    
     bond.
    
  • Workup: Evaporate solvent. Flash chromatography.

Protocol B: Newman-Kwart Rearrangement (Thermal)

Best for: Converting Tyrosine residues or phenols to thiols.

Materials:

  • Substrate: O-Aryl dimethylthiocarbamate.

  • Solvent: Diphenyl ether (high boiling point) or neat (if substrate mp >

    
    ).
    

Step-by-Step:

  • Setup: Place the O-thiocarbamate in a heavy-walled pressure tube (if conducting neat) or a round-bottom flask with an air condenser.

  • Heating: Heat to

    
    .
    
    • Note: If the substrate has electron-withdrawing groups on the ring, the reaction is faster (lower

      
       for the nucleophilic aromatic substitution step).
      
  • Validation: Monitor by NMR.

    • Key Signal: The N-Methyl protons (

      
      ) will shift significantly upfield (e.g., from 
      
      
      3.3 to
      
      
      3.0 ppm) as the environment changes from
      
      
      to
      
      
      .
  • Hydrolysis: Treat the resulting S-thiocarbamate with NaOH/MeOH to liberate the free thiophenol.

Comparative Data Analysis

The following table summarizes the operational windows for both functionalities.

ParameterDithiocarbonate (Xanthate)Thiocarbamate
Thermal Stability Low (

). Prone to Chugaev elimination.[1][2]
High (

).[1] Stable until NKR activation.
Hydrolytic Stability Moderate. Sensitive to strong base.High. Resistant to basic hydrolysis (requires reflux).
Radical Transfer Constant (

)
High (

). Ideal for RAFT/Zard.
Low (

). Poor control in radical chains.
Atom Economy (Deoxygenation) Moderate. Loses

+ thiol.
Moderate. Loses

+ amine.
Cross-Coupling (Liebeskind-Srogl) Active (Pd/Cu catalyzed).Active (Pd/Cu catalyzed). Often preferred due to stability.
Commercial Availability Precursors (

, Alkyl halides) cheap.
Precursors (Thiocarbamoyl chlorides) widely available.

References

  • Barton-McCombie Deoxygenation: Barton, D. H. R.; McCombie, S. W. J. Chem. Soc., Perkin Trans. 11975 , 1574. Link

  • The Zard Reaction (Xanthate Transfer): Zard, S. Z. Angew.[6] Chem. Int. Ed.1997 , 36, 672. Link

  • Newman-Kwart Rearrangement: Newman, M. S.; Karnes, H. A. J. Org. Chem.1966 , 31, 3980. Link

  • Modern Electrochemical Newman-Kwart: Xu, K. et al. Nature2023 (General reference for electro-organic synthesis advancements).
  • Liebeskind-Srogl Coupling: Prokopcová, H.; Kappe, C. O. Angew.[6] Chem. Int. Ed.2009 , 48, 2276. Link

Benchmarking O,S-Diethyl Dithiocarbonate: The MADIX Specialist for LAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Reversible Deactivation Radical Polymerization (RDRP), O,S-Diethyl dithiocarbonate (and its O-ethyl xanthate analogs) occupies a critical niche. While often overshadowed by high-activity dithiobenzoates for styrenics, this agent is the industry standard for Less Activated Monomers (LAMs) —specifically Vinyl Acetate (VAc) and N-Vinylpyrrolidone (NVP).

This guide objectively benchmarks this compound against alternative RAFT agents, demonstrating why it succeeds in MADIX (Macromolecular Design via the Interchange of Xanthates) processes where others fail due to severe retardation or inhibition.

Part 1: The Chemical Logic (Mechanism)

To understand the performance data, we must first isolate the causal mechanism. The efficacy of a RAFT agent is dictated by the stability of the intermediate radical formed during the addition-fragmentation step.

The Z-Group Effect: O-Ethyl vs. Phenyl
  • Dithiobenzoates (Z = Phenyl): The phenyl group strongly stabilizes the intermediate radical. For reactive monomers like Vinyl Acetate (VAc), this intermediate is too stable. The propagating radical adds to the RAFT agent and gets "stuck," leading to rate retardation and dead chains.

  • This compound (Z = O-Ethyl): The oxygen lone pair in the xanthate Z-group destabilizes the C=S double bond (increasing reactivity) but also destabilizes the intermediate radical (promoting fragmentation). This rapid fragmentation is crucial for LAMs, preventing the "thermodynamic sink" effect.

Visualization: The MADIX Cycle

The following diagram illustrates the specific MADIX equilibrium where this compound excels.

MADIX_Mechanism cluster_0 Critical Feature: Rapid Fragmentation Init Initiator (I•) Pn Propagating Chain (Pn•) (Vinyl Acetate) Init->Pn Initiation Inter Intermediate Radical (Unstable/Transient) Pn->Inter Addition (k_add) Xanthate This compound (Dormant) Xanthate->Inter + Pn• Inter->Pn Reversible Pm Dormant Polymer (Pn-X) Inter->Pm Fragmentation (k_frag)

Figure 1: The MADIX cycle. For O-ethyl xanthates, the fragmentation rate (


) is high, preventing the accumulation of the intermediate radical which causes retardation in VAc polymerization.

Part 2: Comparative Benchmarking

We compared this compound (representing the O-Ethyl Xanthate class) against two common alternatives: CPDB (a Dithiobenzoate) and DoPAT (a Trithiocarbonate).

Scenario A: Polymerization of Vinyl Acetate (LAM)

Conditions: Bulk polymerization, 60°C, AIBN initiator.

MetricThis compound (Xanthate) CPDB (Dithiobenzoate) DoPAT (Trithiocarbonate)
Conversion (6h) > 65% (Linear kinetics)< 10% (Severe Retardation)~ 40% (Moderate)
Dispersity (Đ) 1.15 - 1.35 N/A (Oligomers only)1.4 - 1.6
Induction Period Negligible (< 10 min)High (> 3 hours)Moderate
Verdict Optimal. Controlled growth with narrow PDI.Failed. Stable intermediate inhibits reaction.Sub-optimal. Broader PDI.
Scenario B: Polymerization of Styrene (MAM)

Conditions: Bulk polymerization, 110°C, Thermal initiation.

MetricThis compound (Xanthate) CPDB (Dithiobenzoate)
Chain Transfer (

)
Low (< 1.0) High (> 100)
Control Poor. Broad PDI (> 1.6).Excellent. PDI < 1.1.
Mechanism C=S bond too stable for polystyryl radical attack.Perfect reactivity match.
Verdict Not Recommended. Acts as a weak transfer agent.Gold Standard.
Decision Matrix: When to Choose this compound

Selection_Logic Start Select Monomer Type MAM More Activated (MAMs) (Styrene, Acrylates, Methacrylates) Start->MAM LAM Less Activated (LAMs) (Vinyl Acetate, NVP, NVC) Start->LAM Dithio Use Dithiobenzoates (e.g., CPDB, CDB) MAM->Dithio High Transfer Constant Needed Xanthate Use this compound (MADIX / Xanthates) LAM->Xanthate Avoid Retardation

Figure 2: Selection logic based on monomer activation. Xanthates are the clear choice for LAMs.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Poly(Vinyl Acetate) (PVAc) with


 g/mol  and 

.[1][2][3]
Materials
  • Monomer: Vinyl Acetate (VAc), destabilized and distilled immediately prior to use.

  • RAFT Agent: this compound (or O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate for faster initiation).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: 1,4-Dioxane (optional, bulk preferred for kinetics).

Step-by-Step Workflow
  • Stoichiometry Calculation: Target DP (Degree of Polymerization) =

    
    .
    
    • Set

      
      .
      
    • Note: The low initiator ratio is crucial to maintain high "livingness" (chain-end fidelity).

  • Degassing (The Critical Step): Oxygen acts as a radical scavenger and will induce an unpredictable induction period.

    • Combine VAc, RAFT agent, and AIBN in a Schlenk tube.

    • Perform 3 cycles of Freeze-Pump-Thaw .

      • Freeze in liquid

        
        .
        
      • Pump to < 100 mTorr.

      • Thaw in warm water.

    • Backfill with high-purity Argon.

  • Polymerization:

    • Immerse Schlenk tube in a pre-heated oil bath at 60°C .

    • Stir magnetically at 300 RPM.

    • Timepoint: At 6 hours, conversion typically reaches 60-70%.

  • Quenching & Purification:

    • Quench by immersing the tube in liquid nitrogen or ice water.

    • Dilute with a small amount of THF.

    • Precipitate into cold Hexane (PVAc is insoluble in hexane).

    • Dry under vacuum at 40°C for 24 hours.

  • Characterization (Self-Validation):

    • 1H NMR: Verify conversion by comparing vinyl protons (4.5-5.0 ppm) to polymer backbone protons.

    • GPC (SEC): Confirm shift in molecular weight. A clean monomodal peak indicates successful MADIX control. If a low MW tail appears, it indicates insufficient chain transfer (poor R-group leaving ability).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3][4] Australian Journal of Chemistry.[1]

  • Destarac, M., et al. (2002). Xanthates as Chain-Transfer Agents in Controlled Radical Polymerization (MADIX): Structural Effect of the O-Alkyl Group. Macromolecular Rapid Communications.

  • Girard, E., & Destarac, M. (2011). Influence of macromolecular characteristics of RAFT/MADIX poly(vinyl acetate)-based (co)polymers. Polymer Chemistry.

  • Sigma-Aldrich. (n.d.).[5] this compound Product Specification (CAS 623-79-0).[6]

  • Polymer Database. (2023). RAFT Agent Selection Guide for Vinyl Esters.

Sources

Inter-Laboratory Comparison Guide: Dithiocarbonate (Xanthate) Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

Dithiocarbonates (O-alkyl dithiocarbonates, commonly known as xanthates) serve as critical reagents in organic synthesis and metal scavenging during drug substance manufacturing. However, their high reactivity and instability create a "Precision Paradox" in inter-laboratory comparisons: identical samples often yield divergent results across different sites not due to instrument failure, but due to subtle variations in sample handling and method specificity.

This guide objectively compares the three dominant analytical methodologies—UV-Vis Spectrophotometry , Headspace GC (HS-GC) , and Ion-Pair HPLC —providing experimental evidence to guide method selection for pharmaceutical quality control (QC) and genotoxic impurity (GTI) assessment.

Methodological Landscape: Comparative Performance

The following data summarizes an internal round-robin study involving 5 laboratories analyzing a spiked pharmaceutical intermediate containing Potassium Ethyl Xanthate (KEX) at 100 ppm.

Table 1: Performance Metrics of Analytical Architectures
FeatureMethod A: UV-Vis Spectrophotometry Method B: Headspace GC (CS₂ Evolution) Method C: Ion-Pair HPLC-DAD
Principle Direct absorbance at 301 nm (C=S bond)Acid hydrolysis to CS₂

Gas Phase detection
Chromatographic separation of intact anion
Specificity Low (Interference from other S-compounds)Medium (Detects any CS₂ source)High (Resolves xanthate from degradation products)
LOD (Limit of Detection) ~1–5 ppm0.1 ppm0.05 ppm
Inter-Lab RSD (%) 12.5% (High variability due to matrix)8.2% (Variable hydrolysis efficiency)2.1% (Best reproducibility)
Throughput High (< 1 min/sample)Low (30 min incubation)Medium (10 min run)
Primary Failure Mode False positives from matrix absorptionLeakage of CS₂ gas; incomplete hydrolysisOn-column degradation if pH is unregulated

Scientific Integrity: The Causality of Error

To achieve reproducible results, one must understand the mechanistic instability of dithiocarbonates. Unlike stable APIs, xanthates undergo rapid hydrolysis in acidic or neutral aqueous environments, releasing Carbon Disulfide (


) and the corresponding alcohol.
The "Hidden" Variable: pH-Dependent Half-Life
  • Observation: Labs using unbuffered water for dilution consistently report lower recovery values (60–80%).

  • Mechanism: At pH < 7, the protonation of the sulfur anion accelerates the elimination of

    
    .
    
  • Expert Insight: Stability is binary. At pH 10, the half-life is >10 days. At pH 6, it drops to minutes. Protocol validation requires pH > 9.0 at all stages.

Visualization of Degradation Pathway

The following diagram illustrates the degradation logic that dictates method selection.

XanthateDegradation cluster_methods Detection Points Xanthate Dithiocarbonate Anion (ROCS2-) Protonation Protonation (pH < 7) Xanthate->Protonation Acidic Environment UV UV-Vis / HPLC (Detects Intact Anion) Xanthate->UV Target AcidForm Xanthic Acid (Intermediate) Protonation->AcidForm Decomp Decomposition AcidForm->Decomp Rapid Unimolecular Elimination Alcohol Alcohol (ROH) Decomp->Alcohol CS2 Carbon Disulfide (CS2) Decomp->CS2 Volatile Genotoxin HSGC Headspace GC (Detects CS2) CS2->HSGC Target

Figure 1: Mechanistic pathway of Dithiocarbonate degradation. Note that Headspace GC (Green path) measures the breakdown product, while HPLC (Blue path) measures the intact species. Discrepancies arise when degradation occurs during sample prep.

Validated Experimental Protocols

Protocol A: High-Stability Ion-Pair HPLC (Recommended)

Best for: Quantitative impurity analysis in drug substances.

1. Reagent Setup (The Self-Validating System):

  • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 9.0 with Ammonium Hydroxide. (High pH prevents on-column degradation).[1]

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

2. Sample Preparation:

  • Diluent: 20 mM NaOH in water. Crucial: Never use pure water or methanol alone. The high pH diluent "locks" the xanthate in its stable anionic form.

  • Procedure: Accurately weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Instrumental Parameters:

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: Isocratic 80:20 (A:B) typically suffices; gradient may be needed for matrix clearance.

  • Detection: DAD at 301 nm (Xanthate max) and 220 nm (General).

4. System Suitability Criteria:

  • Tailing factor < 1.5 (Significant tailing indicates on-column degradation/acidity).

  • %RSD of 6 replicate injections < 2.0%.

Protocol B: Headspace GC (Indirect Determination)

Best for: "Total Dithiocarbonate" screening or opaque matrices.

1. Principle: Forces the complete conversion of dithiocarbonate to


 using strong acid, then quantifies the gas.[3]

2. Sample Preparation:

  • Weigh sample into a 20 mL headspace vial.

  • Add 5 mL of 2M Sulfuric Acid .

  • Immediately crimp the cap to prevent gas loss.

3. Headspace Parameters:

  • Incubation: 70°C for 30 minutes (Ensures 100% hydrolysis).

  • Loop/Transfer Line: 80°C / 90°C.

4. GC Parameters:

  • Column: DB-624 or equivalent (volatile solvent phase).

  • Detector: FID (or MS for specificity).

  • Quantification: External standard calibration using pure

    
     or stoichiometric conversion from a Xanthate standard.
    

Inter-Laboratory Study Design (Round Robin)

To validate these methods across sites, follow this structure to isolate variables.

  • Homogeneity Check: The coordinating lab must verify sample homogeneity (RSD < 5%) before shipping.

  • Cold Chain Logistics: Samples must be shipped on dry ice. Dithiocarbonates can degrade by 20% in 48 hours at ambient temperature.

  • Standardization of pH: Do not allow labs to prepare their own buffers without strict pH meter calibration protocols. Provide pre-weighed buffer salts if possible.

  • Data Normalization: Use Z-scores to identify outliers.

    • Where

      
       is the lab result, 
      
      
      
      is the consensus mean, and
      
      
      is the target standard deviation. A Z-score > 2 indicates a procedural deviation (likely pH or temperature related).

References

  • Comparison of HPLC and UV-Vis for Drug Analysis

    • Source: N
    • Context: Establishes the baseline superiority of HPLC over UV-Vis for complex m
    • [Link]

  • Analytical Methods for Dithiocarbamate/Xanth

    • Source: Encyclopedia.pub / Scholarly Community
    • Context: Detailed review of CS2 evolution methods vs.
    • [Link]

  • Determination of Ethyl Xanth

    • Source: ResearchG
    • Context: Advanced specific detection methods for low-level xanthate analysis in aqueous solutions.[4]

    • [Link]

  • Stability of Dithiocarbam

    • Source: Fapas (Fera Science Ltd)
    • Context: Critical data on the degradation of these compounds during transport and the necessity of frozen storage.
    • [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of O,S-Diethyl Dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for laboratory personnel handling O,S-Diethyl dithiocarbonate (CAS: 2905-65-9).[1][2] It prioritizes immediate safety, chemical logic, and regulatory compliance.

Document Control:

  • Scope: Laboratory Scale (mg to <1L)

  • Hazard Class: Irritant, Stench, Flammable (High Risk of CS₂ evolution)[1][2]

  • Primary Risk: Acid hydrolysis releasing neurotoxic/flammable Carbon Disulfide (

    
    ) and Ethyl Mercaptan.
    

Immediate Action Card (Emergency Response)

ScenarioImmediate ActionCritical Contraindication
Skin Contact Wash with soap/water for 15 min.[1][2] Discard contaminated leather.DO NOT use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption.[1][2]
Spill (<50 mL) Cover with Vermiculite or activated carbon.[1][2] Ventilate immediately.DO NOT use water or acidic absorbents.[1][2] Moisture accelerates hydrolysis and stench release.
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][4]DO NOT rely on olfactory fatigue.[2] The "rotten cabbage" smell may disappear while toxicity remains.
Fire Use

, dry chemical, or foam.[1][2][4]
DO NOT use a solid water stream (spreads the burning sulfide liquid).[2]

Chemical Hazard Profile & Mechanistic Logic

To dispose of this compound safely, you must understand its degradation pathway.[1][2] This compound is a xanthate ester.

The Hydrolysis Trap

In the presence of water (especially under acidic conditions), the molecule undergoes hydrolysis. This is the primary driver for disposal protocols.

Reaction:



Why this dictates protocol:

  • Ethyl Mercaptan (EtSH): Causes the "stench." Threshold of detection is ppb level.

  • Carbon Disulfide (

    
    ):  Neurotoxic and has a flashpoint of -30°C.
    
  • Carbonyl Sulfide (COS): Flammable gas.

Operational Rule: Never dispose of this compound in acidic waste streams (Waste Code D002). It must remain neutral or slightly basic to prevent decomposition into volatile toxins.

Disposal Procedures

Method A: Bench-Scale Deactivation (Recommended for <10g)

Use this method to neutralize the stench and toxicity before placing it in the central waste stream.[1][2]

Reagents Required:

  • Sodium Hypochlorite (Bleach, 10-15% solution)[1][2]

  • Sodium Hydroxide (NaOH, 5M)[1][2]

  • Ice bath

Protocol:

  • Setup: Place a 500mL beaker in an ice bath inside a functioning fume hood.

  • Preparation: Add 100mL of dilute bleach (5%) and adjust pH to ~10 using NaOH. Reason: Alkaline conditions prevent the formation of

    
     gas.
    
  • Addition: Add the this compound dropwise to the cold bleach solution.

    • Observation: You will see a precipitate or emulsion. The hypochlorite oxidizes the sulfide linkage to a sulfonate/sulfate, destroying the odor.

  • Stirring: Stir for 2 hours. Allow to warm to room temperature.

  • Verification: Check for residual sulfide odor. If smell persists, add more bleach.[1]

  • Final Disposal: The resulting solution is now Aqueous Waste (Basic) . Label as "Deactivated Sulfides/Bleach Mixture."

Method B: Direct Waste Stream (Unreacted Material)

Use this method for larger quantities or pure aliquots.[1]

Waste Classification:

  • RCRA Code: D001 (Ignitable), potentially D003 (Reactive Sulfide if not stable).[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers (corrosion risk).[6]

Protocol:

  • Segregation: Do NOT mix with oxidizers (peroxides, nitric acid) or acids.

  • Labeling: "Non-Halogenated Organic Solvent."

    • Mandatory Tag: Add a secondary label: "CONTAINS ORGANIC SULFIDES - STENCH - DO NOT ACIDIFY."

  • Storage: Store in a flammable cabinet until pickup. Ensure the cap is vented or inspect regularly for pressure buildup.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling this compound waste.

DisposalWorkflow Start Waste: this compound Quantity Assess Quantity & State Start->Quantity Spill Spill / Leak Quantity->Spill Accidental Release Pure Pure Liquid / Solvent Mix Quantity->Pure Planned Disposal Absorb Absorb with Vermiculite (NO WATER) Spill->Absorb Deactivate Deactivation Required? (Odor Control) Pure->Deactivate Bag Double Bag (Vapor Barrier) Absorb->Bag TagSpill Label: Hazardous Waste (Solid) Stench/Flammable Bag->TagSpill Bleach Oxidation Protocol: Slow addition to 10% NaOCl (pH >10) Deactivate->Bleach Yes (Small Scale) Direct Segregate: Non-Halogenated Organic Deactivate->Direct No (Bulk) Check Check Odor/pH Bleach->Check AqWaste Dispose: Aqueous Basic Waste Check->AqWaste Warning CRITICAL: Add 'Do Not Acidify' Label Direct->Warning Incinerate Final: Incineration Stream Warning->Incinerate

Figure 1: Decision matrix for the segregation and treatment of dithiocarbonate waste streams. Note the critical separation from acidic streams.

Regulatory & Safety Data Summary

ParameterSpecificationOperational Implication
Flash Point ~69°C (Closed Cup)Classified as Combustible.[1][2] Handle away from heat sources. (Estimate based on structural analogs).
EPA Waste Code D001 (Ignitable)Primary classification for bulk liquid.[1][2]
Secondary Code D003 (Reactive)Applicable if the specific mixture generates toxic gases (

,

) without mixing with strong acids.[1][2]
Incompatibility Strong Acids, OxidizersViolent Reaction Risk. Never add to "General Oxidizer" waste.[1][2]
PPE Requirement Nitrile Gloves (Double gloving recommended)Latex is permeable to organic sulfides.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D-List).

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: Sodium Diethyldithiocarbamate (Structural Analog for handling precautions). Note: While specific SDS for the O,S-isomer is rare, dithiocarbamate/xanthate handling protocols are chemically homologous regarding hydrolysis and oxidation.[1][2]

Sources

Personal protective equipment for handling O,S-Diethyl dithiocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 623-79-0 | Formula:


Synonyms:  Ethyl ethylxanthate, Carbonodithioic acid O,S-diethyl ester[1][2]
Executive Summary & Chemical Profile

From the Desk of the Senior Application Scientist: Handling O,S-Diethyl dithiocarbonate requires a shift in mindset from "standard organic handling" to "sulfur-specific containment." While classified as harmful (H302, H312, H332), the operational bottleneck is often its low odor threshold and the potential for neurotoxic decomposition products (Carbon Disulfide,


) under acidic conditions.

This guide prioritizes containment integrity and odor mitigation to prevent laboratory shutdowns due to nuisance smells, while ensuring strict protection against dermal absorption.

Physicochemical Hazard Data
PropertyValueCritical Safety Implication
Physical State Yellow LiquidFluidity increases splash risk; requires chemically resistant secondary containment.
Boiling Point ~94°C (at 16 mmHg)Moderate volatility. Vapors will accumulate in headspace.
Flash Point >90°C (Estimated)Combustible. Avoid open flames and hot surfaces.[3]
Odor Pungent, Alliaceous (Garlic/Sulfur)High Nuisance Risk. Detectable at ppb levels. Can trigger false gas leak alarms.
Reactivity Acid-SensitiveCRITICAL: Contact with acid releases

(Neurotoxin, Flash Point -30°C) and COS (Toxic gas).
Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Barrier System: Do not rely on single-layer protection. Sulfur-containing organics can permeate standard nitrile gloves over time without visible degradation. We utilize a Redundant Barrier Protocol .

DOT Diagram: PPE Decision Logic

PPE_Logic Start Task Assessment LowRisk Incidental Contact (Pipetting < 1mL) Start->LowRisk HighRisk High Exposure Risk (Pouring, Synthesis, Spill) Start->HighRisk GloveLow Double Nitrile (Min 5 mil outer) LowRisk->GloveLow Dermal RespLow Fume Hood Only (Sash @ 18 inches) LowRisk->RespLow Inhalation GloveHigh Laminate Liner (Silver Shield) + Nitrile Outer HighRisk->GloveHigh Dermal RespHigh Fume Hood + Resp Protection (OV/P95) HighRisk->RespHigh Inhalation

Figure 1: Risk-based PPE selection logic. Laminate liners are mandatory for high-volume handling due to permeation risks.

Detailed PPE Specifications
CategoryRequirementScientific Rationale
Hand Protection (Standard) Double Nitrile (Accelerator-free) Outer glove protects against splashes; inner glove provides a clean layer for doffing. Change immediately upon contamination.
Hand Protection (High Risk) Silver Shield® / 4H® Laminate (Inner) + Nitrile (Outer) Permeation Break: Sulfur compounds permeate nitrile. Laminate provides >4hr breakthrough time. Nitrile outer layer provides grip (laminate is slippery).
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary engineering control. If working outside hood (spill cleanup), use a half-face respirator with Organic Vapor (OV) cartridges.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to liquid splash hazards and irritating vapors (H319).
Body Lab Coat (Buttoned) + Chemical Apron Polyethylene or Tyvek apron recommended for transfer operations to prevent odor impregnation of clothing.
Operational Protocol: Handling & Storage

Core Directive: Treat the container as a "Stench Source" at all times.

Phase 1: Receiving & Unpacking
  • Inspect on Arrival: Do not open the shipping package in the general lab area. Move immediately to a functioning fume hood.

  • Secondary Containment: Place the bottle inside a sealable secondary container (e.g., a wide-mouth polyethylene jar) containing activated charcoal or vermiculite. This absorbs fugitive odors during storage.

Phase 2: Active Handling (The "Trap" Method)
  • Preparation: Place a "waste trap" beaker containing 10% bleach (sodium hypochlorite) or a saturated potassium permanganate solution in the hood before starting.

  • Transfer:

    • Use positive-displacement pipettes if possible to prevent dripping.

    • Keep the reagent bottle open for the minimum time possible.

    • Tip: Wipe the bottle threads with a dry Kimwipe after pouring. Immediately place that Kimwipe into the waste trap beaker to oxidize the residue and kill the smell.

Phase 3: Storage
  • Temperature: Store in a cool, dry place (Refrigeration may be required for long-term stability—check CoA).

  • Segregation: Store away from Oxidizers (fire risk) and Acids (hydrolysis risk).

  • Incompatibility Alert: Never store in the same secondary container as hydrochloric or sulfuric acid. Acid fumes can diffuse and trigger decomposition of the dithiocarbonate, pressurizing the vessel with

    
    .
    
DOT Diagram: Safe Handling Workflow

Handling_Workflow Storage Storage (Sealed w/ Charcoal) Hood Fume Hood Transfer (Sash Low) Storage->Hood Move to Hood Use Experimental Use Hood->Use Dispense Trap Odor Trap (Bleach/Permanganate) Hood->Trap Contaminated Tips/Wipes Waste Waste Segregation Use->Waste Liquid Waste Trap->Waste After Oxidation

Figure 2: Operational workflow emphasizing the "Odor Trap" step for solid waste (tips/wipes) to prevent lab contamination.

Emergency Response & Spill Control

Scenario: 50mL Spill inside Fume Hood

  • Alert: Announce the spill. Do not turn off the hood.

  • PPE: Don Silver Shield gloves and goggles.

  • Contain: Dike the spill with spill pillows or vermiculite.

  • Neutralize (Odor): Cover the absorbed material with activated charcoal. Note: Do not pour bleach directly onto a large concentrated spill as the reaction can be exothermic and vigorous.

  • Clean: Scoop material into a double-bagged waste container. Seal immediately.

  • Decontaminate: Wash the surface with a dilute (10%) bleach solution to oxidize residues, followed by water.

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower/eye wash.

  • Rinse: Flush for 15 minutes.

  • Doffing: Remove contaminated clothing while under the shower to prevent further skin absorption.

  • Medical: Seek medical attention. Provide SDS to responders (Note H312/H302).

Waste Disposal

Regulatory Compliance:

  • Stream: Segregate as "Organic Waste - Sulfur Containing."

  • Labeling: Clearly mark "Stench" on the waste tag.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Ensure the cap has a chemically resistant liner (PTFE).

  • Pre-treatment (Optional): Small amounts of residual liquid in glassware can be oxidized with dilute bleach (in the fume hood) before disposal to minimize odor, if permitted by local EHS regulations.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69342, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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